molecular formula C8H8ClNO3 B118909 4-Amino-5-chloro-2-methoxybenzoic acid CAS No. 7206-70-4

4-Amino-5-chloro-2-methoxybenzoic acid

货号: B118909
CAS 编号: 7206-70-4
分子量: 201.61 g/mol
InChI 键: RVEATKYEARPWRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

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Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-5-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEATKYEARPWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222391
Record name 4-Amino-5-chloro-2-methoxybenzoic acid
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Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7206-70-4
Record name 4-Amino-5-chloro-2-methoxybenzoic acid
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Record name 4-Amino-5-chloro-2-methoxybenzoic acid
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Record name 4-Amino-5-chloro-2-methoxybenzoic acid
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Record name 4-amino-5-chloro-2-methoxybenzoic acid
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Record name 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID
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Foundational & Exploratory

What are the physical and chemical properties of 4-Amino-5-chloro-2-methoxybenzoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-methoxybenzoic acid is a substituted benzoic acid derivative with significant applications in pharmaceutical and chemical research. It serves as a key intermediate in the synthesis of various organic molecules and is notably recognized as a metabolite of the drug Metoclopramide. Furthermore, it exhibits biological activity as a 5-HT4 receptor agonist, making it a compound of interest in drug discovery and development. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for their determination, and insights into its relevant biological pathways.

Chemical and Physical Properties

The structural and property data for this compound are summarized below.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Amino-5-chloro-o-anisic acid, 5-Chloro-4-amino-2-methoxybenzoic acid[1][2]
CAS Number 7206-70-4[2]
Molecular Formula C₈H₈ClNO₃[3]
Molecular Weight 201.61 g/mol [3]
Appearance White to beige crystalline powder[4]
Melting Point 206-208 °C (decomposes)[2]
Boiling Point Data not available.
Solubility Slightly soluble in water; soluble in alcohols and ketones.[1]
pKa Data not available.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of this compound.

Table 2: Spectroscopic Data
TechniqueKey Data PointsSource(s)
¹H NMR Spectra available in literature.[5][6]
¹³C NMR Spectra available in literature.[5][7]
Infrared (IR) Spectra available in literature.[5]
Mass Spectrometry Molecular Ion (m/z): 201.[5][8]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with high-boiling point oil (e.g., paraffin (B1166041) oil)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered using a mortar and pestle.[9]

  • Capillary Tube Filling: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm, ensuring the powder is compact by gently tapping the sealed end on a hard surface.[9][10]

  • Apparatus Setup:

    • Melting Point Apparatus: Place the capillary tube in the sample holder of the melting point apparatus.

    • Thiele Tube: If using a Thiele tube, attach the capillary tube to the thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the oil bath.[10]

  • Heating: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[9]

  • Replicates: Perform the measurement in triplicate to ensure accuracy.[10]

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a specific solvent.

Objective: To quantitatively determine the solubility of this compound in various solvents (e.g., water, ethanol, acetone).

Materials:

  • This compound sample

  • Selected solvents (e.g., purified water, ethanol, acetone)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.[12]

  • Equilibration: Seal the vials and place them in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[12]

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[13]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.

Biological Activity and Signaling Pathways

This compound is known to be a metabolite of Metoclopramide and an agonist of the 5-HT4 receptor.

Metoclopramide Metabolism

Metoclopramide undergoes metabolism in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6.[14][15] One of the metabolic pathways involves the formation of this compound.

Metoclopramide_Metabolism Metoclopramide Metoclopramide Enzyme CYP2D6 (Liver) Metoclopramide->Enzyme Metabolite This compound Enzyme->Metabolite Metabolism

Caption: Simplified metabolic pathway of Metoclopramide.

5-HT4 Receptor Signaling Pathway

As a 5-HT4 receptor agonist, this compound can activate downstream signaling cascades. The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR).

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 4-Amino-5-chloro- 2-methoxybenzoic acid Receptor 5-HT4 Receptor Agonist->Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Canonical 5-HT4 receptor Gs-protein signaling pathway.

Activation of the 5-HT4 receptor by an agonist like this compound leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[16] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[16][17] Some studies also suggest a G-protein independent activation of the ERK pathway via Src kinase.[18]

Safety Information

Table 3: Hazard Identification
Hazard StatementDescriptionSource(s)
H315 Causes skin irritation[5]
H319 Causes serious eye irritation[5]
H335 May cause respiratory irritation[5]

Precautionary Statements: Users should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.[1]

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its quantitative properties and biological activities will continue to enhance its profile as a valuable chemical entity.

References

Structural Analysis and Conformation of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural and conformational analysis of 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document summarizes its crystallographic structure, spectroscopic properties, and conformational landscape, supported by experimental data and computational studies. Detailed experimental protocols for its synthesis and characterization are also provided to aid in further research and development.

Introduction

This compound (C₈H₈ClNO₃) is a substituted benzoic acid derivative of significant interest in medicinal and materials chemistry. Its molecular structure, featuring amino, chloro, and methoxy (B1213986) functional groups, provides a versatile scaffold for the synthesis of more complex molecules, most notably as a precursor to prokinetic agents such as Metoclopramide. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for designing novel derivatives with enhanced biological activity and for optimizing synthetic pathways. This guide presents a comprehensive analysis of its structural features based on crystallographic and spectroscopic data.

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystal structure is available in the Crystallography Open Database (COD) under the identification code 7240980.[1]

Crystal Structure Data

The following table summarizes key crystallographic data for this compound.

ParameterValue
Formula C₈H₈ClNO₃
Crystal System Monoclinic
Space Group P 1 2₁/c 1
Unit Cell Dimensions a = 8.228(3) Å, b = 15.219(5) Å, c = 6.816(2) Å
α = 90°, β = 94.68(3)°, γ = 90°
Volume 851.1(5) ų
Z 4
Key Molecular Geometry

The bond lengths, bond angles, and dihedral angles derived from the crystallographic data provide a detailed picture of the molecule's geometry.

Table 1: Selected Bond Lengths (Å)

BondLength (Å)
C1 - C21.389
C2 - C31.391
C3 - C41.398
C4 - C51.391
C5 - C61.384
C6 - C11.400
C1 - C71.488
C7 - O11.258
C7 - O21.261
C2 - O31.365
O3 - C81.428
C4 - N11.385
C5 - Cl11.740

Table 2: Selected Bond Angles (°)

AngleValue (°)
C6 - C1 - C2119.5
C1 - C2 - C3120.5
C2 - C3 - C4119.5
C3 - C4 - C5120.6
C4 - C5 - C6119.3
C5 - C6 - C1120.6
C2 - C1 - C7121.2
C6 - C1 - C7119.3
O1 - C7 - O2123.5
O1 - C7 - C1118.5
O2 - C7 - C1118.0
C1 - C2 - O3116.9
C3 - C2 - O3122.6
C2 - O3 - C8117.7
C3 - C4 - N1120.4
C5 - C4 - N1118.9
C4 - C5 - Cl1119.1
C6 - C5 - Cl1121.6

Conformational Analysis

The conformation of the substituent groups relative to the benzene (B151609) ring is a key aspect of the molecule's structure. The dihedral angles obtained from the crystal structure reveal the spatial orientation of the carboxylic acid, methoxy, amino, and chloro groups.

Table 3: Selected Dihedral Angles (°)

Dihedral AngleValue (°)
C6 - C1 - C2 - C30.3
C2 - C1 - C6 - C5-0.4
C2 - C1 - C7 - O1158.4
C6 - C1 - C7 - O2158.8
C1 - C2 - O3 - C8-3.4
C2 - C3 - C4 - N1179.6
C3 - C4 - C5 - Cl1-179.3

The near-zero dihedral angles within the benzene ring confirm its planarity. The dihedral angles involving the substituents indicate their orientation relative to the ring. The carboxylic acid group is twisted with respect to the benzene ring.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the functional groups and overall structure of the molecule.

Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy

A comprehensive study has utilized both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of this compound. The solid-phase FTIR spectrum was recorded in the 4000–400 cm⁻¹ region. This technique measures the absorption of infrared radiation, exciting the molecule's vibrational modes and providing a characteristic fingerprint of its functional groups. Key absorption bands are expected for the amino (-NH₂), chloro (-Cl), methoxy (-OCH₃), and carboxylic acid (-COOH) groups, as well as the benzene ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the electronic environment of each proton and carbon atom.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from p-aminosalicylic acid.[2]

Synthesis_Workflow A p-Aminosalicylic Acid B Methylation (Dimethyl Sulfate (B86663), KOH, Acetone) A->B C 4-Amino-2-methoxybenzoic acid methyl ester B->C D Chlorination (N-chlorosuccinimide, DMF) C->D E This compound methyl ester D->E F Saponification (KOH, Methanol/Water) E->F G This compound F->G

Synthesis workflow for this compound.

Step-by-step procedure: [2]

  • Methylation: p-Aminosalicylic acid is mixed with potassium hydroxide (B78521) in an acetone (B3395972) solution. The mixture is cooled, and dimethyl sulfate is added dropwise to yield 4-amino-2-methoxybenzoic acid methyl ester.

  • Chlorination: The resulting ester is reacted with N-chlorosuccinimide in a 1:1 molar ratio in a DMF solution at 70°C. The product, this compound methyl ester, is precipitated in ice water.[2]

  • Saponification (De-esterification): The chlorinated ester is hydrolyzed using a solution of potassium hydroxide in a methanol-water mixture under reflux. After purification, the final product, this compound, is obtained by acidification.[2]

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of solid organic compounds, which are applicable to this compound.

FTIR Spectroscopy (Solid Phase):

  • Sample Preparation: The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for baseline correction.

NMR Spectroscopy:

  • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. The chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Conclusion

The structural and conformational properties of this compound have been thoroughly characterized through crystallographic and spectroscopic methods. The data presented in this guide, including detailed molecular geometry and experimental protocols, provide a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. This foundational knowledge is essential for the rational design and synthesis of novel compounds derived from this important chemical intermediate.

References

Spectroscopic Profile of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5-chloro-2-methoxybenzoic acid (CAS No: 7206-70-4), a key intermediate in the synthesis of various pharmaceutical compounds. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for these analytical techniques, and presents visualizations to illustrate key concepts and workflows.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while some spectral data is directly available, other values are estimated based on typical ranges for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5Singlet1HAr-H (H-6)
~6.5Singlet1HAr-H (H-3)
~5.5 (broad)Singlet2H-NH₂
3.85Singlet3H-OCH₃
~12.5 (broad)Singlet1H-COOH

Note: The exact chemical shifts for the aromatic protons and the broad signals for the amine and carboxylic acid protons can vary depending on concentration and sample purity. The provided values are estimates based on the compound's structure and typical values for similar aromatic compounds.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~167C=O (Carboxylic Acid)
~155C-OCH₃
~145C-NH₂
~130C-Cl
~125Aromatic CH
~115Aromatic C (quaternary)
~100Aromatic CH
~56-OCH₃

Note: Specific assignments for the aromatic carbons require more detailed 2D NMR experiments. The provided values are within the expected ranges for substituted benzene (B151609) rings.

IR (Infrared) Spectroscopy Data

Technique: KBr Pellet/ATR

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Strong, BroadO-H stretch (Carboxylic Acid) & N-H stretch (Amine)
3000-2850MediumC-H stretch (Aromatic & Methoxy)
~1700StrongC=O stretch (Carboxylic Acid)
~1620Medium-StrongN-H bend (Amine) & C=C stretch (Aromatic)
~1580MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl Ether)
~1100MediumC-N stretch (Aryl Amine)
~800Medium-StrongC-Cl stretch
MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/zRelative IntensityAssignment
201High[M]⁺ (Molecular Ion)
184Medium[M - OH]⁺
158Medium[M - COOH]⁺
154Medium[M - H₂O - CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm)

  • Volumetric flask and pipette

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to an NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Technique: KBr Pellet Method

Materials:

  • This compound sample

  • Spectroscopy-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr (approx. 100-200 mg) in the agate mortar and grind it to a fine powder.

    • Add a small amount of the sample (approx. 1-2 mg) to the KBr powder.

    • Grind the mixture thoroughly to ensure a homogenous sample distribution.

    • Transfer the powdered mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the background spectrum (air).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol, dichloromethane)

  • GC-MS system equipped with an EI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.

    • Filter the solution if any particulate matter is present.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program to ensure proper separation and elution of the compound.

    • Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

    • Use helium as the carrier gas at a constant flow rate.

    • Set the MS to operate in EI mode with an electron energy of 70 eV.

    • Acquire mass spectra over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis:

    • Identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the compound.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Identify the major fragment ions and propose fragmentation pathways to support the structure.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Amino-5-chloro-2- methoxybenzoic acid Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Pellet KBr Pellet Preparation (IR) Sample->Pellet NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR MS GC-MS System (EI) Dissolution->MS IR FTIR Spectrometer Pellet->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands & Functional Groups IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key functional groups.

A Technical Guide to the Biological Activity of 4-Amino-5-chloro-2-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-chloro-2-methoxybenzoic acid is a versatile scaffold that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including gastroenterology, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area of medicinal chemistry.

Introduction

This compound, a substituted benzamide (B126), has emerged as a key building block in medicinal chemistry.[1] Its structural features, including an aromatic ring substituted with amino, chloro, and methoxy (B1213986) groups, provide a template for the development of selective and potent therapeutic agents.[1] The historical significance of this compound is rooted in the development of prokinetic agents, and subsequent research has unveiled a broader spectrum of biological activities.[2] This guide will delve into the multifaceted biological landscape of its derivatives, with a focus on their interactions with 5-HT4 receptors, as well as their anti-inflammatory, antimicrobial, and antitumor properties.

Synthesis of this compound and Its Derivatives

The synthesis of the core molecule, this compound, can be achieved through two primary routes: a multi-step process starting from p-aminosalicylic acid or a more direct chlorination of 4-amino-2-methoxybenzoic acid.[2] The derivatives, primarily esters and amides, are then synthesized from this core structure.

Synthesis of this compound

A common synthetic pathway involves the methylation of p-aminosalicylic acid, followed by chlorination and subsequent saponification.[3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound p_aminosalicylic_acid p-Aminosalicylic Acid methylation Methylation (Dimethyl Sulfate, KOH) p_aminosalicylic_acid->methylation methyl_ester 4-Amino-2-methoxy- benzoic acid methyl ester methylation->methyl_ester chlorination Chlorination (N-Chlorosuccinimide) methyl_ester->chlorination chloro_ester Methyl 4-amino-5-chloro- 2-methoxybenzoate chlorination->chloro_ester saponification Saponification (KOH) chloro_ester->saponification final_product 4-Amino-5-chloro- 2-methoxybenzoic acid saponification->final_product

General synthesis workflow for this compound.
Synthesis of Ester and Amide Derivatives

Ester and amide derivatives are typically synthesized from the carboxylic acid group of the parent compound.

  • Acid Chloride Formation:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).[4]

    • Add thionyl chloride dropwise at 0°C.[4]

    • Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]

    • Remove excess thionyl chloride and solvent under reduced pressure.[4]

  • Amide Formation:

    • Dissolve the resulting acid chloride in an appropriate solvent.[4]

    • Add the desired substituted amine to the solution.[4]

    • Stir the reaction mixture at room temperature.[4]

    • Monitor the reaction progress by TLC.[4]

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer with water and brine solution.[4]

    • Dry the organic layer over anhydrous sodium sulfate.[4]

    • Remove the solvent in vacuo.[4]

    • Purify the crude product by column chromatography or recrystallization.[4]

Biological Activities and Quantitative Data

5-HT4 Receptor Modulation

Derivatives of this compound are potent modulators of the 5-HT4 receptor, acting as both agonists and antagonists. This activity is crucial for their application in treating gastrointestinal disorders.[5]

Compound/DerivativeReceptorActivityKi (nM)
ML 103025-HT4AgonistNanomolar affinity
2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate5-HT4Antagonist0.26 ± 0.06
2-[(trans-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate5-HT4Antagonist-

This protocol is adapted from methodologies described for 5-HT4 receptor binding assays.[6][7][8]

  • Membrane Preparation:

    • Homogenize guinea-pig striatum or hippocampus tissue in a suitable buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808), and the test compound at various concentrations.[8]

    • Incubate the mixture to allow for binding equilibrium to be reached.

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Anti-inflammatory Activity

Certain derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.

Anti_Inflammatory_Pathway cluster_inflammation Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK NFkB NF-κB MAPK->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory Derivative Benzoic Acid Derivative Derivative->MAPK Derivative->NFkB

Inhibition of MAPK and NF-κB pathways by benzoic acid derivatives.

A derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65.[9]

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents.

Compound/DerivativeTest OrganismMIC (µg/mL)
Compound 5a (a benzamide derivative)B. subtilis6.25
Compound 5a (a benzamide derivative)E. coli3.12
Compound 6b (a benzamide derivative)E. coli3.12
Compound 6c (a benzamide derivative)B. subtilis6.25

This protocol is based on the micro broth dilution method.[4]

  • Preparation of Bacterial Inoculum:

    • Suspend a few colonies of the test bacterium from a fresh agar (B569324) plate in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate under appropriate conditions for the test organism.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Antitumor Activity

While direct studies on this compound derivatives are emerging, related substituted benzamides have shown significant antitumor activity. For instance, certain N-substituted 4-methylbenzamide (B193301) derivatives have demonstrated high activity against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)
Compound 7 (a 4-methylbenzamide derivative)K562 (Leukemia)2.27
Compound 7 (a 4-methylbenzamide derivative)HL-60 (Leukemia)1.42
Compound 7 (a 4-methylbenzamide derivative)OKP-GS (Renal Carcinoma)4.56
Compound 10 (a 4-methylbenzamide derivative)K562 (Leukemia)2.53
Compound 10 (a 4-methylbenzamide derivative)HL-60 (Leukemia)1.52

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

  • Cell Seeding:

    • Seed human cancer cell lines in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to untreated control cells.

    • Determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their ability to modulate 5-HT4 receptors, coupled with their anti-inflammatory, antimicrobial, and potential antitumor properties, makes them attractive candidates for further drug discovery and development efforts. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity for various biological targets. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising compounds identified in vitro. The continued exploration of this chemical scaffold is likely to yield novel therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide on the Mechanism of Action of 4-Amino-5-chloro-2-methoxybenzoic acid as a 5-HT4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Amino-5-chloro-2-methoxybenzoic acid, a key metabolite of the gastroprokinetic agent mosapride (B1662829), as a serotonin (B10506) 5-HT4 receptor agonist. This document details its interaction with the 5-HT4 receptor, the subsequent signaling cascades, and the experimental methodologies used to characterize these interactions.

Introduction to this compound and the 5-HT4 Receptor

This compound is the primary active metabolite (M1) of mosapride, a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1][2] The therapeutic effects of mosapride are, in part, mediated by this metabolite, which itself exhibits pharmacological activity at the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit.[3] Activation of this receptor initiates a signaling cascade that plays a crucial role in regulating various physiological processes, most notably in the gastrointestinal tract and the central nervous system.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound (Mosapride Metabolite M1) and its parent compound, mosapride, at the 5-HT4 receptor.

Table 1: Binding Affinity (Ki) for the 5-HT4 Receptor

CompoundKi (nM)RadioligandTissue/Cell LineReference
Mosapride84.2[3H]GR113808Guinea pig ileum[4]
Mosapride69.9Not SpecifiedNot Specified[5][6]
This compound (M1)Data Not Available--

Table 2: Functional Potency (EC50) at the 5-HT4 Receptor

CompoundEC50 (nM)Assay TypeTissue/Cell LineReference
This compound (M1)120Electrically-evoked contractionsGuinea-pig ileum[2]
Mosapride73Electrically evoked contractionsGuinea pig ileum[7]
Mosapride208Relaxation of carbachol-precontracted esophagusRat esophagus[7][8]

Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by an agonist like this compound primarily initiates two main signaling pathways: a canonical G-protein dependent pathway and a G-protein independent pathway.

Gs-Protein Coupled Signaling Cascade

The canonical pathway involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

Gs_Signaling agonist 4-Amino-5-chloro- 2-methoxybenzoic acid receptor 5-HT4 Receptor agonist->receptor g_protein Gs Protein (α, β, γ) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP atp ATP atp:e->camp:w converts pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Targets pka->downstream phosphorylates response Cellular Response downstream->response

Canonical Gs-protein coupled signaling pathway of the 5-HT4 receptor.
G-Protein Independent Src Kinase Activation

In addition to the classical Gs pathway, the 5-HT4 receptor can also signal independently of G-proteins through the activation of the Src tyrosine kinase. This pathway can also contribute to the overall cellular response following receptor agonism.

Src_Signaling agonist 4-Amino-5-chloro- 2-methoxybenzoic acid receptor 5-HT4 Receptor agonist->receptor src Src Tyrosine Kinase receptor->src directly activates downstream Downstream Effectors src->downstream activates response Cellular Response downstream->response

G-protein independent Src kinase activation by the 5-HT4 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the 5-HT4 receptor.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT4 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the 5-HT4 receptor (e.g., guinea pig striatum).

  • [3H]GR113808 (radioligand).

  • Unlabeled GR113808 (for determining non-specific binding).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and either the test compound at various concentrations, buffer for total binding, or a high concentration of unlabeled GR113808 for non-specific binding.

  • Radioligand Addition: Add [3H]GR113808 to each well at a concentration near its Kd.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (5-HT4 expressing cells/tissue) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Buffer/Test Compound/Unlabeled Ligand prep_membranes->setup_assay add_radioligand Add [3H]GR113808 setup_assay->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Workflow for a 5-HT4 receptor radioligand binding assay.
cAMP Accumulation Assay

This protocol describes a cell-based functional assay to measure the ability of a test compound to stimulate cAMP production via the 5-HT4 receptor.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Materials:

  • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Test compound: this compound.

  • A known 5-HT4 receptor agonist (e.g., serotonin) as a positive control.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Multi-well cell culture plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Seeding: Seed the 5-HT4 receptor-expressing cells into multi-well plates and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Add the test compound at various concentrations to the appropriate wells. Include a vehicle control and a positive control.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit.

  • cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves the addition of detection reagents and a further incubation period.

  • Signal Measurement: Read the plate using a plate reader compatible with the assay format (e.g., measuring fluorescence or luminescence).

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

cAMP_Assay_Workflow start Start seed_cells Seed 5-HT4 Expressing Cells in Multi-well Plates start->seed_cells add_compounds Add Test Compound and PDE Inhibitor seed_cells->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells detect_camp Perform cAMP Detection Assay lyse_cells->detect_camp read_plate Measure Signal with Plate Reader detect_camp->read_plate analyze Data Analysis (EC50 and Emax) read_plate->analyze end End analyze->end

Workflow for a 5-HT4 agonist-induced cAMP accumulation assay.

Conclusion

This compound, the primary metabolite of mosapride, is a potent agonist at the 5-HT4 receptor. Its mechanism of action involves the activation of the canonical Gs-adenylyl cyclase-cAMP signaling pathway, and potentially the G-protein independent Src kinase pathway. The pharmacological activity of this metabolite likely contributes to the overall prokinetic effects observed with mosapride administration. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel 5-HT4 receptor agonists. Further research to determine the specific binding affinity (Ki) of this compound would provide a more complete pharmacological profile.

References

A Technical Guide to the Potential Applications of 4-Amino-5-chloro-2-methoxybenzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 4-Amino-5-chloro-2-methoxybenzoic acid in the field of materials science. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique molecular structure—featuring an aromatic core substituted with amino, chloro, methoxy, and carboxylic acid functional groups—presents intriguing possibilities for the development of novel functional materials. This document outlines two primary areas of potential application: as a monomer for photo-alignable polymers used in liquid crystal displays and as a precursor for the synthesis of high-performance azo pigments.

Due to the limited availability of direct experimental data on the use of this compound in these specific materials science applications, the following sections provide detailed, representative experimental protocols and expected material properties based on established synthesis and characterization of similar compounds.

Application in Photo-Alignable Polymers for Liquid Crystal Displays

The development of advanced liquid crystal displays (LCDs) relies on the precise control of the alignment of liquid crystal molecules. Polyimides are widely used as alignment layers due to their excellent thermal stability and mechanical properties.[1][2][3] The incorporation of monomers with specific functionalities can impart desirable properties to these alignment layers, such as photo-alignability, which simplifies the manufacturing process. The structure of this compound, with its reactive amino and carboxylic acid groups, makes it a candidate for incorporation into polyimide backbones.

Hypothetical Synthesis of a Polyimide for Liquid Crystal Alignment Layers

This protocol describes a two-step synthesis of a polyimide derived from this compound and a commercial dianhydride, such as 4,4'-oxydiphthalic anhydride (B1165640) (ODPA). The process involves the formation of a poly(amic acid) precursor, followed by chemical imidization.

Experimental Protocol:

  • Synthesis of the Diamine Monomer:

    • This compound is first converted to a more reactive diamine monomer. A plausible route involves the amidation of the carboxylic acid group with a diamine, such as p-phenylenediamine, to create a new diamine containing the original benzoic acid moiety.

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask, dissolve the synthesized diamine monomer and an equimolar amount of 4,4'-oxydiphthalic anhydride (ODPA) in anhydrous N-methyl-2-pyrrolidone (NMP).

    • Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, in a dropwise manner.

    • Heat the mixture to 80°C and maintain for 4 hours to induce cyclodehydration, resulting in the formation of the polyimide.

  • Purification and Film Casting:

    • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

    • Collect the fibrous precipitate by filtration, wash with methanol, and dry under vacuum at 60°C.

    • Dissolve the purified polyimide in NMP to form a 5 wt% solution.

    • Cast the solution onto a clean glass substrate using spin-coating, followed by thermal curing at elevated temperatures to form a thin, uniform polyimide film.

G cluster_synthesis Polyimide Synthesis Workflow Monomer 4-Amino-5-chloro-2-methoxybenzoic acid-derived Diamine PAA Poly(amic acid) Solution Monomer->PAA Dianhydride 4,4'-Oxydiphthalic Anhydride (ODPA) Dianhydride->PAA Solvent NMP Solvent Solvent->PAA Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Imidization Polyimide Polyimide Solution Imidization->Polyimide Precipitation Precipitation in Methanol Polyimide->Precipitation Purified_Polyimide Purified Polyimide Precipitation->Purified_Polyimide Film_Casting Film Casting and Curing Purified_Polyimide->Film_Casting Alignment_Layer Photo-Alignable Polyimide Film Film_Casting->Alignment_Layer

Caption: Workflow for the synthesis of a photo-alignable polyimide film.

Expected Properties of the Polyimide Alignment Layer

The properties of the resulting polyimide film would be crucial for its function as a liquid crystal alignment layer. The following table summarizes the expected properties based on typical values for similar materials.[1][2]

PropertyExpected ValueCharacterization Method
Glass Transition Temp. (Tg)220-250 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition Temp.> 400 °C (in N₂)Thermogravimetric Analysis (TGA)
Optical Transmittance> 90% (at 400-700 nm)UV-Vis Spectroscopy
Pretilt Angle of LC> 88° (for vertical alignment)Crystal Rotation Method
SolubilitySoluble in aprotic polar solvents-

Application as a Precursor for Azo Pigments

Azo compounds, characterized by the -N=N- functional group, are a major class of organic pigments used in a wide range of applications, including inks, plastics, and coatings.[4][5] The color and properties of azo pigments can be tuned by the choice of the aromatic amine (diazo component) and the coupling component. This compound can serve as a diazo component in the synthesis of azo pigments.

Hypothetical Synthesis of an Azo Pigment

This protocol describes the synthesis of an azo pigment from this compound and a coupling component, such as 2-naphthol (B1666908).

Experimental Protocol:

  • Diazotization:

    • Suspend this compound in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) while maintaining the temperature below 5°C to form the diazonium salt solution.

  • Coupling Reaction:

    • In a separate vessel, dissolve 2-naphthol in an aqueous sodium hydroxide (B78521) solution and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of the azo pigment will form immediately.

  • Purification and Finishing:

    • Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.

    • Collect the pigment by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the pigment in an oven at 60-80°C.

G cluster_synthesis Azo Pigment Synthesis Workflow Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Solution Diazotization->Diazonium_Salt Coupling Azo Coupling Reaction Diazonium_Salt->Coupling Coupling_Component 2-Naphthol in NaOH(aq) Coupling_Component->Coupling Pigment_Slurry Azo Pigment Slurry Coupling->Pigment_Slurry Filtration Filtration and Washing Pigment_Slurry->Filtration Drying Drying Filtration->Drying Final_Pigment Azo Pigment Powder Drying->Final_Pigment

Caption: Workflow for the synthesis of an azo pigment.

Expected Properties of the Azo Pigment

The performance of the azo pigment would be evaluated based on its coloristic and stability properties. The following table provides a summary of the expected properties.[6][7]

PropertyExpected CharacteristicCharacterization Method
ColorYellow to Red rangeVisual Assessment, Colorimetry
Maximum Absorption (λmax)400-500 nm (in solution)UV-Vis Spectroscopy
Thermal StabilityStable up to 250-300°CThermogravimetric Analysis (TGA)
LightfastnessGood to ExcellentXenon Arc Lamp Exposure
Chemical ResistanceGood resistance to solventsSpotting Tests

Conclusion

While the direct application of this compound in materials science is not yet extensively documented in publicly available literature, its chemical structure suggests significant potential. As a monomer for specialty polymers like polyimides, it could contribute to the development of advanced materials for optical and electronic applications. Furthermore, its utility as a precursor for azo pigments highlights its role in the creation of high-performance colorants. Further research and development are warranted to fully explore and characterize materials derived from this versatile compound, potentially leading to the discovery of novel materials with unique and valuable properties.

References

An In-depth Technical Guide to the Early Research of Benzamide Family Gastric Prokinetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on benzamide (B126) gastric prokinetic drugs, focusing on the core pharmacology, key experimental evaluations, and underlying signaling mechanisms of pioneering compounds such as metoclopramide (B1676508) and cisapride (B12094).

Core Pharmacology of Early Benzamide Prokinetics

Early research into benzamide derivatives identified their potential to enhance gastrointestinal (GI) motility, leading to their classification as prokinetic agents. These compounds primarily exert their effects through a dual mechanism of action: agonism at serotonin (B10506) 5-HT₄ receptors and antagonism at dopamine (B1211576) D₂ receptors within the enteric nervous system. This dual action results in increased acetylcholine (B1216132) release, leading to enhanced gastric emptying and intestinal transit.

Metoclopramide , a substituted benzamide, was one of the first in this class to be widely studied. It exhibits both central and peripheral dopamine D₂ receptor antagonism, contributing to its antiemetic and prokinetic effects.[1][2] Its action on 5-HT₄ receptors further enhances its prokinetic properties.[3]

Cisapride emerged as a more potent and specific 5-HT₄ receptor agonist with weaker dopamine D₂ receptor affinity compared to metoclopramide.[4][5] This pharmacological profile made it a significant focus of research for treating disorders of GI motility with potentially fewer central nervous system side effects.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the quantitative data for metoclopramide and cisapride from early research, providing a comparative view of their receptor affinities and functional potencies.

Table 1: 5-HT₄ Receptor Binding Affinity and Functional Potency

CompoundReceptor/TissueRadioligandKᵢ (nM)EC₅₀ (nM)Reference
CisaprideGuinea Pig Striatum[³H]-GR11380831.62[6]
MetoclopramideGuinea Pig Striatum[³H]-GR113808~822*[4]
Cisapride--140[7]

*Calculated based on the reported 26-fold lower potency compared to cisapride in the same study.

Table 2: Dopamine D₂ Receptor Binding Affinity and Antagonist Potency

CompoundReceptor/TissueRadioligandKᵢ (nM)IC₅₀ (nM)Reference
MetoclopramideRat Striatum[³H]-Spiperone-483[8]
Metoclopramide---94,800[9]

Note: Variations in reported values can be attributed to differences in experimental conditions, tissues, and radioligands used.

Key Experimental Protocols

Radioligand Binding Assays

These assays were crucial in determining the binding affinities (Kᵢ) of benzamide derivatives for their target receptors.

3.1.1 5-HT₄ Receptor Binding Assay (Guinea Pig Striatum)

  • Objective: To determine the binding affinity of test compounds for the 5-HT₄ receptor.

  • Tissue Preparation:

    • Male guinea pigs are sacrificed and the striatum is rapidly dissected on ice.

    • The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in fresh buffer.

  • Assay Procedure:

    • Membrane homogenates are incubated with the selective 5-HT₄ receptor antagonist radioligand, [³H]-GR113808.[4][10]

    • Varying concentrations of the test compound (e.g., cisapride, metoclopramide) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT₄ ligand.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

3.1.2 Dopamine D₂ Receptor Binding Assay (Rat Striatum)

  • Objective: To determine the binding affinity of test compounds for the dopamine D₂ receptor.

  • Tissue Preparation:

    • Male rats are sacrificed and the striatum is dissected.

    • The tissue is homogenized in an appropriate buffer (e.g., Tris-HCl).

    • The homogenate is subjected to differential centrifugation to isolate the membrane fraction.[11]

  • Assay Procedure:

    • Membrane preparations are incubated with a selective D₂ receptor antagonist radioligand, such as [³H]-spiperone or [³H]-domperidone.[11]

    • Increasing concentrations of the test compound (e.g., metoclopramide) are added.

    • Non-specific binding is measured in the presence of a saturating concentration of an unlabeled D₂ antagonist.

    • The reaction is terminated by rapid filtration, and the filter-bound radioactivity is measured.

  • Data Analysis: Similar to the 5-HT₄ assay, IC₅₀ values are determined and converted to Kᵢ values.

Functional Assays

These in vitro and in vivo experiments were essential for characterizing the prokinetic effects of benzamide drugs.

3.2.1 Adenylate Cyclase Activity Assay

  • Objective: To measure the ability of benzamide agonists to stimulate cAMP production via 5-HT₄ receptors or inhibit it via D₂ receptors.

  • Principle: 5-HT₄ receptors are positively coupled to adenylate cyclase via Gs proteins, while D₂ receptors are negatively coupled via Gi proteins.[7][12]

  • Procedure (5-HT₄ Agonism):

    • Cultured cells or tissue homogenates expressing 5-HT₄ receptors are used.

    • The preparation is incubated with the test compound in the presence of ATP and cofactors.

    • The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Procedure (D₂ Antagonism):

    • The assay is performed in the presence of a D₂ agonist to inhibit basal adenylate cyclase activity.

    • The ability of the test compound (e.g., metoclopramide) to reverse this inhibition is measured.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

3.2.2 Isolated Guinea Pig Ileum Peristalsis Assay (Trendelenburg Technique)

  • Objective: To assess the prokinetic effect of compounds on intestinal peristalsis in vitro.[13]

  • Preparation:

    • A segment of the guinea pig ileum (approximately 5-10 cm) is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[14][15][16]

    • The oral end is connected to a reservoir, and the aboral end is connected to a pressure transducer to measure intraluminal pressure changes.

  • Procedure:

    • The intraluminal pressure is gradually increased by raising the reservoir until peristaltic contractions are initiated.

    • The test compound is added to the organ bath, and its effect on the frequency and amplitude of peristaltic waves is recorded.

  • Data Analysis: The concentration of the drug that produces a half-maximal effect (EC₅₀) on peristaltic activity is determined.

3.2.3 Gastric Emptying Assay in Rats (Phenol Red Method)

  • Objective: To evaluate the in vivo effect of prokinetic drugs on the rate of gastric emptying.

  • Procedure:

    • Rats are fasted overnight with free access to water.[17][18]

    • A test meal containing a non-absorbable marker, phenol (B47542) red, dissolved in a methylcellulose (B11928114) or glucose solution is administered orally via gavage.[19][20]

    • The test drug or vehicle is administered at a specified time before the test meal.

    • At a predetermined time after the meal, the animals are euthanized.

    • The stomach is ligated at the pylorus and cardia, and removed.

    • The amount of phenol red remaining in the stomach is extracted and quantified spectrophotometrically.

  • Data Analysis: The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the stomach of drug-treated animals to that of control animals sacrificed immediately after receiving the meal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G 5-HT₄ Receptor Signaling Pathway cluster_membrane Cell Membrane Benzamide Agonist Benzamide Agonist 5-HT4 Receptor 5-HT4 Receptor Benzamide Agonist->5-HT4 Receptor Binds to Gs Protein Gs Protein 5-HT4 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Increased ACh Release Increased ACh Release PKA->Increased ACh Release Leads to Prokinetic Effect Prokinetic Effect Increased ACh Release->Prokinetic Effect

5-HT₄ Receptor Signaling Pathway

G Dopamine D₂ Receptor Signaling Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds to Benzamide Antagonist Benzamide Antagonist Benzamide Antagonist->D2 Receptor Blocks Prokinetic Effect Prokinetic Effect Benzamide Antagonist->Prokinetic Effect Promotes Gi Protein Gi Protein D2 Receptor->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Inhibits conversion of ATP to ATP ATP Decreased ACh Release (Inhibited) Decreased ACh Release (Inhibited) cAMP->Decreased ACh Release (Inhibited)

Dopamine D₂ Receptor Signaling Pathway

G Experimental Workflow for Gastric Emptying Assay Fasted Rats Fasted Rats Administer Drug/Vehicle Administer Drug/Vehicle Fasted Rats->Administer Drug/Vehicle Administer Phenol Red Meal Administer Phenol Red Meal Administer Drug/Vehicle->Administer Phenol Red Meal Euthanize at Timed Intervals Euthanize at Timed Intervals Administer Phenol Red Meal->Euthanize at Timed Intervals Isolate Stomach Isolate Stomach Euthanize at Timed Intervals->Isolate Stomach Extract Phenol Red Extract Phenol Red Isolate Stomach->Extract Phenol Red Quantify Spectrophotometrically Quantify Spectrophotometrically Extract Phenol Red->Quantify Spectrophotometrically Calculate % Gastric Emptying Calculate % Gastric Emptying Quantify Spectrophotometrically->Calculate % Gastric Emptying

Workflow for Gastric Emptying Assay

Conclusion

The early research on benzamide family gastric prokinetic drugs laid the groundwork for understanding the critical role of serotonergic and dopaminergic pathways in the regulation of gastrointestinal motility. The experimental protocols detailed herein were instrumental in elucidating the pharmacological profiles of foundational compounds like metoclopramide and cisapride. This technical guide serves as a resource for researchers in the field, providing a consolidated overview of the seminal data and methodologies that continue to inform the development of novel prokinetic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its handling, formulation development, and ensuring the quality and efficacy of the final drug product.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [2]
Melting Point 208 °C[2]
Appearance White to beige crystalline powder[1]
CAS Number 7206-70-4[2]

Solubility Profile

The solubility of this compound is a critical parameter for its use in various synthetic and formulation processes.

Qualitative and Semi-Quantitative Solubility

Available data indicates that this compound is slightly soluble in water and more readily soluble in organic solvents.[3] One source specifies its solubility in Dimethyl Sulfoxide (DMSO) to be 50 mg/mL (248 mM), with sonication recommended to aid dissolution.[4] It is also described as being easily soluble in alcohols and ketones.[3]

Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol (B129727)25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile (B52724)25Data to be determinedData to be determined
Water (pH 3)25Data to be determinedData to be determined
Water (pH 7)25Data to be determinedData to be determined
Water (pH 9)25Data to be determinedData to be determined

Stability Profile

The chemical stability of this compound is essential for ensuring its purity and preventing the formation of degradation products that could impact safety and efficacy.

General Stability

This compound is generally considered stable under standard storage conditions.[5] However, its stability can be influenced by various factors, including pH, temperature, light, and the presence of oxidizing agents.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method. Based on the structure of this compound, potential degradation pathways include hydrolysis of the amide group and O-demethylation under acidic or basic conditions.[6]

The following table summarizes the expected stability under various stress conditions. A detailed protocol for conducting these studies is provided in the Experimental Protocols section.

Stress ConditionExpected OutcomePotential Degradants
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Potential degradation4-Amino-5-chloro-2-hydroxybenzoic acid, Methanol
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Potential degradation4-Amino-5-chloro-2-hydroxybenzoic acid, Methanol
Oxidative Degradation (e.g., 3% H₂O₂, RT) Potential for oxidation of the amino groupOxidized derivatives
Thermal Degradation (e.g., 60°C, solid state) Generally stable, potential for decarboxylation at higher temperaturesAnisole derivatives
Photostability (e.g., ICH Q1B conditions) Potential for degradationPhotodegradation products

Experimental Protocols

Determination of Equilibrium Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, buffered water at various pH)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the samples to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate on shaker (24-48h, constant T) A->B C Settle undissolved solid (≥2h) B->C D Filter supernatant (0.45 µm filter) C->D E Dilute filtrate D->E Filtered Sample F Analyze by validated HPLC-UV E->F G Calculate solubility F->G

Caption: Experimental workflow for determining equilibrium solubility.

Forced Degradation and Stability-Indicating Method Development

This protocol describes a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method.[7][8][9][10][11]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., Acetonitrile, water, buffer)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound at 60°C for a defined period.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from the stressed solutions.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the unstressed and stressed samples using the developed HPLC method.

  • Method Development and Validation:

    • Develop an HPLC method that separates the parent compound from all significant degradation products. A reverse-phase method with a gradient of acetonitrile and a buffered aqueous phase is a common starting point.[12]

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

G cluster_stress Forced Degradation cluster_analysis Analysis and Method Development A Stock Solution of This compound B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis (PDA/UV Detection) G->H I Peak Purity Assessment H->I J Method Validation (ICH Guidelines) I->J

References

Methodological & Application

Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the manufacturing of several gastroprokinetic and antiemetic drugs.[1] The synthesis commences from the readily available starting material, p-aminosalicylic acid, and proceeds through a three-step reaction sequence involving methylation, chlorination, and hydrolysis. This protocol offers a robust and efficient methodology for laboratory-scale synthesis, with optimized reaction conditions and purification procedures to ensure high yield and purity of the final product.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical agents, including cisapride, mosapride, and metoclopramide.[1][2] The structural integrity and purity of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredients (APIs). The synthetic route detailed herein is a well-established and cost-effective method, utilizing common laboratory reagents and equipment.[1] The protocol is designed to be reproducible and scalable for research and development purposes.

Overall Reaction Scheme

The synthesis of this compound from p-aminosalicylic acid is accomplished in three primary steps as illustrated in the reaction pathway below.

Reaction_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis p-Aminosalicylic_acid p-Aminosalicylic acid Methyl_4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate p-Aminosalicylic_acid->Methyl_4-amino-2-methoxybenzoate (CH3)2SO4, KOH, Acetone (B3395972) Methyl_4-amino-5-chloro-2-methoxybenzoate Methyl 4-amino-5-chloro-2-methoxybenzoate Methyl_4-amino-2-methoxybenzoate->Methyl_4-amino-5-chloro-2-methoxybenzoate NCS, DMF Final_Product This compound Methyl_4-amino-5-chloro-2-methoxybenzoate->Final_Product KOH, Methanol (B129727)/Water, then HCl

Figure 1: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound.

Step 1: Methylation of p-Aminosalicylic Acid to Methyl 4-amino-2-methoxybenzoate

This initial step involves the methylation of both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid using dimethyl sulfate (B86663).[1][3]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example 1)Moles (Example 1)
p-Aminosalicylic acid153.142.0 kg13.06
Potassium hydroxide (B78521)56.112.3 kg40.10
Dimethyl sulfate126.133.0 L31.68
Acetone58.086.0 L-
Water18.028.0 L-
Ethyl acetate (B1210297)88.1125.0 L-

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add p-aminosalicylic acid (2.0 kg, 13.06 mol) and crushed potassium hydroxide (2.3 kg, 40.10 mol).[1]

  • Add acetone (6.0 L) to the flask and stir the mixture vigorously.[1]

  • Cool the reaction mixture to 25°C.[1]

  • Gradually add dimethyl sulfate (3.0 L, 31.68 mol) dropwise to the suspension while maintaining the temperature between 20-30°C.[1]

  • After the addition is complete, continue to stir the reaction mixture for 5.5 hours.[1]

  • Remove the acetone by rotary evaporation.[1]

  • Dissolve the residue in water (8.0 L).[1]

  • Extract the aqueous solution three times with ethyl acetate (total volume 25 L).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the ethyl acetate by rotary evaporation to obtain methyl 4-amino-2-methoxybenzoate.[1]

Quantitative Data Summary (Step 1):

ParameterExample 1Example 2
Starting Materialp-Aminosalicylic acid (2.0 kg)p-Aminosalicylic acid (1.5 kg)
BasePotassium hydroxide (2.3 kg)Sodium hydroxide (1.25 kg)
Methylating AgentDimethyl sulfate (3.0 L)Dimethyl sulfate (2.3 L)
SolventAcetone (6.0 L)Acetone (4.5 L)
Reaction Temperature25°C25°C
Reaction Time5.5 hours5.5 hours
Product Yield 2.18 kg (92.1%) 1.61 kg (90.8%)
Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

This step introduces a chlorine atom at the 5-position of the benzene (B151609) ring using N-chlorosuccinimide (NCS) as the chlorinating agent.[1][3]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Molar Ratio
Methyl 4-amino-2-methoxybenzoate181.191
N-chlorosuccinimide (NCS)133.531
N,N-Dimethylformamide (DMF)73.09Solvent
Ice water--

Procedure:

  • In a suitable reaction vessel, dissolve the methyl 4-amino-2-methoxybenzoate obtained from Step 1 in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the dissolved ester.[1]

  • Heat the reaction mixture to 70°C and stir for 3 hours.[1]

  • While still hot, pour the reaction mixture into ice water to precipitate the solid product.[1]

  • Filter the precipitate and wash with cold water.

  • Dry the solid to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.[1]

Quantitative Data Summary (Step 2):

ParameterValue
Starting MaterialMethyl 4-amino-2-methoxybenzoate
Chlorinating AgentN-chlorosuccinimide (NCS)
Molar Ratio (Ester:NCS)1:1
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature70°C
Reaction Time3 hours
Product Yield 87.5%
Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

The final step is the saponification of the ester group to the carboxylic acid.[1]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Molar Ratio
Methyl 4-amino-5-chloro-2-methoxybenzoate215.641
Potassium hydroxide56.112.2
Methanol32.04Solvent
Water18.02Solvent
Activated carbon--
Hydrochloric acid (3 M)36.46-

Procedure:

  • In a round-bottom flask, combine methyl 4-amino-5-chloro-2-methoxybenzoate and potassium hydroxide in a molar ratio of 1:2.2.[1]

  • Add a mixture of methanol and water (5:2 volume ratio) as the solvent.[1]

  • Reflux the mixture with stirring for approximately 2 hours.[1]

  • Add activated carbon to the reaction mixture and reflux for an additional 30 minutes for decolorization.[1]

  • Filter the hot solution to remove the activated carbon.[1]

  • Remove the solvent from the filtrate by rotary evaporation.[1]

  • Dissolve the residue in water to form an aqueous solution.[1]

  • Adjust the pH of the solution to 5 by the dropwise addition of 3 M hydrochloric acid. This will precipitate the product.[1]

  • Filter the white solid, wash with water, and dry to obtain the final product, this compound.[1]

Quantitative Data Summary (Step 3):

ParameterValue
Starting MaterialMethyl 4-amino-5-chloro-2-methoxybenzoate
BasePotassium hydroxide
Molar Ratio (Ester:KOH)1:2.2
SolventMethanol:Water (5:2 v/v)
Reaction ConditionReflux
Reaction Time~2.5 hours
pH for Precipitation5
Product Yield 91.4%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis s1_start Mix p-aminosalicylic acid, KOH, and Acetone s1_cool Cool to 25°C s1_start->s1_cool s1_add Add Dimethyl Sulfate (20-30°C) s1_cool->s1_add s1_react React for 5.5 hours s1_add->s1_react s1_evap Remove Acetone s1_react->s1_evap s1_dissolve Dissolve in Water s1_evap->s1_dissolve s1_extract Extract with Ethyl Acetate s1_dissolve->s1_extract s1_dry Dry and Evaporate Organic Phase s1_extract->s1_dry s1_product Obtain Methyl 4-amino- 2-methoxybenzoate s1_dry->s1_product s2_dissolve Dissolve Ester in DMF s1_product->s2_dissolve s2_add Add NCS (1:1 molar ratio) s2_dissolve->s2_add s2_react Heat at 70°C for 3 hours s2_add->s2_react s2_precipitate Pour into Ice Water s2_react->s2_precipitate s2_filter Filter and Dry Solid s2_precipitate->s2_filter s2_product Obtain Methyl 4-amino-5-chloro- 2-methoxybenzoate s2_filter->s2_product s3_mix Mix Ester, KOH in Methanol/Water s2_product->s3_mix s3_reflux Reflux for ~2 hours s3_mix->s3_reflux s3_decolorize Add Activated Carbon, Reflux 30 min s3_reflux->s3_decolorize s3_filter Hot Filtration s3_decolorize->s3_filter s3_evap Remove Solvent s3_filter->s3_evap s3_dissolve Dissolve in Water s3_evap->s3_dissolve s3_acidify Adjust pH to 5 with HCl s3_dissolve->s3_acidify s3_filter_dry Filter and Dry Product s3_acidify->s3_filter_dry s3_final_product Obtain 4-Amino-5-chloro- 2-methoxybenzoic acid s3_filter_dry->s3_final_product

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

The protocols described in this document provide a comprehensive guide for the synthesis of this compound from p-aminosalicylic acid. The presented methodology is efficient, with high reported yields for each step. Adherence to the specified reaction conditions and purification procedures is crucial for obtaining a high-purity final product suitable for further applications in drug development and manufacturing. Researchers and scientists can utilize these notes as a reliable foundation for their synthetic endeavors.

References

Application Notes and Protocols for the Direct Chlorination of 4-amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, including prokinetic agents and antiemetics. This document provides a detailed protocol for the synthesis of this compound via the chlorination of 4-amino-2-methoxybenzoic acid. The most commonly documented and industrially relevant method involves the chlorination of the methyl ester derivative followed by hydrolysis. This two-step process ensures high yield and purity of the final product.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-amino-2-methoxybenzoic acid. The first step is the esterification of the carboxylic acid to its methyl ester, followed by regioselective chlorination using N-chlorosuccinimide (NCS), and finally, hydrolysis of the methyl ester to yield the desired product.

Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate (Esterification)

This step is necessary to protect the carboxylic acid group and facilitate a cleaner chlorination reaction.

Materials:

Procedure:

  • In a suitable reaction vessel, mix p-aminosalicylic acid and potassium hydroxide in acetone.

  • Stir the mixture and cool the temperature to 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the solution.

  • Continue the reaction for 5-6 hours.

  • After the reaction is complete, perform an extraction with ethyl acetate.

  • The organic layer is then concentrated by rotary evaporation to obtain a solid.

  • The solid is dried to yield methyl 4-amino-2-methoxybenzoate.

Step 2: Synthesis of this compound

This step involves the chlorination of the intermediate methyl ester followed by hydrolysis.

Materials:

  • Methyl 4-amino-2-methoxybenzoate

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Ice water

  • Sodium hydroxide

  • Methanol (B129727)

  • Activated carbon

  • Hydrochloric acid (3 mol/L)

Procedure:

  • Chlorination:

    • In a reaction vessel, dissolve methyl 4-amino-2-methoxybenzoate and N-chlorosuccinimide in DMF at a molar ratio of 1:1.[1]

    • Heat the mixture to 70°C and stir for 3 hours.[1]

    • While still hot, pour the reaction mixture into ice water to precipitate the solid product.[1]

    • Filter the precipitate and dry it to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.[1]

  • Hydrolysis:

    • In a separate vessel, mix the obtained methyl 4-amino-5-chloro-2-methoxybenzoate and sodium hydroxide in a 1:2.2 molar ratio in a mixed solvent of methanol and water (5:2 volume ratio).[1]

    • Reflux the mixture with stirring for over 2 hours.[1]

    • Add activated carbon to the solution and continue to reflux for 30 minutes for decolorization.[1]

    • Filter the hot solution to remove the activated carbon.

    • Remove the solvent by rotary evaporation.

    • Dissolve the residue in water to form an aqueous solution.

    • Adjust the pH of the solution to 5 by dropwise addition of 3 mol/L hydrochloric acid. A white solid will precipitate.[1]

    • Filter the white precipitate and dry it to obtain the final product, this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound, as derived from a representative synthetic method.[1]

StepProductStarting MaterialReagentsSolventTemperatureReaction TimeYield
1 Methyl 4-amino-5-chloro-2-methoxybenzoateMethyl 4-amino-2-methoxybenzoateN-chlorosuccinimideDMF70°C3 hours88.3%
2 This compoundMethyl 4-amino-5-chloro-2-methoxybenzoateSodium hydroxide, Hydrochloric acidMethanol/WaterReflux> 2 hours90.8%

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_chlorination_hydrolysis Step 2: Chlorination and Hydrolysis p_aminosalicylic_acid p-Aminosalicylic acid esterification Methylation (Dimethyl sulfate, KOH, Acetone) p_aminosalicylic_acid->esterification methyl_ester Methyl 4-amino-2-methoxybenzoate esterification->methyl_ester chlorination Chlorination (NCS, DMF) methyl_ester->chlorination chloro_ester Methyl 4-amino-5-chloro-2-methoxybenzoate chlorination->chloro_ester hydrolysis Hydrolysis (NaOH, H2O/Methanol) chloro_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product This compound acidification->final_product

References

Application Note: A Detailed Protocol for the Methylation of p-Aminosalicylic Acid Using Dimethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Para-aminosalicylic acid (PAS) is an antibiotic historically used in the treatment of tuberculosis. Chemical modification of PAS, such as methylation, is a critical step in the synthesis of various derivatives and active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the methylation of both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid using dimethyl sulfate (B86663) as the methylating agent in a basic medium. The resulting product is 4-amino-2-methoxybenzoic acid methyl ester, a key intermediate in the synthesis of more complex molecules.[1] This procedure has been adapted from established synthetic methods and is intended for laboratory-scale synthesis.

Reaction Scheme

The overall reaction involves the exhaustive methylation of p-aminosalicylic acid (1) with dimethyl sulfate (2) in the presence of a base, such as potassium hydroxide (B78521), to yield 4-amino-2-methoxybenzoic acid methyl ester (3).

Experimental Protocol

This protocol is based on the methodology described in patent CN105237422A.[1]

1. Materials and Equipment

  • Reagents:

    • p-Aminosalicylic acid (PAS)

    • Potassium hydroxide (KOH)

    • Dimethyl sulfate (DMS)

    • Acetone

    • Ethyl acetate (B1210297)

    • Water (deionized)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Condenser

    • Heating/cooling bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

2. Safety Precautions

  • Dimethyl sulfate (DMS) is extremely toxic, carcinogenic, and corrosive. All operations involving DMS must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (butyl rubber or Viton are recommended).

  • Prepare a quenching solution for any potential DMS spills (e.g., a dilute solution of aqueous ammonia (B1221849) or sodium carbonate).

3. Detailed Procedure

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.[1]

  • Initial Stirring: Stir the mixture at room temperature until the solids are fully dissolved.[1]

  • Cooling: Cool the reaction mixture to a temperature between 20-30°C using a water bath.[1]

  • Addition of Dimethyl Sulfate: Slowly add dimethyl sulfate to the reaction mixture dropwise via the dropping funnel.[1] Maintain the temperature between 20-30°C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature until the reaction is complete (monitoring by TLC is recommended).[1]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Perform an extraction using ethyl acetate and water to separate the organic product from inorganic salts.[1] Collect the organic layer.

  • Isolation: Remove the ethyl acetate from the organic layer using a rotary evaporator to yield the crude solid product, 4-amino-2-methoxybenzoic acid methyl ester.[1]

  • Drying: Dry the solid product under vacuum to remove any residual solvent.[1] The resulting 4-amino-2-methoxybenzoic acid methyl ester can be used in subsequent synthetic steps.[1]

Data Presentation

The following table summarizes the stoichiometry used in the procedure outlined in patent CN105237422A.[1]

ReagentMolar Mass ( g/mol )RoleStoichiometry
p-Aminosalicylic Acid153.14Starting Material1 equivalent
Potassium Hydroxide56.11BaseMolar excess required
Dimethyl Sulfate126.13Methylating AgentMolar excess required
Acetone58.08SolventN/A

Workflow Visualization

The following diagram illustrates the experimental workflow for the methylation of p-aminosalicylic acid.

Methylation_Workflow A 1. Dissolve p-Aminosalicylic Acid and KOH in Acetone B 2. Cool Mixture to 20-30°C A->B C 3. Add Dimethyl Sulfate Dropwise B->C D 4. Stir until Reaction is Complete C->D E 5. Extraction with Ethyl Acetate and Water D->E F 6. Separate Organic Layer E->F G 7. Evaporate Solvent (Rotary Evaporator) F->G H 8. Dry Solid Product (4-amino-2-methoxybenzoic acid methyl ester) G->H

Caption: Experimental workflow for the synthesis of 4-amino-2-methoxybenzoic acid methyl ester.

Discussion

The methylation of p-aminosalicylic acid with dimethyl sulfate under basic conditions is an effective method for producing 4-amino-2-methoxybenzoic acid methyl ester. The use of a base like potassium hydroxide is crucial for deprotonating both the phenolic hydroxyl group and the carboxylic acid group, forming the corresponding phenoxide and carboxylate anions. These anions are potent nucleophiles that readily attack the methyl groups of dimethyl sulfate in an SN2 reaction. While this method is efficient, it is important to note that dimethyl sulfate is a hazardous reagent and requires strict safety protocols. Alternative, less toxic methylating agents like dimethyl carbonate may be considered, although reaction conditions would require significant modification.[2] The amino group on the PAS molecule generally remains unreacted under these conditions, as it is a much weaker nucleophile than the deprotonated hydroxyl and carboxyl groups.

References

Application Notes and Protocols for Regioselective Chlorination Using N-Chlorosuccinimide (NCS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Chlorosuccinimide (NCS) is a versatile and widely utilized reagent in organic synthesis, primarily for the introduction of chlorine atoms into a diverse range of organic molecules.[1] Its solid, easy-to-handle nature and tunable reactivity make it a valuable tool for both electrophilic and radical-mediated chlorination reactions.[1] This document provides detailed application notes and protocols for the regioselective chlorination of various organic substrates using NCS, with a focus on applications relevant to pharmaceutical synthesis.[2][3]

Mechanisms of Action: Electrophilic vs. Radical Chlorination

The reactivity of NCS is dichotomous, allowing it to act as a source of either an electrophilic chlorine species (Cl⁺) or a chlorine radical (Cl•), depending on the reaction conditions and the substrate.[1]

  • Electrophilic Chlorination: In the presence of electron-rich substrates like activated aromatic rings, alkenes, and alkynes, NCS functions as an electrophilic chlorinating agent. The electron-withdrawing succinimide (B58015) moiety polarizes the N-Cl bond, making the chlorine atom susceptible to nucleophilic attack.[1] For less reactive aromatic substrates, the addition of an acid catalyst can enhance the electrophilicity of the chlorine.[1]

  • Radical Chlorination: Under initiation by light or a radical initiator, NCS can undergo homolytic cleavage of the N-Cl bond to generate a succinimidyl radical and a chlorine radical. This pathway is highly selective for the chlorination of allylic and benzylic C-H bonds due to the resonance stabilization of the resulting radical intermediates.[1]

Regioselective Chlorination of Aromatic Compounds

NCS is particularly effective for the chlorination of activated aromatic rings, such as phenols and anilines, often proceeding under mild conditions with good regioselectivity for the ortho and para positions.[1] For less activated systems, a catalyst may be required to improve the reaction rate and yield.[1]

Quantitative Data for Aromatic Chlorination

The following table summarizes the regioselective chlorination of various activated aromatic compounds with NCS under different catalytic conditions.

SubstrateCatalyst/ConditionsProduct(s)Yield (%)Regioselectivity (ortho:meta:para)Reference
Phenol (B47542)Selenoether catalyst (1 mol%), NCS (1.2 equiv), CDCl₃2-Chlorophenol65-70%>20:1[4]
2-PhenylphenolSelenoether catalyst (1 mol%), NCS (1.2 equiv), CDCl₃2-Chloro-6-phenylphenol44%Exclusive ortho[4]
2-CyanophenolSelenoether catalyst (1 mol%), NCS (1.2 equiv), CDCl₃2-Chloro-6-cyanophenol71%Exclusive ortho[4]
2-PhenoxypyridinePd(OAc)₂ (10 mol%), TsOH (10 mol%), NCS (3.0 equiv), EtOAc, 110 °C2-(2,4-Dichlorophenoxy)pyridineGood to excellentHighly regioselective[5]
2-PhenoxypyridineNCS (2.0 equiv), DMF, 100 °C2-(4-Chlorophenoxy)pyridine90%Exclusive para[5]
AnisoleFeCl₃ (catalytic), NCS, Aqueous mediump-Chloroanisole75-96%Predominantly para[6]
AcetanilideNCS, HCl, Aqueous mediump-Chloroacetanilide94-97%Predominantly para[6]
Experimental Protocol: Chlorination of Activated Arenes in Aqueous Media[6]
  • To a stirred solution of the aromatic substrate (10 mmol) in water (20 mL), add N-Chlorosuccinimide (12 mmol).

  • If the substrate is deactivated, add a catalytic amount of a protic acid (e.g., HCl or H₂SO₄) (0.5-1.0 mL).

  • Stir the reaction mixture at room temperature or gently heat (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Electrophilic_Aromatic_Substitution cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Arene Arene (Electron-rich) Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex + Cl+ NCS NCS NCS->Sigma_Complex generates Cl+ Chlorinated_Arene Chlorinated Arene Sigma_Complex->Chlorinated_Arene - H+ Succinimide Succinimide Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator Radicals R'• Initiator->Radicals Heat or Light Cl_rad Cl• Radicals->Cl_rad + NCS Substrate_rad Substrate Radical (R•) Cl_rad->Substrate_rad + R-H - HCl Substrate Allylic/Benzylic Substrate (R-H) Product Chlorinated Product (R-Cl) Substrate_rad->Product + NCS Succinimide_rad Succinimidyl Radical NCS_mol NCS Succinimide_rad->Cl_rad continues chain Termination Radical Combination Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Substrate, NCS, Solvent, Catalyst/Initiator) Start->Reaction_Setup Reaction Reaction (Heating/Irradiation) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Distillation/Chromatography) Workup->Purification Product Final Product Purification->Product

References

Application Notes and Protocols: Alkaline Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkaline hydrolysis of methyl 4-amino-5-chloro-2-methoxybenzoate is a critical step in the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. This acid is a key intermediate in the manufacturing of various pharmaceuticals, particularly gastroprokinetic agents. The process, commonly referred to as saponification, involves the cleavage of the ester bond using a base, typically an alkali metal hydroxide (B78521), to yield the corresponding carboxylate salt and methanol (B129727). Subsequent acidification then produces the desired carboxylic acid. This document provides detailed protocols for this chemical transformation, summarizing key quantitative data and outlining the experimental workflow.

Chemical Reaction

The overall reaction for the alkaline hydrolysis of methyl 4-amino-5-chloro-2-methoxybenzoate is as follows:

Followed by:

Experimental Protocols

Two primary protocols using different alkali hydroxides are detailed below. These protocols are based on established synthetic methods.[1]

Protocol 1: Hydrolysis using Potassium Hydroxide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-amino-5-chloro-2-methoxybenzoate with a mixture of methanol and water.

  • Addition of Base: Add potassium hydroxide to the flask. The molar ratio of methyl 4-amino-5-chloro-2-methoxybenzoate to potassium hydroxide should be approximately 1:2.2.[1]

  • Reflux: Heat the mixture to reflux and maintain stirring for 2-3 hours.[1]

  • Decolorization (Optional): After the reflux period, activated carbon can be added to the mixture, followed by a further 30 minutes of reflux to decolorize the solution.[1]

  • Filtration: While still hot, filter the reaction mixture to remove the activated carbon.

  • Solvent Removal: Remove the solvent from the filtrate by rotary evaporation.

  • Acidification: Dissolve the resulting residue in water and acidify the aqueous solution by dropwise addition of 3mol/L hydrochloric acid until the pH reaches approximately 5.[1]

  • Precipitation and Isolation: A white solid will precipitate from the solution upon acidification. Collect the solid by filtration.

  • Drying: Dry the collected solid to obtain the final product, this compound.

Protocol 2: Hydrolysis using Sodium Hydroxide
  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-amino-5-chloro-2-methoxybenzoate in a methanol and water solvent system.

  • Addition of Base: Add sodium hydroxide to the solution. A molar ratio of approximately 1:2.2 for the ester to sodium hydroxide is recommended.[1]

  • Reflux: Heat the mixture under reflux with stirring for approximately 2 hours.[1]

  • Work-up: Follow the same decolorization, filtration, solvent removal, acidification, precipitation, and drying steps as outlined in Protocol 1.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the alkaline hydrolysis of methyl 4-amino-5-chloro-2-methoxybenzoate based on reported procedures.[1]

ParameterProtocol 1 (Potassium Hydroxide)Protocol 2 (Sodium Hydroxide)
Ester to Base Molar Ratio 1 : 2.21 : 2.2
Solvent System (Methanol:Water, v/v) 5 : 25 : 2
Reaction Temperature RefluxReflux
Reaction Time 2 - 3 hours~2 hours
Acidification pH ~5~5
Reported Yield 91.4%90.8%

Experimental Workflow Diagram

Alkaline_Hydrolysis_Workflow Workflow for Alkaline Hydrolysis cluster_reaction Reaction cluster_workup Work-up start Start: Methyl 4-amino-5-chloro-2-methoxybenzoate add_solvent Add Methanol/Water Mixture start->add_solvent add_base Add KOH or NaOH add_solvent->add_base reflux Heat to Reflux (2-3 hours) add_base->reflux decolorize Optional: Add Activated Carbon & Reflux reflux->decolorize filter_hot Hot Filtration decolorize->filter_hot evaporation Rotary Evaporation filter_hot->evaporation dissolve Dissolve Residue in Water evaporation->dissolve acidify Acidify with HCl to pH ~5 dissolve->acidify precipitate Precipitation of Product acidify->precipitate filter_product Filter to Isolate Solid precipitate->filter_product dry Dry the Product filter_product->dry end_product End: this compound dry->end_product

Caption: Experimental workflow for the alkaline hydrolysis of methyl 4-amino-5-chloro-2-methoxybenzoate.

Signaling Pathways

The alkaline hydrolysis of an ester, or saponification, is a type of nucleophilic acyl substitution.[2] The reaction proceeds through a well-established mechanism involving a tetrahedral intermediate.

Saponification_Mechanism Mechanism of Alkaline Ester Hydrolysis ester Ester (Methyl 4-amino-5-chloro-2-methoxybenzoate) tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) hydroxide->tetrahedral_intermediate carboxylate Carboxylate Anion tetrahedral_intermediate->carboxylate Collapse of Intermediate alcohol Alcohol (Methanol) tetrahedral_intermediate->alcohol Loss of Leaving Group acid Carboxylic Acid (this compound) carboxylate->acid h3o H₃O⁺ (Acidification) h3o->acid Protonation

Caption: Generalized mechanism for the alkaline hydrolysis (saponification) of an ester.

References

Application of 4-Amino-5-chloro-2-methoxybenzoic acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-methoxybenzoic acid is a versatile chemical intermediate with significant potential in the development of novel therapeutic agents.[1] Its unique substitution pattern, featuring an amino group, a chloro substituent, and a methoxy (B1213986) group on the benzene (B151609) ring, makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and protocols for the synthesis and evaluation of a potential anti-inflammatory agent derived from this compound, herein designated as Compound X: N-(4-sulfamoylphenyl)-4-amino-5-chloro-2-methoxybenzamide . The rationale for this target molecule is based on the well-established anti-inflammatory properties of compounds containing a sulfonamide moiety, which are known to exhibit cyclooxygenase-2 (COX-2) inhibitory activity.[2][3]

Synthetic Approach

The synthesis of Compound X from this compound involves a straightforward amidation reaction with sulfanilamide (B372717). This reaction can be achieved through several standard peptide coupling methods. Below is a detailed protocol for a common and effective approach using a carbodiimide (B86325) coupling agent.

Experimental Protocol: Synthesis of N-(4-sulfamoylphenyl)-4-amino-5-chloro-2-methoxybenzamide (Compound X)

Materials:

  • This compound

  • Sulfanilamide

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and sulfanilamide (1.0 eq) in a minimal amount of anhydrous DMF. To this, add anhydrous DCM.

  • Addition of Coupling Agents: Add DMAP (0.1 eq) to the reaction mixture. In a separate container, dissolve DCC or EDC (1.2 eq) in anhydrous DCM.

  • Coupling Reaction: Slowly add the solution of the coupling agent to the reaction mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-sulfamoylphenyl)-4-amino-5-chloro-2-methoxybenzamide (Compound X).

  • Characterization: Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow

start 4-Amino-5-chloro- 2-methoxybenzoic acid + Sulfanilamide coupling Amide Coupling (DCC/EDC, DMAP) start->coupling workup Aqueous Work-up (HCl, NaHCO3, Brine) coupling->workup purification Column Chromatography workup->purification product Compound X: N-(4-sulfamoylphenyl)-4-amino- 5-chloro-2-methoxybenzamide purification->product

General workflow for the synthesis of Compound X.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of Compound X can be evaluated through a series of in vitro and in vivo assays.

In Vitro Assays: COX-1 and COX-2 Inhibition

A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[4] Determining the inhibitory activity of Compound X against both COX-1 and COX-2 is crucial to assess its efficacy and potential for gastrointestinal side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on the measurement of prostaglandin (B15479496) E2 (PGE2) produced by recombinant human COX-1 or COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Glutathione

  • Hemin

  • Phenol

  • Tris-HCl buffer

  • Compound X and reference NSAIDs (e.g., celecoxib, indomethacin)

  • PGE2 EIA Kit

Procedure:

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 in Tris-HCl buffer containing necessary co-factors (glutathione, hemin, phenol).

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of Compound X or reference drugs for a specified time (e.g., 15 minutes) at 37 °C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Termination of Reaction: After a set incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercial PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Representative COX Inhibition Data

The following table presents hypothetical but plausible data for Compound X, for illustrative purposes, compared to known NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X 15.20.819.0
Celecoxib15.00.05300
Indomethacin0.11.60.06
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.

Experimental Protocol: Carrageenan-Induced Paw Edema

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Compound X and reference drug (e.g., indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of Compound X).

  • Compound Administration: Administer the vehicle, reference drug, or Compound X orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point.

Data Presentation: Representative In Vivo Anti-inflammatory Activity

The following table shows hypothetical but plausible data for the anti-inflammatory effect of Compound X in the carrageenan-induced paw edema model.

TreatmentDose (mg/kg)Inhibition of Paw Edema at 3h (%)
Vehicle-0
Indomethacin1055.4
Compound X 2535.2
Compound X 5048.9
Compound X 10062.5

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of NSAID-like compounds are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade.

Arachidonic Acid Cascade and COX Inhibition

phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins (PGG2, PGH2) cox->pgs prostanoids Prostanoids (PGE2, PGD2, PGF2α, TXA2, PGI2) pgs->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation compound_x Compound X (NSAIDs) compound_x->cox Inhibition

Inhibition of the COX pathway by Compound X.

By inhibiting COX enzymes, Compound X would reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The preferential inhibition of COX-2 over COX-1, as suggested by the hypothetical data, would be advantageous as COX-1 is involved in maintaining the integrity of the gastric mucosa. Therefore, a COX-2 selective inhibitor is expected to have a better gastrointestinal safety profile.

Conclusion

This compound serves as a valuable starting material for the synthesis of novel compounds with potential anti-inflammatory activity. The proposed synthesis of N-(4-sulfamoylphenyl)-4-amino-5-chloro-2-methoxybenzamide (Compound X) and its subsequent biological evaluation provide a clear roadmap for researchers in the field of drug discovery. The detailed protocols and data presentation formats outlined in this document are intended to guide the systematic investigation of this and other related compounds as promising new anti-inflammatory agents. Further studies, including detailed structure-activity relationship (SAR) analysis and comprehensive preclinical safety and efficacy evaluations, would be necessary to fully elucidate the therapeutic potential of this class of molecules.

References

Application Notes and Protocols for the Design of Novel 5-HT4 Receptor Agonists Using 4-Amino-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The serotonin (B10506) 4 (5-HT4) receptor, a G-protein coupled receptor (GPCR), is a key target in drug discovery for treating gastrointestinal motility disorders and cognitive impairments.[1][2] 4-Amino-5-chloro-2-methoxybenzoic acid serves as a valuable scaffold for the synthesis of potent and selective 5-HT4 receptor agonists.[3][4] This document provides detailed application notes and experimental protocols for the design, synthesis, and characterization of novel 5-HT4 receptor agonists derived from this chemical entity.

Rationale for Using this compound

This compound is an important intermediate in the synthesis of several prokinetic drugs.[5] Its structure provides a key pharmacophore for interaction with the 5-HT4 receptor. Modifications of the carboxylic acid group, often through ester or amide linkages to various amine-containing moieties, have led to the discovery of compounds with high affinity and agonist activity at the 5-HT4 receptor.[3][6]

Synthetic Strategy Overview

A common synthetic approach involves the esterification or amidation of this compound with a suitably substituted alcohol or amine. For instance, reaction with substituted 1-piperidineethanols can yield potent 5-HT4 receptor agonists.[3]

Data Presentation

The following tables summarize the binding affinities and functional potencies of representative compounds derived from this compound.

Table 1: Binding Affinity of Benzoate Derivatives at the 5-HT4 Receptor [3]

CompoundR (Substitution on Piperidine)Ki (nM) ± SEM
7a H1.07 ± 0.5
7k 4-CONH21.0 ± 0.3
7g cis-3,5-di-Me0.26 ± 0.06

Binding assays were performed using [3H]GR 113808 in rat striatum.

Table 2: Functional Activity of Benzoate Derivatives in Rat Esophagus Muscle [3]

CompoundAgonist/Antagonist ActivityMaximal Response (% of 5-HT)pA2
7a Partial Agonist60-80%-
7k Partial Agonist60-80%-
7g Antagonist-8.6

Experimental Protocols

Protocol 1: Synthesis of 2-(1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate (Analogue of Compound 7a)

This protocol is a representative example for the synthesis of ester derivatives.

Materials:

  • This compound

  • 2-(1-Piperidinyl)ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) and 2-(1-Piperidinyl)ethanol (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired ester.

Protocol 2: 5-HT4 Receptor Radioligand Binding Assay

This protocol determines the affinity of a test compound for the 5-HT4 receptor.[7][8]

Materials:

  • Cell membranes from cells overexpressing the human 5-HT4 receptor.

  • [3H]GR113808 (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Non-specific binding competitor: Serotonin (5-HT) at a high concentration (e.g., 10 µM)

  • Test compounds at various concentrations

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Prepare cell membranes from a suitable cell line (e.g., HEK293) expressing the 5-HT4 receptor. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL membrane preparation, 50 µL [3H]GR113808.

    • Non-Specific Binding (NSB): 50 µL Assay Buffer containing 10 µM 5-HT, 50 µL membrane preparation, 50 µL [3H]GR113808.

    • Test Compound: 50 µL Assay Buffer containing varying concentrations of the test compound, 50 µL membrane preparation, 50 µL [3H]GR113808.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC50 value for the test compound and calculate the Ki value using the Cheng-Prusoff equation.[9]

Protocol 3: 5-HT4 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the ability of a test compound to stimulate cAMP production, indicating agonist activity.[10][11]

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Test compounds and a reference agonist (e.g., 5-HT).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Seed the HEK293-h5-HT4 cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with Stimulation Buffer.

  • Compound Addition: Add 50 µL of Stimulation Buffer containing various concentrations of the test compound or reference agonist to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the cAMP concentration in each well according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate concentration-response curves and calculate the EC50 values for the test compounds.

Visualizations

G Agonist 5-HT4 Agonist Receptor 5-HT4 Receptor Agonist->Receptor Gs Gαs Receptor->Gs Activates Src Src Kinase Receptor->Src G-protein independent activation AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes ERK ERK Src->ERK Activates ERK->CREB Phosphorylates

Caption: 5-HT4 Receptor Signaling Pathway.[1][12][13]

G Start Start: Synthesize Novel Compounds BindingAssay Primary Screen: Radioligand Binding Assay (Determine Ki) Start->BindingAssay HighAffinity High Affinity Compounds? BindingAssay->HighAffinity FunctionalAssay Secondary Screen: cAMP Functional Assay (Determine EC50 & Efficacy) HighAffinity->FunctionalAssay Yes Discard1 Discard or Re-design HighAffinity->Discard1 No AgonistActivity Potent Agonist Activity? FunctionalAssay->AgonistActivity LeadOpt Lead Optimization: Structure-Activity Relationship (SAR) Studies AgonistActivity->LeadOpt Yes Discard2 Discard or Re-design AgonistActivity->Discard2 No LeadOpt->Start Iterate InVivo In Vivo Studies: (e.g., GI Motility Models) LeadOpt->InVivo End End: Candidate Drug InVivo->End

Caption: Experimental Workflow for 5-HT4 Agonist Discovery.

G Scaffold 4-Amino-5-chloro- 2-methoxybenzoic acid Scaffold EsterLinkage Ester Linkage Scaffold->EsterLinkage AmideLinkage Amide Linkage Scaffold->AmideLinkage Piperidine Piperidine Moiety EsterLinkage->Piperidine AmideLinkage->Piperidine Substitution Substitution on Piperidine Ring Piperidine->Substitution Potency Agonist/Antagonist Potency Substitution->Potency Modulates

Caption: Structure-Activity Relationship Logic.

References

Application Notes and Protocols: 4-Amino-5-chloro-2-methoxybenzoic acid as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-chloro-2-methoxybenzoic acid is a versatile chemical intermediate with significant applications in the agrochemical industry, particularly in the synthesis of sulfonylurea herbicides. Its unique structure, featuring amino, chloro, and methoxy (B1213986) functional groups, allows for its incorporation as a key building block in the creation of potent and selective herbicides. This document provides an overview of its application, detailed experimental protocols for its conversion into a sulfonylurea herbicide, and a summary of the mechanism of action of this important class of agrochemicals.

Introduction

This compound, also known as 4-amino-5-chloro-o-anisic acid, is a crystalline powder with the molecular formula C₈H₈ClNO₃.[1][2] It serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] In the context of agriculture, it is primarily utilized in the formulation of herbicides that target specific plant growth pathways, thereby enhancing crop protection and yield.[3] This document focuses on its role as a precursor in the synthesis of sulfonylurea herbicides, a major class of compounds that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 7206-70-4[2]
Molecular Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [2]
Appearance White to beige crystalline powder[1]
Melting Point 206 °C (dec.)[2]
Purity ≥95%[2]

Application in Agrochemical Synthesis: Sulfonylurea Herbicides

This compound serves as the substituted phenyl component in the synthesis of certain sulfonylurea herbicides. The general structure of a sulfonylurea herbicide consists of a substituted aryl group, a sulfonylurea bridge, and a heterocyclic group. The specific substituents on the aryl and heterocyclic rings determine the herbicide's spectrum of activity, crop selectivity, and environmental fate.

General Synthetic Pathway

The synthesis of a sulfonylurea herbicide from this compound typically involves a multi-step process. A generalized workflow is depicted in the diagram below.

G cluster_0 Synthesis of Sulfonylurea Herbicide A 4-Amino-5-chloro- 2-methoxybenzoic acid B Sulfonamide Formation A->B Chlorosulfonation & Amination C Sulfonyl Isocyanate Formation B->C Phosgenation E Coupling Reaction C->E D Heterocyclic Amine D->E F Sulfonylurea Herbicide E->F

Caption: Generalized workflow for the synthesis of sulfonylurea herbicides.

Experimental Protocols

The following protocols describe the synthesis of a sulfonylurea herbicide using this compound as a key intermediate.

Synthesis of 4-Amino-5-chloro-2-methoxybenzenesulfonamide

This protocol outlines the conversion of the starting benzoic acid to the corresponding benzenesulfonamide, a critical intermediate.

Materials:

  • This compound

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ammonia (B1221849) solution (concentrated)

  • Dichloromethane

  • Ice

Procedure:

  • Chlorosulfonation: In a round-bottom flask equipped with a stirrer and a gas outlet, carefully add this compound (1 equivalent) portion-wise to an excess of cold (0-5 °C) chlorosulfonic acid (approximately 5-10 equivalents).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • The precipitated sulfonyl chloride is then filtered, washed with cold water, and dried.

  • Amination: The crude sulfonyl chloride is added portion-wise to a cooled, concentrated ammonia solution.

  • The mixture is stirred vigorously, and the resulting precipitate, 4-Amino-5-chloro-2-methoxybenzenesulfonamide, is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water).

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Synthesis of the Sulfonylurea Herbicide

This protocol describes the final coupling step to form the sulfonylurea bridge.

Materials:

  • 4-Amino-5-chloro-2-methoxybenzenesulfonamide (from step 4.1)

  • Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene)

  • A suitable heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine)

  • Anhydrous aprotic solvent (e.g., toluene (B28343), acetonitrile)

  • Base (e.g., triethylamine)

Procedure:

  • Formation of Sulfonyl Isocyanate: Dissolve 4-Amino-5-chloro-2-methoxybenzenesulfonamide (1 equivalent) in an anhydrous aprotic solvent.

  • To this solution, add a phosgene source (e.g., a solution of phosgene in toluene or triphosgene) at a controlled temperature (typically 0-10 °C).

  • Stir the reaction mixture until the formation of the sulfonyl isocyanate is complete (monitored by IR spectroscopy - appearance of a strong absorption band around 2250 cm⁻¹).

  • Coupling with Heterocyclic Amine: In a separate flask, dissolve the heterocyclic amine (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of the sulfonyl isocyanate to the solution of the heterocyclic amine at a low temperature (0-5 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • The resulting sulfonylurea herbicide can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification by crystallization or chromatography.

Quantitative Data:

ParameterValue
Yield 70-90%
Purity (by HPLC) >97%

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides synthesized from this compound act by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1]

G cluster_0 Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->Inhibition Inhibition->ALS

Caption: Inhibition of ALS by sulfonylurea herbicides.

The inhibition of ALS leads to a deficiency in these essential amino acids, which are the building blocks for proteins. This, in turn, halts cell division and plant growth, ultimately leading to the death of susceptible weeds. The high specificity of sulfonylurea herbicides for the plant ALS enzyme contributes to their low toxicity in mammals, which do not possess this enzyme.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals, particularly sulfonylurea herbicides. The protocols provided herein offer a framework for the synthesis of this important class of herbicides. Understanding the synthetic pathways and the mechanism of action is crucial for the development of new, more effective, and environmentally benign crop protection solutions. The provided data and diagrams serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

References

HPLC and other chromatographic techniques for analyzing 4-Amino-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 4-Amino-5-chloro-2-methoxybenzoic acid using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and other relevant chromatographic techniques.

Introduction

This compound is a key chemical intermediate and a known metabolite and impurity of the pharmaceutical drug Metoclopramide.[1][2][3] Its accurate and precise quantification is crucial for quality control in pharmaceutical manufacturing, as well as in metabolic and pharmacokinetic studies. This document outlines robust analytical methodologies for its determination.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a widely used and reliable technique for the analysis of this compound.

Application Note: HPLC Analysis

This method is suitable for the quantification of this compound in bulk drug substances and as an impurity in pharmaceutical formulations. The use of a C18 or a specialized reverse-phase column like Newcrom R1 provides good retention and peak shape.[4] The mobile phase typically consists of an organic solvent (acetonitrile) and an acidified aqueous phase to ensure the analyte is in its non-ionized form, leading to consistent retention.[4]

Quantitative Data Summary (Representative)

The following table summarizes representative quantitative performance data for the HPLC analysis of aromatic acids similar to this compound. Note: These values should be considered as typical, and method validation is required for specific applications.

ParameterHPLC-UV
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantitation (LOQ)30 - 150 ng/mL
Linearity (R²)> 0.998
Linear Range0.1 - 100 µg/mL
Accuracy (% Recovery)95 - 105%
Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60, v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: ~270 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., mobile phase).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations within the expected linear range.

4. Sample Preparation:

  • Accurately weigh a quantity of the sample containing this compound and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

Ultra-Performance Liquid Chromatography (UPLC) and LC-MS/MS Methods

For faster analysis times and higher sensitivity, UPLC and LC-MS/MS are powerful alternatives.

Application Note: UPLC and LC-MS/MS Analysis

UPLC systems, utilizing smaller particle size columns (e.g., sub-2 µm), can significantly reduce run times and improve resolution.[4] When coupled with a mass spectrometer (LC-MS or LC-MS/MS), this technique offers superior sensitivity and selectivity, making it ideal for the analysis of this compound at trace levels, especially in complex matrices like biological fluids. For MS-compatible methods, formic acid is typically used as the mobile phase modifier instead of phosphoric acid.[4]

Quantitative Data Summary (Representative for LC-MS/MS)

The following table provides representative quantitative data for the LC-MS/MS analysis of similar aromatic acids in biological matrices. Note: These values are for illustrative purposes and require validation for the specific analyte and matrix.

ParameterLC-MS/MS
Lower Limit of Quantitation (LLOQ)0.5 - 10 ng/mL
Linearity (R²)> 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 80%
Experimental Protocol: UPLC-MS/MS

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

4. Sample Preparation (for Biological Samples, e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant UPLC UPLC System Supernatant->UPLC MS Mass Spectrometer UPLC->MS MRM_Data MRM Data MS->MRM_Data Quantification Quantification MRM_Data->Quantification

Caption: UPLC-MS/MS workflow for biological samples.

Gas Chromatography (GC) Method

Gas chromatography can also be employed for the analysis of this compound, however, a derivatization step is necessary due to the low volatility of the analyte.

Application Note: GC-MS Analysis

This method offers high sensitivity and specificity but requires chemical modification of the analyte to increase its volatility. Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids and amines.

Experimental Protocol: GC-MS (with Derivatization)

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Derivatization:

  • Evaporate a known amount of the sample or standard to dryness.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., acetonitrile).

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Derivatization_Logic Analyte 4-Amino-5-chloro- 2-methoxybenzoic acid Properties Polar Low Volatility Analyte->Properties Derivatization Derivatization (e.g., Silylation) Analyte->Derivatization GC_Analysis GC Analysis Requirement Properties->GC_Analysis GC_Analysis->Derivatization Result Volatile, Less Polar Derivative Derivatization->Result

Caption: Logical relationship for GC derivatization.

References

Recrystallization methods for purifying 4-Amino-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Purification of 4-Amino-5-chloro-2-methoxybenzoic Acid via Recrystallization

Application Notes

This compound is a key building block in medicinal chemistry, often utilized as an intermediate in the synthesis of various pharmaceutical agents.[1] The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. For this compound, which possesses both polar (amino, carboxylic acid) and non-polar (aromatic ring) features, polar protic solvents or mixed solvent systems are likely to be effective.

Based on solubility data for structurally similar compounds, the following solvent systems are recommended for investigation:

  • Single-Solvent System: Methanol (B129727) has been reported as an effective recrystallization solvent for other aminobenzoic acid derivatives.[2] this compound is slightly soluble in methanol, suggesting it may be a suitable single solvent.[3]

  • Mixed-Solvent System: An ethanol (B145695)/water mixture is a common and effective system for recrystallizing many organic acids.[4][5] The compound is first dissolved in the "good" solvent (ethanol), and then the "anti-solvent" (water) is added to decrease the compound's solubility and induce crystallization.

If the crude material contains colored impurities, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities before the filtration step.[2][6] However, the use of excess charcoal should be avoided as it can also adsorb the product, leading to a reduction in yield.[7]

Quantitative Data Summary

While specific quantitative data for the recrystallization of this compound is not extensively published, the following table summarizes its key physical properties, which are used to assess purity, along with typical expected outcomes for a standard recrystallization procedure.

ParameterValue / Expected RangeNotes
Physical Appearance White to beige crystalline powderA significant color change towards white can indicate successful removal of colored impurities.[1]
Melting Point (Purity) 205-211 °C (decomposes)A sharp melting point within this range is a strong indicator of high purity. Impurities typically broaden and depress the melting point.[1][7]
Typical Recovery Yield 70-90%The yield is highly dependent on the initial purity of the crude material and careful execution of the protocol to minimize loss.
Solubility Slightly soluble in DMSO and MethanolThis property is key to selecting an appropriate recrystallization solvent.[3]

Experimental Protocols

Disclaimer: The following protocols are generalized methods based on standard organic chemistry techniques and procedures for structurally similar compounds. Optimization may be required to achieve the best results for your specific sample.

Protocol 1: Single-Solvent Recrystallization using Methanol

This protocol is recommended when a suitable single solvent, in which the compound's solubility changes significantly with temperature, has been identified.

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat methanol to its boiling point (approx. 65°C) on a hot plate.

  • Add the minimum amount of hot methanol to the Erlenmeyer flask required to just dissolve the solid completely while stirring and maintaining the temperature near boiling.

  • (Optional Decolorization): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Preheat a funnel and a clean receiving Erlenmeyer flask with a small amount of hot solvent vapor to prevent premature crystallization. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any adhering soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature or air-dry them on the filter paper by drawing air through the funnel for an extended period.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

This protocol is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "anti-solvent."

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid at its boiling point (approx. 78°C).

  • Induce Crystallization: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.

  • (Optional) Hot Filtration: If any impurities are insoluble in this hot solvent mixture, perform a hot gravity filtration as described in Protocol 1.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance.

  • Cooling: After slow cooling, place the flask in an ice-water bath for 15-20 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (using the same ratio as the final crystallization solvent).

  • Drying: Dry the purified product completely, either by air-drying or in a vacuum oven.

Visualizations

The following diagrams illustrate the workflows for the described recrystallization protocols.

G start Start: Crude Solid dissolve Dissolve solid in minimum hot methanol start->dissolve charcoal Optional: Add activated charcoal dissolve->charcoal Solution colored? cool Cool filtrate slowly to room temperature dissolve->cool No colored impurities hot_filter Hot Gravity Filtration (to remove impurities) charcoal->hot_filter Yes hot_filter->cool ice_bath Cool in ice-water bath to maximize yield cool->ice_bath vac_filter Isolate crystals via vacuum filtration ice_bath->vac_filter wash Wash crystals with ice-cold methanol vac_filter->wash dry Dry the pure crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for Single-Solvent Recrystallization.

G start Start: Crude Solid dissolve Dissolve solid in minimum hot ethanol ('good' solvent) start->dissolve add_water Add hot water ('anti-solvent') dropwise to cloud point dissolve->add_water clarify Add a few drops of hot ethanol to redissolve precipitate add_water->clarify cool Cool solution slowly to room temperature clarify->cool ice_bath Cool in ice-water bath to maximize yield cool->ice_bath vac_filter Isolate crystals via vacuum filtration ice_bath->vac_filter wash Wash crystals with ice-cold ethanol/water mixture vac_filter->wash dry Dry the pure crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for Mixed-Solvent Recrystallization.

References

Application Notes and Protocols for 4-Amino-5-chloro-2-methoxybenzoic Acid as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-methoxybenzoic acid is a key chemical intermediate and an essential analytical reference standard in the pharmaceutical industry. Its primary applications include the synthesis of pharmacologically active compounds, particularly 5-HT4 receptor agonists, and serving as a qualified standard for the identification and quantification of impurities in drug substances and products. This document provides detailed application notes and protocols for its use as an analytical reference standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 7206-70-4[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 206 °C (decomposition)
Purity (Typical) ≥98.0%[1]

Application 1: Reference Standard for HPLC Analysis of Metoclopramide and Related Substances

This compound is a known impurity and metabolite of Metoclopramide, officially designated as "Metoclopramide EP Impurity C". As such, a well-characterized reference standard of this compound is critical for method validation and routine quality control of Metoclopramide drug substance and drug product.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in the presence of Metoclopramide and other related impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard (≥98.0% purity)

  • Metoclopramide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Water (HPLC or Milli-Q grade)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio may need to be optimized for a specific column and system.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase) to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the test sample containing Metoclopramide by dissolving it in the diluent to a specified concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

4. Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of the impurity in the sample using the peak area and the concentration of the standard solution.

Representative HPLC Method Validation Data

The following table summarizes typical validation parameters for an HPLC method for the analysis of benzoic acid derivatives, which would be applicable for this compound.

Validation ParameterTypical Performance Data
Linearity Range 0.5 - 4.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Note: This data is representative and should be established for each specific method and laboratory.

Workflow for Use as a Reference Standard

G cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting A Procure Certified Reference Standard (≥98.0% Purity) B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B Dissolve C Prepare Working Standard Solutions by Dilution B->C Dilute D HPLC System Suitability (Inject Working Standard) C->D Inject E Analyze Test Sample (Metoclopramide API/DP) D->E Proceed if SST passes F Peak Identification (Compare Retention Times) E->F G Quantification (External Standard Method) F->G H Calculate Impurity Level (e.g., % w/w) G->H I Compare with Specification Limits H->I J Final Report Generation I->J

Caption: Workflow for using this compound as a reference standard.

Application 2: Intermediate in the Synthesis of 5-HT4 Receptor Agonists

This compound is a crucial building block in the synthesis of a class of drugs known as 5-HT4 receptor agonists. These drugs have therapeutic applications in gastrointestinal disorders.

Synthetic Pathway Overview

G A 4-Amino-5-chloro- 2-methoxybenzoic acid B Activation of Carboxylic Acid (e.g., with SOCl₂) A->B C Amide Coupling with a suitable amine B->C D 5-HT4 Receptor Agonist (e.g., Metoclopramide) C->D

Caption: General synthetic scheme for 5-HT4 receptor agonists.

Associated Signaling Pathway

As a precursor to 5-HT4 receptor agonists, understanding the downstream signaling pathway is relevant for drug development professionals. The activation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT4 Agonist (derived from intermediate) Receptor 5-HT4 Receptor Agonist->Receptor G_Protein Gαs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates ERK ERK PKA->ERK activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) ERK->Cellular_Response leads to

Caption: Simplified 5-HT4 receptor signaling pathway.

Conclusion

This compound is an indispensable tool for the pharmaceutical industry. Its role as a certified analytical reference standard is paramount for ensuring the quality, safety, and efficacy of drugs such as Metoclopramide. The provided protocols and data serve as a comprehensive guide for researchers and professionals in its application.

References

Synthesis of "pride" class drugs from 4-amino-5-chloro-2-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of "Pride" Class Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "pride" class of drugs, primarily substituted benzamides, are recognized for their significant gastroprokinetic properties. These agents are crucial in managing gastrointestinal disorders associated with motility disturbances, such as gastroesophageal reflux disease (GERD) and delayed gastric emptying.[1] A key structural feature of many of these drugs is the benzamide (B126) scaffold, which is often derived from intermediates like 4-amino-5-chloro-2-methoxybenzoic acid.[2][3] This document provides detailed protocols and application notes for the synthesis of Cisapride (B12094), a representative member of this class, starting from this key intermediate. The pharmacological mechanism of action is also detailed.

Application Note 1: Synthesis of Cisapride

Principle

The synthesis of Cisapride from this compound is a classic example of amide bond formation. The process involves the activation of the carboxylic acid group of the benzoic acid derivative by forming a mixed anhydride (B1165640) with ethyl chloroformate. This activated intermediate then readily reacts with the primary amine of the piperidine (B6355638) moiety, cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine, via nucleophilic acyl substitution to yield the final product, Cisapride.[4][5][6] Triethylamine (B128534) is used as a base to neutralize the hydrochloric acid generated during the formation of the mixed anhydride.

Experimental Workflow: Synthesis of Cisapride

G cluster_0 Reactant Preparation cluster_1 Reaction Steps cluster_2 Product A 4-amino-5-chloro- 2-methoxybenzoic acid C Formation of Mixed Anhydride A->C 1. Triethylamine 2. Ethyl Chloroformate B cis-1-[3-(4-fluorophenoxy)propyl] -3-methoxypiperidin-4-amine D Amide Coupling (Nucleophilic Acyl Substitution) B->D C->D Activated Intermediate E Cisapride D->E Workup & Purification

Caption: General workflow for the synthesis of Cisapride.

Experimental Protocol

This protocol is adapted from established industrial synthesis methods.[4]

1. Formation of the Mixed Anhydride: a. To a solution of this compound (20.2 g) in methyl isobutyl ketone (MIK, 250 ml), add triethylamine (15.3 ml). b. Stir the mixture at room temperature. c. Slowly add ethyl chloroformate (9.6 ml) dropwise to the solution. d. Continue stirring the reaction mixture for 30 minutes at room temperature to allow for the complete formation of the mixed anhydride.

2. Amide Coupling Reaction: a. To the freshly prepared mixed anhydride solution, add cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-piperidine (28.2 g). b. Stir the resulting reaction mixture for 2 hours at room temperature.

3. Workup and Isolation: a. Transfer the reaction mixture to a separatory funnel and wash with water (80 ml). b. Subsequently, wash the organic layer with a 6.5% (w/v) sodium hydroxide (B78521) solution (50 ml). c. Separate the organic layer and warm it to 65°C. d. Add methanol (B129727) (50 ml) and water (8.5 ml) to the warm solution to induce crystallization. e. Cool the mixture to allow for complete precipitation of the product. f. Isolate the solid product by filtration, wash with a suitable solvent (e.g., cold MIK or methanol), and dry under vacuum.

Data Presentation

Table 1: Reactant Specifications for Cisapride Synthesis

CompoundMolecular FormulaMolar Mass ( g/mol )Amount UsedMolar Equivalent
This compoundC₈H₈ClNO₃201.61[7]20.2 g1.0
cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-piperidineC₁₅H₂₃FN₂O₂282.3628.2 g~1.0
TriethylamineC₆H₁₅N101.1915.3 ml~1.1
Ethyl ChloroformateC₃H₅ClO₂108.529.6 ml~1.0

Table 2: Physicochemical and Safety Data of Key Reagent

ParameterData
Compound NameThis compound
CAS Number7206-70-4[7]
Melting Point208 °C[7]
HazardsCauses skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[8]
AppearanceSolid powder
StorageStore at 2°C - 8°C in a well-closed container.[7]

Application Note 2: Pharmacological Mechanism of Action

Principle

"Pride" class drugs like Cisapride exert their prokinetic effects primarily by acting as selective serotonin (B10506) 5-HT₄ receptor agonists.[9][10] In the gastrointestinal tract, these receptors are located on presynaptic nerve terminals in the myenteric plexus. Activation of 5-HT₄ receptors facilitates the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction, thereby enhancing gut motility and coordination.[9] Some drugs in this class may also exhibit antagonist activity at other serotonin receptors (e.g., 5-HT₃), which can contribute to their overall therapeutic profile.

Signaling Pathway: 5-HT₄ Receptor Activation

Caption: Mechanism of "Pride" drugs as 5-HT₄ receptor agonists.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid for improved yields.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound.

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TroubleshootingWorkflow start Start Synthesis low_yield Low Overall Yield start->low_yield step1_issue Issue in Step 1? (Methylation) low_yield->step1_issue Analyze Each Step step2_issue Issue in Step 2? (Chlorination) step1_issue->step2_issue No incomplete_methylation Incomplete Methylation step1_issue->incomplete_methylation Yes side_reactions_methylation Side Reactions step1_issue->side_reactions_methylation Yes step3_issue Issue in Step 3? (Saponification) step2_issue->step3_issue No n_chlorination N-Chlorination step2_issue->n_chlorination Yes di_chlorination Di-chlorination step2_issue->di_chlorination Yes incomplete_saponification Incomplete Saponification step3_issue->incomplete_saponification Yes degradation Product Degradation step3_issue->degradation Yes end High Yield Product step3_issue->end No solution1 Check Base Stoichiometry Increase Reaction Time/Temp incomplete_methylation->solution1 solution2 Control Temperature Use Fresh Reagents side_reactions_methylation->solution2 solution3 Ensure Acidic Conditions (Protonate Amine) n_chlorination->solution3 solution4 Precise Control of NCS Molarity (1:1 Ratio) di_chlorination->solution4 solution5 Increase Base Concentration Extend Reflux Time incomplete_saponification->solution5 solution6 Monitor Temperature Avoid Harsh Basic Conditions degradation->solution6 solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: Troubleshooting workflow for identifying and resolving issues in the synthesis of this compound.

FAQs

Q1: My overall yield is low. What are the most critical steps to re-evaluate?

A: A low overall yield can result from inefficiencies in any of the three main steps. A systematic approach is best:

  • Methylation: Ensure the complete methylation of both the hydroxyl and carboxylic acid groups of p-aminosalicylic acid. Incomplete reaction here will carry impurities through the synthesis.

  • Chlorination: This step is often a major source of yield loss due to side reactions. The formation of N-chloro or di-chloro byproducts is a common issue.

  • Saponification: Incomplete hydrolysis of the methyl ester will result in a lower yield of the final carboxylic acid. Also, ensure proper pH adjustment during precipitation to maximize product recovery.

Q2: I am observing significant N-chlorination during the chlorination step. How can I prevent this?

A: N-chlorination is a common side reaction when using N-chlorosuccinimide (NCS) with aromatic amines.[1] To minimize this, it is crucial to perform the reaction under acidic conditions. In a strongly acidic medium, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonation has two beneficial effects:

  • It deactivates the aromatic ring towards electrophilic substitution, making the desired C-chlorination more specific.

  • It protects the nitrogen atom from electrophilic attack by the chlorinating agent.[1]

If your protocol uses a non-acidic solvent like DMF, consider adding a non-nucleophilic acid to the reaction mixture.

Q3: What are the likely impurities if the methylation step is incomplete, and how can I identify them?

A: If the initial methylation of p-aminosalicylic acid is incomplete, you may have one or both of the following impurities:

  • 4-Amino-2-hydroxybenzoic acid methyl ester: The carboxylic acid is esterified, but the hydroxyl group is not methylated.

  • 4-Amino-2-methoxybenzoic acid: The hydroxyl group is methylated, but the carboxylic acid remains.

These impurities can be identified using techniques like Thin Layer Chromatography (TLC) by comparing with the starting material and the desired product, or by spectroscopic methods such as ¹H NMR, which will show the presence or absence of the methyl ester and methoxy (B1213986) group protons.

Q4: During the final precipitation step, my product is oily or difficult to filter. What can I do?

A: Oily products or difficult filtration can be due to residual solvent or the presence of impurities. Try the following:

  • Ensure complete solvent removal: Before acidification, make sure all the organic solvent (e.g., methanol) from the saponification step has been removed.

  • Control the rate of acidification: Add the acid dropwise while vigorously stirring the solution. This allows for the formation of well-defined crystals rather than an amorphous solid.

  • Adjust the final pH carefully: The final pH should be around 5 to ensure complete precipitation of the carboxylic acid.[2]

  • Cool the mixture: After acidification, cooling the mixture in an ice bath can promote crystallization and improve filterability.

Data Presentation: Reaction Conditions for High-Yield Synthesis

The following table summarizes the reaction conditions from a patented high-yield synthesis protocol.[2]

StepReactionStarting MaterialsReagents & SolventsTemperature (°C)Time (hours)Yield (%)
1Methylationp-Aminosalicylic acidDimethyl sulfate (B86663), Potassium hydroxide (B78521), Acetone (B3395972)20-305-6~92
2Chlorination4-Amino-2-methoxybenzoic acid methyl esterN-Chlorosuccinimide, DMF703-4~88
3SaponificationThis compound methyl esterPotassium hydroxide, Methanol (B129727)/Water (5:2)Reflux2-3~91

Experimental Protocols

The following are detailed experimental protocols adapted from a high-yield synthesis method.[2]

Step 1: Methylation of p-Aminosalicylic Acid
  • In a suitable reaction vessel, mix p-aminosalicylic acid and potassium hydroxide in acetone.

  • Stir the mixture and cool the temperature to 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the mixture.

  • Continue the reaction for 5-6 hours at 20-30°C.

  • After the reaction is complete, remove the acetone by rotary evaporation.

  • Add water to dissolve the residue and extract the product with ethyl acetate (B1210297).

  • Combine the organic layers and remove the ethyl acetate by rotary evaporation to obtain 4-amino-2-methoxybenzoic acid methyl ester.

Step 2: Chlorination of 4-Amino-2-methoxybenzoic acid methyl ester
  • Dissolve the 4-amino-2-methoxybenzoic acid methyl ester obtained from Step 1 in DMF.

  • Add N-chlorosuccinimide in a 1:1 molar ratio to the solution.

  • Heat the mixture to 70°C and stir for 3-4 hours.

  • While still hot, pour the reaction mixture into ice water to precipitate the solid product.

  • Filter the solid and dry it to obtain this compound methyl ester.

Step 3: Saponification of this compound methyl ester
  • Prepare a mixed solution of methanol and water (5:2 volume ratio).

  • Add the this compound methyl ester and potassium hydroxide (in a 1:2.2 molar ratio of ester to base) to the solvent mixture.

  • Reflux the mixture with stirring for 2-3 hours.

  • Add activated carbon and continue to reflux for 30 minutes for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Remove the solvent by rotary evaporation.

  • Add water to dissolve the residue.

  • Adjust the pH of the aqueous solution to 5 by dropwise addition of 3mol/L hydrochloric acid to precipitate the final product.

  • Filter the white solid and dry it to obtain this compound.

Mandatory Visualizations

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ReactionPathway sub_pASA p-Aminosalicylic Acid reagent1 Dimethyl Sulfate, KOH, Acetone intermediate1 4-Amino-2-methoxybenzoic acid methyl ester sub_pASA->intermediate1 Methylation reagent1->intermediate1 reagent2 N-Chlorosuccinimide, DMF intermediate2 4-Amino-5-chloro-2-methoxybenzoic acid methyl ester intermediate1->intermediate2 Chlorination reagent2->intermediate2 reagent3 KOH, Methanol/Water, then HCl product 4-Amino-5-chloro-2-methoxybenzoic acid intermediate2->product Saponification reagent3->product

Caption: Synthetic pathway for this compound.

References

Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. Our aim is to help you identify and minimize byproducts to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic route starts from p-aminosalicylic acid and involves a three-step process:

  • Methylation: Protection of the hydroxyl and carboxylic acid groups using a methylating agent like dimethyl sulfate (B86663).

  • Chlorination: Introduction of a chlorine atom onto the aromatic ring, typically using N-chlorosuccinimide (NCS).

  • Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.

An alternative route involves the direct chlorination of 4-amino-2-methoxybenzoic acid.

Q2: What are the most critical parameters to control during the synthesis to minimize byproducts?

A2: Careful control of reaction conditions is crucial. Key parameters include:

  • Temperature: Both methylation and chlorination are sensitive to temperature fluctuations, which can lead to side reactions.

  • Stoichiometry of Reagents: Precise amounts of reactants, especially the chlorinating agent, are vital to prevent over-chlorination.

  • Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion and avoid the formation of degradation products.

  • pH: Maintaining the correct pH during work-up and purification steps is critical for product isolation and stability.

Q3: How can I purify the crude this compound?

A3: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, often a mixture of ethanol (B145695) and water, can be used. For colored impurities, treatment with activated charcoal during the recrystallization process can be beneficial. Column chromatography may also be employed for more challenging separations.

Q4: Which analytical techniques are best for identifying and quantifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and quantifying impurities.[1] For structural elucidation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Final Product
Potential Cause Recommended Solution
Incomplete Methylation: The hydroxyl or carboxylic acid group of p-aminosalicylic acid is not fully methylated.- Ensure the use of a sufficient excess of dimethyl sulfate and base (e.g., potassium hydroxide).- Monitor the reaction by TLC or LC-MS until the starting material is consumed.- Maintain the recommended reaction temperature to ensure an adequate reaction rate.
Incomplete Chlorination: The intermediate, methyl 4-amino-2-methoxybenzoate, is not fully chlorinated.- Verify the purity and reactivity of the N-chlorosuccinimide (NCS).- Optimize the reaction time and temperature. The reaction is typically stirred for several hours.[2]
Incomplete Hydrolysis: The methyl ester of the chlorinated intermediate is not fully hydrolyzed to the carboxylic acid.- Ensure a sufficient amount of base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is used for saponification.- Increase the reaction time or temperature if necessary, while monitoring for potential degradation.
Product Loss During Work-up: Significant loss of product during extraction or precipitation steps.- Optimize the pH for precipitation; for this compound, a pH of around 4.5-5 is often effective.- Use an appropriate solvent for extraction and perform multiple extractions to maximize recovery.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity (Byproduct) Potential Cause Recommended Solution
Unreacted Starting Material (p-aminosalicylic acid) Incomplete methylation.See solutions for "Incomplete Methylation" under Issue 1.
Partially Methylated Intermediates Insufficient methylating agent or reaction time.Increase the equivalents of dimethyl sulfate and/or prolong the reaction time.
N-Methylated Byproducts Methylation of the amino group.Protect the amino group prior to methylation, although this adds extra steps. Alternatively, carefully control the reaction temperature and stoichiometry.
Dichlorinated Byproducts Excess of N-chlorosuccinimide (NCS) or prolonged reaction time.Use a stoichiometric amount of NCS (typically 1.0 to 1.1 equivalents). Monitor the reaction closely and stop it once the desired product is formed.
Isomeric Chlorination Products Lack of regioselectivity during chlorination.The directing effects of the amino and methoxy (B1213986) groups strongly favor chlorination at the 5-position. Significant formation of other isomers is less common but can be influenced by the solvent and reaction temperature.
Unreacted Methyl 4-amino-5-chloro-2-methoxybenzoate Incomplete hydrolysis.See solutions for "Incomplete Hydrolysis" under Issue 1.
Quantitative Data on Byproduct Formation

While specific quantitative data is highly dependent on the exact experimental conditions, the following table provides a general overview of how reaction parameters can influence the formation of key byproducts.

Reaction Step Parameter Variation Expected Impact on Byproduct Formation
Methylation Insufficient Dimethyl SulfateIncreased levels of unreacted p-aminosalicylic acid and partially methylated intermediates.
High TemperaturePotential for increased N-methylation of the amino group.
Chlorination > 1.1 equivalents of NCSSignificant increase in dichlorinated byproducts.
Low Temperature / Short Reaction TimePresence of unreacted methyl 4-amino-2-methoxybenzoate.
Hydrolysis Insufficient BaseHigh levels of residual methyl 4-amino-5-chloro-2-methoxybenzoate.
High Temperature / Prolonged TimePotential for degradation of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Aminosalicylic Acid

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reaction vessel, dissolve p-aminosalicylic acid in an appropriate solvent (e.g., acetone).

  • Add a base, such as potassium hydroxide, to the solution.

  • Cool the mixture and slowly add dimethyl sulfate dropwise, maintaining the temperature between 20-30°C.

  • Stir the reaction mixture for several hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction and extract the product, methyl 4-amino-2-methoxybenzoate, with an organic solvent.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

  • Dissolve the methyl 4-amino-2-methoxybenzoate in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.

  • Heat the reaction mixture and stir for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter and dry the solid to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

  • Suspend the methyl 4-amino-5-chloro-2-methoxybenzoate in a mixture of methanol (B129727) and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

  • After the hydrolysis is complete (monitored by TLC or HPLC), cool the reaction mixture.

  • Adjust the pH of the solution to approximately 4.5-5 with an acid (e.g., hydrochloric acid) to precipitate the final product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Protocol 2: HPLC Analysis of this compound and Impurities
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm or 290 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of pure this compound to determine its retention time.

    • Inject the sample solution.

    • Identify the main peak corresponding to the product and any other peaks corresponding to impurities based on their retention times.

    • Quantify the impurities by comparing their peak areas to the total peak area (area percent method) or by using a standard of the impurity if available.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis p-Aminosalicylic_Acid p-Aminosalicylic Acid Methyl_4-amino-2-methoxybenzoate Methyl 4-amino- 2-methoxybenzoate p-Aminosalicylic_Acid->Methyl_4-amino-2-methoxybenzoate (CH3)2SO4, KOH, Acetone Chlorinated_Intermediate Methyl 4-amino-5-chloro- 2-methoxybenzoate Methyl_4-amino-2-methoxybenzoate->Chlorinated_Intermediate NCS, DMF Final_Product 4-Amino-5-chloro- 2-methoxybenzoic acid Chlorinated_Intermediate->Final_Product NaOH, H2O/MeOH Byproduct_Formation Main_Reaction_1 p-Aminosalicylic Acid -> Methyl 4-amino-2-methoxybenzoate Byproduct_1A Partially Methylated Intermediates Main_Reaction_1->Byproduct_1A Incomplete Reaction Byproduct_1B N-Methylated Byproduct Main_Reaction_1->Byproduct_1B Side Reaction Main_Reaction_2 Methyl 4-amino-2-methoxybenzoate -> Methyl 4-amino-5-chloro-2-methoxybenzoate Byproduct_2A Dichlorinated Byproduct Main_Reaction_2->Byproduct_2A Over-chlorination Byproduct_2B Isomeric Byproduct Main_Reaction_2->Byproduct_2B Low Regioselectivity Main_Reaction_3 Methyl 4-amino-5-chloro-2-methoxybenzoate -> Final Product Byproduct_3A Unreacted Ester Main_Reaction_3->Byproduct_3A Incomplete Hydrolysis Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Identify_Step Identify Synthetic Step with the Issue Start->Identify_Step Analyze_Data Analyze Analytical Data (TLC, HPLC, LC-MS) Identify_Step->Analyze_Data Cause_Analysis Determine Potential Cause Analyze_Data->Cause_Analysis Solution_1 Adjust Stoichiometry Cause_Analysis->Solution_1 Incorrect Reagent Ratio Solution_2 Optimize Temperature and Reaction Time Cause_Analysis->Solution_2 Suboptimal Reaction Conditions Solution_3 Improve Purification (Recrystallization, etc.) Cause_Analysis->Solution_3 Ineffective Purification Re-run Re-run Experiment with Optimized Conditions Solution_1->Re-run Solution_2->Re-run Solution_3->Re-run Final_Analysis Analyze Final Product Purity Re-run->Final_Analysis

References

Preventing N-chloroaniline formation during electrophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in the electrophilic aromatic substitution of anilines: the prevention of N-chloroaniline formation.

Frequently Asked Questions (FAQs)

Q1: What is N-chloroaniline and why is its formation a problem during electrophilic chlorination of anilines?

A1: N-chloroaniline is a byproduct formed when the chlorine electrophile attacks the nitrogen atom of the aniline's amino group instead of the aromatic ring. Its formation is problematic for several reasons: it reduces the yield of the desired ring-chlorinated product, it can be unstable, and its presence complicates the purification of the target molecule. The initial N-chloro intermediate can also undergo a rearrangement reaction (the Orton rearrangement) to yield a mixture of ortho- and para-chloroanilines, which can also affect the regioselectivity of the reaction.[1][2]

Q2: What is the primary cause of N-chloroaniline formation?

A2: The primary cause is the high nucleophilicity of the nitrogen atom in the amino group of aniline (B41778). The lone pair of electrons on the nitrogen can readily attack the electrophilic chlorine species, leading to the formation of an N-Cl bond. This is a competing reaction pathway to the desired electrophilic attack on the aromatic ring.

Q3: How can I prevent the formation of N-chloroaniline?

A3: The most effective method to prevent N-chloroaniline formation is to protect the amino group before the chlorination step.[2] Protection involves converting the highly activating and nucleophilic amino group into a less reactive amide or carbamate. This reduces the nucleophilicity of the nitrogen atom, thereby disfavoring the attack on the chlorine electrophile and promoting electrophilic substitution on the aromatic ring.

Q4: What are the most common protecting groups used for this purpose?

A4: The most common protecting groups for aniline in electrophilic chlorination are:

  • Acetyl (Ac): Introduced using acetic anhydride (B1165640), this is the most traditional and widely used protecting group. It moderately deactivates the ring, allowing for controlled chlorination.

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), this group is easily removed under acidic conditions.[3]

  • Benzyloxycarbonyl (Cbz): Introduced using benzyl (B1604629) chloroformate, this protecting group can be removed by catalytic hydrogenation.[4][5]

Q5: Which chlorinating agents are recommended to minimize N-chloroaniline formation when using a protected aniline?

A5: Milder chlorinating agents are generally preferred as they are less likely to react with the protected amino group. Common choices include:

  • N-Chlorosuccinimide (NCS): A stable, solid reagent that is easier to handle than chlorine gas and is effective for chlorinating activated and moderately activated rings.[6]

  • Trichloroisocyanuric acid (TCCA): A powerful and efficient solid chlorinating agent.[7]

  • Sulfuryl chloride (SO₂Cl₂): A liquid reagent that can be used for the chlorination of acetanilides.[8]

Troubleshooting Guides

Issue 1: Significant formation of N-chloroaniline is observed despite using a protecting group.

Possible Cause Troubleshooting Steps
Incomplete protection of the amino group. Ensure the protection reaction has gone to completion before proceeding with chlorination. Monitor the protection step by Thin Layer Chromatography (TLC) to confirm the absence of starting aniline.
The protecting group is not stable under the chlorination conditions. Select a more robust protecting group. For example, if using a particularly reactive chlorinating agent, a more electron-withdrawing protecting group might be necessary.
Reaction conditions favor the Orton rearrangement. The Orton rearrangement of the N-chloro intermediate is often acid-catalyzed.[1] Minimize the concentration of strong acids in your reaction mixture. If acidic conditions are necessary for the chlorinating agent, consider using a milder acid or a buffered system. Running the reaction at a lower temperature can also help to suppress the rearrangement.
The chlorinating agent is too reactive. Switch to a milder chlorinating agent. For instance, if you are using sulfuryl chloride and observing N-chlorination, consider trying N-chlorosuccinimide (NCS).

Issue 2: The reaction is sluggish or does not proceed after protecting the amino group.

Possible Cause Troubleshooting Steps
The protecting group is too deactivating. The protecting group, while preventing N-chlorination, also deactivates the aromatic ring towards electrophilic substitution. If the reaction is too slow, you may need to use a more powerful electrophilic chlorination system (e.g., a stronger Lewis acid catalyst with your chlorinating agent) or gently heat the reaction. Be cautious, as forcing conditions can sometimes lead to other side products.
Insufficient activation of the chlorinating agent. Some chlorinating agents, like NCS, may require an acid catalyst for the chlorination of less reactive substrates.[9] Consider the addition of a catalytic amount of a protic or Lewis acid.
Poor solubility of reagents. Ensure that all reagents are adequately dissolved in the chosen solvent. You may need to screen different solvents to find one that provides good solubility for both the protected aniline and the chlorinating agent.

Data Presentation

Table 1: Comparison of Common Protecting Groups for the Chlorination of Aniline

Protecting GroupReagent for ProtectionTypical Conditions for ProtectionChlorinating AgentTypical Yield of p-ChloroanilineKey AdvantagesKey Disadvantages
Acetyl (Ac) Acetic AnhydrideRoom temperature or gentle heatingNCS, SO₂Cl₂, TCCAGood to ExcellentInexpensive, robust, well-established proceduresDeprotection requires harsh acidic or basic conditions
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonateRoom temperature with a baseNCSGoodMild deprotection with acidMore expensive than acetyl, can be acid-labile
Benzyloxycarbonyl (Cbz) Benzyl ChloroformateBasic conditionsNCSGoodOrthogonal deprotection (hydrogenolysis)Reagent is hazardous, deprotection requires a catalyst

Note: Yields are highly dependent on the specific reaction conditions, substrate, and scale.

Experimental Protocols

Protocol 1: Acetylation of Aniline

This protocol describes the protection of aniline as acetanilide (B955).

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate (B1210297)

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • In a flask, dissolve aniline in water and concentrated hydrochloric acid.

  • Prepare a separate solution of sodium acetate in water.

  • To the aniline hydrochloride solution, add acetic anhydride with stirring.

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure acetanilide.[10]

Protocol 2: Chlorination of Acetanilide with N-Chlorosuccinimide (NCS)

This protocol describes the chlorination of acetanilide to form p-chloroacetanilide.

Materials:

  • Acetanilide

  • N-Chlorosuccinimide (NCS)

  • Aqueous Hydrochloric Acid

  • Water

Procedure:

  • In a flask, suspend finely powdered acetanilide in water.

  • Add a solution of NCS in water to the suspension.

  • With stirring, slowly add hydrochloric acid dropwise at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product will precipitate.

  • Collect the solid product by filtration, wash with water, and dry.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Chlorination_Pathways Aniline Aniline N_Chloroaniline N-Chloroaniline (Undesired Byproduct) Aniline->N_Chloroaniline N-Attack (Undesired) Ring_Chlorinated_Aniline Ring Chlorinated Aniline (Desired Product) Aniline->Ring_Chlorinated_Aniline Ring Attack (Desired) Chlorinating_Agent Chlorinating Agent (e.g., Cl2, NCS) Orton_Rearrangement_Products o/p-Chloroaniline (via Orton Rearrangement) N_Chloroaniline->Orton_Rearrangement_Products Acid-Catalyzed Orton Rearrangement

Caption: Competing pathways in the direct chlorination of aniline.

Prevention_Strategy_Workflow cluster_protection Step 1: Protection cluster_chlorination Step 2: Chlorination cluster_deprotection Step 3: Deprotection Aniline Aniline Protected_Aniline Protected Aniline (e.g., Acetanilide) Aniline->Protected_Aniline Acetylation Protecting_Reagent Protecting Reagent (e.g., Acetic Anhydride) Protected_Aniline_chlor Protected Aniline Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinated_Protected_Aniline Chlorinated Protected Aniline Chlorinated_Protected_Aniline_deprot Chlorinated Protected Aniline Protected_Aniline_chlor->Chlorinated_Protected_Aniline Electrophilic Aromatic Substitution Deprotection_Reagent Deprotection Reagent (e.g., Acid/Base) Final_Product Desired Chloroaniline Chlorinated_Protected_Aniline_deprot->Final_Product Hydrolysis

Caption: General workflow for preventing N-chloroaniline formation.

Safety Information

N-Chlorosuccinimide (NCS):

  • Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.[11]

  • Precautions: Avoid contact with skin and eyes. Do not breathe vapors. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention for any exposure.[13]

Trichloroisocyanuric Acid (TCCA):

  • Hazards: Strong oxidizer that may intensify fire. Harmful if swallowed. Causes serious eye irritation and may cause respiratory irritation. Reacts violently with ammonia (B1221849), amines, and combustible materials.[9][14]

  • Precautions: Keep away from heat, sparks, and open flames. Avoid contact with combustible materials. Use in a well-ventilated area and wear appropriate PPE.[14]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor. If inhaled, move to fresh air.[7]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

References

Optimizing reaction conditions (temperature, time) for methylation of p-aminosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of p-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions, specifically temperature and time.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when methylating p-aminosalicylic acid?

A1: The main challenges stem from the multifunctional nature of p-aminosalicylic acid, which contains three reactive sites: a primary aromatic amine, a phenolic hydroxyl group, and a carboxylic acid. Key challenges include:

  • Selectivity: Achieving selective methylation on the nitrogen atom (N-methylation) without concurrent methylation of the phenolic hydroxyl group (O-methylation) or esterification of the carboxylic acid.

  • Over-methylation: Preventing the formation of the N,N-dimethylated byproduct, as the mono-methylated product can sometimes be more nucleophilic than the starting primary amine.

  • Substrate Reactivity: The electron-donating hydroxyl group can influence the reactivity of the aromatic ring and the amino group.

Q2: Which nitrogen on p-aminosalicylic acid is preferentially methylated?

A2: The primary aromatic amine (-NH₂) is significantly more nucleophilic than other potential sites under many conditions, making it the most likely site for initial methylation. However, the reaction conditions must be carefully controlled to prevent reactions at the hydroxyl and carboxyl groups.

Q3: How can I improve the selectivity for mono-N-methylation and avoid di-methylation?

A3: Achieving high mono-selectivity is a common goal in N-methylation. Strategies to favor the formation of the mono-methylated product include:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the methylating agent.

  • Lower Reaction Temperature: The second methylation step often requires a higher activation energy. Running the reaction at a lower temperature can significantly favor mono-methylation.

  • Reduce Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop it once the desired mono-methylated product is maximized.

  • Choice of Methylating Agent: Some "greener" methylating agents like dimethyl carbonate (DMC) can offer higher mono-selectivity in the presence of suitable catalysts.

Q4: My reaction yield is very low. What are the potential causes and solutions?

A4: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Inactive Catalyst: If using a catalytic method, ensure the catalyst has not been deactivated by improper storage, handling, or impurities in the reactants or solvent.

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical. Some methylation reactions require specific temperature ranges to proceed efficiently. If the temperature is too low, the reaction may not start or be impractically slow.

  • Incorrect Base/Solvent: The choice of base and solvent is crucial. The base must be strong enough to deprotonate the amine (or a protected version) but not so strong that it promotes side reactions. The solvent can also influence reaction rates and selectivity.

  • Side Reactions: The formation of byproducts through O-methylation or esterification will consume starting material and lower the yield of the desired N-methylated product. Consider using protecting groups to block these reactive sites.

Q5: Should I use protecting groups for the hydroxyl and carboxylic acid functionalities?

A5: Yes, using protecting groups is a highly recommended strategy for achieving clean and selective N-methylation of p-aminosalicylic acid.

  • Carboxylic Acid Protection: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester). This prevents it from being deprotonated by the base and interfering with the reaction.

  • Hydroxyl Protection: The phenolic hydroxyl group can be protected with groups like silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. This will prevent O-methylation. An orthogonal protecting group strategy, where each group can be removed under different conditions, will allow for the selective deprotection of the desired functional groups post-methylation.

Troubleshooting Guides

Problem 1: Significant formation of N,N-dimethyl-p-aminosalicylic acid
Potential Cause Troubleshooting Steps
Excess Methylating Agent Reduce the equivalents of the methylating agent to 1.0 - 1.2 relative to the p-aminosalicylic acid.
High Reaction Temperature Decrease the reaction temperature. Monitor the reaction progress at lower temperatures to find the optimal point where mono-methylation is favored.
Prolonged Reaction Time Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the desired product is formed, before significant di-methylation occurs.
Highly Reactive Intermediate The mono-methylated product may be more nucleophilic. Consider a different methylating agent or catalyst system that is known for better mono-selectivity.
Problem 2: Presence of O-methylated or ester byproducts
Potential Cause Troubleshooting Steps
Unprotected Hydroxyl Group Protect the phenolic hydroxyl group before the N-methylation step. Common protecting groups include silyl ethers (e.g., TBDMS-Cl) or benzyl ethers (e.g., BnBr).
Unprotected Carboxylic Acid Protect the carboxylic acid as an ester (e.g., via Fischer esterification with methanol (B129727) or ethanol (B145695) and a catalytic amount of acid) prior to N-methylation.
Harsh Reaction Conditions Some powerful methylating agents like dimethyl sulfate (B86663) can methylate multiple functional groups. Use a milder or more selective methylating agent. Ensure the base used is not promoting side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables provide hypothetical yet plausible data based on general principles for N-methylation of aromatic amines, illustrating the impact of temperature and time on reaction outcomes. Note: This data is for illustrative purposes and actual results will vary based on the specific reagents, catalyst, and solvent system used.

Table 1: Effect of Temperature on Methylation of Protected p-Aminosalicylic Acid (Reaction Time: 4 hours)

Temperature (°C)Conversion of Starting Material (%)Yield of Mono-N-methyl Product (%)Yield of Di-N-methyl Product (%)
25 (Room Temp)1512<1
4045403
6085758
80986530

Table 2: Effect of Reaction Time on Methylation of Protected p-Aminosalicylic Acid (Temperature: 60°C)

Reaction Time (hours)Conversion of Starting Material (%)Yield of Mono-N-methyl Product (%)Yield of Di-N-methyl Product (%)
130281
260554
485758
8996825
12>995540

Experimental Protocols

Protocol 1: N-Methylation of p-Aminosalicylic Acid via Reductive Amination (Eschweiler-Clarke Reaction)

This protocol describes a classical method for mono-N-methylation.

Materials:

Procedure:

  • To a round-bottom flask, add p-aminosalicylic acid (1.0 eq).

  • Add formic acid (5.0 eq) and aqueous formaldehyde (3.0 eq).

  • Heat the reaction mixture to 80-90°C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective N-Methylation using Protecting Groups and a Mild Methylating Agent

This protocol outlines a more controlled approach to achieve selective mono-N-methylation.

Step 1: Protection of the Carboxylic Acid and Hydroxyl Group

  • This step is crucial and the specific protocol will depend on the chosen protecting groups. A common approach is to first form the methyl ester of the carboxylic acid using methanol and a catalytic amount of sulfuric acid. Subsequently, the phenolic hydroxyl group can be protected, for example, with a silyl ether.

Step 2: N-Methylation Materials:

  • Protected p-aminosalicylic acid

  • Methyl iodide or dimethyl sulfate (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • Dissolve the protected p-aminosalicylic acid in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., K₂CO₃) and stir the suspension.

  • Slowly add the methylating agent (e.g., methyl iodide) dropwise at room temperature.

  • Stir the reaction at a controlled temperature (e.g., 40-60°C) and monitor its progress by TLC. The optimal time will need to be determined empirically but can range from 2 to 12 hours.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-methylated protected product by column chromatography.

Step 3: Deprotection

  • The protecting groups are removed in a final step. The conditions for deprotection will depend on the specific protecting groups used. For example, a methyl ester can be hydrolyzed under basic conditions, and a silyl ether can be removed with a fluoride (B91410) source like TBAF.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_methylation Step 2: N-Methylation cluster_deprotection Step 3: Deprotection PAS p-Aminosalicylic Acid Protect_COOH Protect Carboxylic Acid (e.g., Esterification) PAS->Protect_COOH Protect_OH Protect Hydroxyl Group (e.g., Silylation) Protect_COOH->Protect_OH Protected_PAS Protected PAS Protect_OH->Protected_PAS Methylation Add Methylating Agent + Base Protected_PAS->Methylation Protected_NMe_PAS Protected N-Methyl PAS Methylation->Protected_NMe_PAS Deprotect Remove Protecting Groups Protected_NMe_PAS->Deprotect Final_Product N-Methyl-p-aminosalicylic Acid Deprotect->Final_Product

Caption: Workflow for selective N-methylation using protecting groups.

troubleshooting_logic cluster_yield cluster_selectivity Start Reaction Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield Poor_Selectivity Poor Selectivity? Low_Yield->Poor_Selectivity No Check_Reagents Check Reagent/Catalyst Activity Low_Yield->Check_Reagents Yes Di_Methylation Di-methylation? Poor_Selectivity->Di_Methylation Yes Optimize_Conditions Optimize Temp/Time Check_Reagents->Optimize_Conditions Check_Side_Reactions Check for Side Reactions (O-methylation/Esterification) Optimize_Conditions->Check_Side_Reactions Use_Protecting_Groups Use Protecting Groups Check_Side_Reactions->Use_Protecting_Groups Other_Byproducts O-Methylation or Esterification? Di_Methylation->Other_Byproducts No Reduce_Stoichiometry Reduce Methylating Agent Equivalents Di_Methylation->Reduce_Stoichiometry Yes Other_Byproducts->Use_Protecting_Groups Yes Lower_Temp Lower Temperature/ Reduce Time Reduce_Stoichiometry->Lower_Temp

Caption: Troubleshooting logic for optimizing methylation reactions.

Troubleshooting low purity issues in synthesized 4-Amino-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the pharmaceutical industry.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may face during the synthesis, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My final product has a low yield. What are the common causes and how can I improve it?

Low yields can stem from incomplete reactions at various stages or loss of product during workup and purification. Here are some common culprits and their solutions:

  • Incomplete Methylation: If starting from p-aminosalicylic acid, the initial methylation of the hydroxyl and carboxylic acid groups may be incomplete. Ensure proper stoichiometry of dimethyl sulfate (B86663) and base (e.g., potassium hydroxide), and maintain the reaction temperature in the recommended range (e.g., 20-30°C).[2][3]

  • Incomplete Chlorination: The chlorination step with N-chlorosuccinimide (NCS) is critical. Verify that a 1:1 molar ratio of the substrate to NCS is used and that the reaction is allowed to proceed for the recommended time (e.g., 3-4 hours) at the appropriate temperature (e.g., 70°C in DMF).[3]

  • Incomplete Hydrolysis (Saponification): The final step of converting the methyl ester to the carboxylic acid requires sufficient base (e.g., potassium hydroxide) and reaction time (e.g., 2-3 hours under reflux) to go to completion.[3]

  • Product Loss During Workup:

    • Precipitation: Ensure the pH is carefully adjusted to around 5 during acidification to maximize the precipitation of the final product.[3] An incorrect pH can leave a significant amount of product dissolved in the mother liquor.

    • Filtration: Thoroughly wash the filter cake with a suitable solvent to recover any adsorbed product.

Q2: The purity of my final product is low. How can I identify and minimize the impurities?

Low purity is often indicated by a discolored product (e.g., yellow or brown instead of white) or the presence of extra peaks in analytical data (e.g., HPLC, NMR).

  • Unreacted Starting Material: The presence of unreacted p-aminosalicylic acid or 4-amino-2-methoxybenzoic acid is a common issue. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.

  • Side-Products from Chlorination:

    • N-Chloro Byproducts: The amino group can react with the chlorinating agent. Conducting the reaction under acidic conditions can mitigate this by protonating the amino group and deactivating it.

    • Di-chlorinated Impurities: Over-chlorination can lead to the formation of dichlorinated species, such as 3,5-dichloro-4-aminobenzoic acid derivatives.[4] Use the correct stoichiometry of the chlorinating agent to minimize this.

  • Residual Solvents or Reagents: Ensure the final product is thoroughly dried to remove any residual solvents from the reaction or purification steps.

Q3: My purified this compound is discolored. What is the cause and how can I fix it?

Discoloration is often due to the oxidation of the amino group or the presence of residual nitro-aromatic impurities from starting materials.

  • Recrystallization: This is a powerful technique for purifying the final product and removing colored impurities. A mixed solvent system such as methanol (B129727)/water is often effective.

  • Activated Carbon Treatment: If recrystallization alone does not remove the color, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[3] Use it sparingly, as it can also adsorb some of your desired product.

Q4: I am having trouble with the crystallization of my final product. What can I do?

Crystallization difficulties can arise from the presence of impurities or using a non-optimal solvent system.

  • Solvent Selection: Ensure you are using a suitable solvent for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Methanol or an ethanol/water mixture are good starting points.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • Seeding: Add a small crystal of the pure product to the solution to act as a template for crystal growth.

  • "Oiling Out": If the product separates as an oil instead of a solid, it may be due to the solution being too concentrated or the presence of impurities lowering the melting point. Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

Data Presentation

The following tables summarize quantitative data related to the synthesis and properties of this compound.

Parameter Value Reference
Molecular Formula C₈H₈ClNO₃[5][6]
Molecular Weight 201.61 g/mol [5][6]
Melting Point 206-211 °C (decomposes)[1][5]
Appearance White to pale yellow crystalline powder[1][7]
Reaction Step Parameter Typical Value Reference
Chlorination Yield~88%[3]
Hydrolysis Yield~91%[3]
Final Product Purity (after recrystallization)≥98%[1][7]

Experimental Protocols

1. Synthesis of this compound from p-Aminosalicylic Acid

This protocol is based on a common synthetic route.[2][3]

  • Step 1: Methylation

    • In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (B78521) in acetone.

    • Cool the mixture to 20-30°C.

    • Slowly add dimethyl sulfate dropwise while maintaining the temperature.

    • Allow the reaction to stir for 5-6 hours to ensure complete methylation of both the hydroxyl and carboxylic acid groups, forming methyl 4-amino-2-methoxybenzoate.

  • Step 2: Chlorination

    • Dissolve the methyl 4-amino-2-methoxybenzoate from the previous step in DMF.

    • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

    • Heat the mixture to 70°C and stir for 3-4 hours.

    • Pour the hot reaction mixture into ice water to precipitate the product, methyl 4-amino-5-chloro-2-methoxybenzoate.

    • Filter and dry the solid. The expected yield is approximately 88.3%.[3]

  • Step 3: Hydrolysis (Saponification)

    • Prepare a solution of potassium hydroxide in a methanol/water mixture (e.g., 5:2 by volume).

    • Add the methyl 4-amino-5-chloro-2-methoxybenzoate (1 equivalent) and potassium hydroxide (2.2 equivalents).

    • Reflux the mixture for 2-3 hours.

    • (Optional: for decolorization) Add activated carbon and reflux for another 30 minutes, then filter while hot.

    • Remove the methanol by rotary evaporation.

    • Add water to dissolve the potassium salt.

    • Cool the solution and slowly add 3M HCl to adjust the pH to ~5, precipitating the final product.

    • Filter the white solid, wash with water, and dry. The expected yield is approximately 91.4%.[3]

2. Purification by Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture).

  • Heat the mixture gently while stirring and add more hot solvent until the solid completely dissolves.

  • If the solution is colored, add a small amount of activated charcoal and swirl, then perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

3. Purity Analysis by HPLC

This is a general reverse-phase HPLC method that can be adapted for purity analysis.[8][9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of pure this compound of known concentration.

    • Prepare a sample solution of your synthesized product at the same concentration.

    • Inject both solutions into the HPLC system.

    • Compare the chromatograms. The purity of your sample can be determined by the area of the main peak relative to the total area of all peaks. Impurities will appear as separate peaks, and their retention times can help in their identification if reference standards are available.

Visualizations

Troubleshooting_Low_Purity Troubleshooting Workflow for Low Purity Issues start Low Purity Detected (e.g., HPLC, NMR, Color) check_sm Analyze for Unreacted Starting Material (SM) start->check_sm sm_present SM Detected check_sm->sm_present incomplete_rxn Incomplete Reaction: - Increase reaction time - Check stoichiometry - Optimize temperature sm_present->incomplete_rxn Yes check_byproducts Analyze for Side-Products (e.g., Di-chlorination) sm_present->check_byproducts No purification Perform Purification incomplete_rxn->purification byproducts_present Side-Products Detected check_byproducts->byproducts_present optimize_chlorination Optimize Chlorination: - Verify 1:1 molar ratio of NCS - Consider acidic conditions byproducts_present->optimize_chlorination Yes byproducts_present->purification No optimize_chlorination->purification recrystallization Recrystallization (e.g., Methanol/Water) purification->recrystallization activated_carbon Add Activated Carbon (for colored impurities) recrystallization->activated_carbon Color persists final_product High Purity Product recrystallization->final_product Pure & Colorless activated_carbon->final_product

Caption: Troubleshooting workflow for low purity issues.

Synthesis_Pathway Synthesis of this compound cluster_0 Synthesis Steps cluster_1 Reagents & Conditions start p-Aminosalicylic Acid intermediate1 Methyl 4-amino-2-methoxybenzoate start->intermediate1 intermediate2 Methyl 4-amino-5-chloro-2-methoxybenzoate intermediate1->intermediate2 product This compound intermediate2->product methylation 1. Methylation (CH3)2SO4, KOH Acetone, 20-30°C methylation->intermediate1 chlorination 2. Chlorination NCS, DMF, 70°C chlorination->intermediate2 hydrolysis 3. Hydrolysis KOH, Methanol/Water Reflux, then H+ hydrolysis->product

Caption: Synthetic pathway from p-aminosalicylic acid.

References

Technical Support Center: Purification of Crude 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Amino-5-chloro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, intermediates, and by-products of the synthesis process. These may include:

  • Unreacted Starting Materials: p-Aminosalicylic acid or 4-amino-2-methoxybenzoic acid.

  • Intermediates: Methyl 4-amino-5-chloro-2-methoxybenzoate (if the synthesis involves esterification and subsequent hydrolysis).

  • By-products: Over-chlorinated or isomeric chlorinated species, and potentially N-chloroaniline compounds if the amino group reacts with the chlorinating agent.[1] Colored impurities may also be present due to side reactions.

Q2: What is a general approach to purifying crude this compound?

A2: A common and effective method involves treatment with activated carbon to remove colored impurities, followed by recrystallization.[2] The purification process typically involves dissolving the crude product in a suitable solvent, treating with activated carbon, filtering, and then crystallizing the purified product.[2]

Q3: How can I remove colored impurities from my product?

A3: Treatment with activated carbon is a standard and effective method for removing colored impurities.[3] This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating briefly, and then filtering to remove the carbon particles.[3]

Q4: What is a suitable solvent for the recrystallization of this compound?

Q5: How can I assess the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) is an effective analytical technique for determining the purity of this compound.[5] A sharp melting point range is also a good indicator of high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Product is off-white, yellow, or brown. Presence of colored impurities from the synthesis.Treat a solution of the crude product with activated carbon.
Low yield after purification. - Product loss during transfers.- Using too much solvent for recrystallization.- Premature crystallization during hot filtration.- Ensure careful handling and transfer of the material.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
"Oiling out" during recrystallization. - The solution is too concentrated.- The cooling rate is too fast.- The presence of impurities is depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent system.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration and then cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Broad melting point range of the purified product. The product is still impure.Repeat the purification process (e.g., another recrystallization).

Purity Improvement Data

The following table presents illustrative data on the effectiveness of purification techniques. The purity was assessed by HPLC analysis.

Purification Stage Appearance Purity (%) Yield (%)
Crude ProductLight yellow to brown solid85-90-
After Activated Carbon TreatmentOff-white to pale yellow solid95-9790-95
After RecrystallizationWhite crystalline solid>9980-90 (from carbon-treated material)

Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification using Activated Carbon and pH Adjustment

This protocol is based on a method described in the synthetic procedure for this compound.[2]

  • Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a mixture of methanol (B129727) and water (e.g., a 5:2 volume ratio). Heat the mixture under reflux with stirring until the solid is completely dissolved.

  • Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

  • Decolorization: Continue to reflux the mixture with stirring for 20-40 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with a pad of celite or filter paper to remove the activated carbon.

  • Solvent Removal: Remove the methanol from the filtrate by distillation or rotary evaporation.

  • Precipitation: Add water to the remaining aqueous solution. Adjust the pH to approximately 5 by the dropwise addition of a dilute acid (e.g., 3M HCl). A white solid should precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

  • Drying: Wash the solid with cold water and dry it under vacuum to obtain the purified product.

Protocol 2: Recrystallization

This is a general protocol for recrystallization. The optimal solvent system and volumes should be determined experimentally.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A methanol/water or ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent of a mixed pair, e.g., methanol) to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in Protocol 1, step 4.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate. Allow the clear solution to cool slowly to room temperature. Crystal formation should occur.

  • Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent and dry them under vacuum.

Visualized Workflows

Purification_Workflow cluster_protocol1 Protocol 1: Activated Carbon & pH Adjustment crude1 Crude Product dissolve1 Dissolve in hot Methanol/Water crude1->dissolve1 add_carbon Add Activated Carbon dissolve1->add_carbon reflux Reflux for 20-40 min add_carbon->reflux hot_filter1 Hot Filtration reflux->hot_filter1 remove_methanol Remove Methanol hot_filter1->remove_methanol adjust_ph Adjust pH to 5 remove_methanol->adjust_ph precipitate Precipitation adjust_ph->precipitate filter_dry1 Filter and Dry precipitate->filter_dry1 pure1 Purified Product filter_dry1->pure1 Recrystallization_Workflow cluster_protocol2 Protocol 2: Recrystallization crude2 Crude Product dissolve2 Dissolve in minimum hot solvent crude2->dissolve2 hot_filter2 Hot Filtration (optional) dissolve2->hot_filter2 cool_slowly Cool slowly to room temperature hot_filter2->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter_dry2 Filter and Dry ice_bath->filter_dry2 pure2 Purified Product filter_dry2->pure2 Troubleshooting_Logic start Crude Product Analysis is_colored Is the product colored? start->is_colored purity_low Is purity < 99%? is_colored->purity_low No activated_carbon Perform Activated Carbon Treatment is_colored->activated_carbon Yes recrystallize Perform Recrystallization purity_low->recrystallize Yes final_product High Purity Product purity_low->final_product No activated_carbon->purity_low recrystallize->final_product end End final_product->end

References

Technical Support Center: Selective Chlorination with N-Chlorosuccinimide (NCS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for controlling stoichiometry in selective chlorination reactions using N-Chlorosuccinimide (NCS).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Question: My reaction shows a low or no yield of the desired monochlorinated product. What are the potential causes and solutions?

Answer: Low or no yield in N-chlorination reactions can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • NCS Purity: Commercial NCS can vary in purity and may decompose over time, especially with exposure to light or moisture.[1] For reactions sensitive to impurities, recrystallization of NCS from glacial acetic acid or benzene (B151609) may be necessary.[2]

    • Starting Material Purity: Ensure the starting material is pure, as impurities can consume NCS or inhibit the reaction.[1]

    • Solvent Quality: The presence of water or other nucleophilic impurities in the solvent can decompose both NCS and the desired product.[1] Using dry, high-purity solvents is critical.

  • Reaction Conditions:

    • Temperature: Temperature control is crucial. Some chlorinations are exothermic and may require cooling to prevent runaway reactions and product decomposition.[1][3] Others may need heating to proceed at a practical rate.[1] For instance, a temperature range of -15°C to -5°C is often used for N-chlorination with NCS to suppress side reactions.[3]

    • Insufficient Activation: Less reactive substrates, such as deactivated aromatic rings, may require a catalyst to enhance the reaction rate.[4][5] Protic or Lewis acids are commonly used for this purpose.[4][6]

  • Stoichiometry:

    • Ensure an appropriate molar ratio of NCS to the substrate is used. While a slight excess of NCS is common, a large excess can lead to side reactions. Conversely, an insufficient amount will result in incomplete conversion.

Question: I am observing the formation of dichlorinated or other polychlorinated byproducts. How can I improve selectivity for monochlorination?

Answer: The formation of multiple chlorination products is a common issue, directly related to stoichiometry and reaction control.

  • Control Stoichiometry: The most critical factor is the molar ratio of NCS to the substrate. For selective monochlorination, it is essential to use a stoichiometry close to 1:1.[7] Using a slight excess (e.g., 1.1 equivalents) of NCS is common to drive the reaction to completion, but a larger excess should be avoided.[4] Dichlorination can often be achieved by increasing the amount of NCS and any necessary catalyst.[8]

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by reducing the rate of the second chlorination, which may have a higher activation energy.[3]

  • Slow Addition: Adding the NCS solution slowly to the reaction mixture can help maintain a low concentration of the chlorinating agent, disfavoring polychlorination.

Question: The chlorination is occurring at the wrong position on my molecule (poor regioselectivity). How can I control where the chlorine is added?

Answer: Regioselectivity is determined by the reaction mechanism (electrophilic vs. radical) and the electronic and steric properties of the substrate.

  • Electrophilic Aromatic Chlorination: For electron-rich aromatic compounds, chlorination typically occurs at the ortho and para positions due to the directing effects of activating groups.[4] To chlorinate less activated systems, an acid catalyst can be used to increase the electrophilicity of the chlorine.[4][5]

  • Radical Chlorination: For allylic and benzylic C-H bonds, the reaction proceeds via a radical mechanism. This pathway is favored in non-polar solvents (like CCl₄) and requires a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[4] This method is highly selective for these positions due to the resonance stabilization of the resulting radical intermediate.[4]

  • α-Chlorination of Carbonyls: The chlorination of ketones, aldehydes, and esters at the α-position occurs through an enol or enolate intermediate.[4] The reaction can be catalyzed by either acid (to promote enol formation) or base (to generate the enolate).[4]

  • Solvent Choice: The solvent can influence the reaction pathway. Polar solvents can favor electrophilic pathways, while non-polar solvents are typically used for radical reactions.[4]

Question: My reaction is very sluggish or does not go to completion. What can I do to improve the reaction rate?

Answer: A slow reaction rate can be attributed to several factors related to reactivity and conditions.

  • Catalyst/Initiator:

    • For electrophilic chlorination of deactivated aromatic rings, the addition of an acid catalyst (e.g., p-TsOH, H₂SO₄, HCl) is often necessary.[4][8][9]

    • For allylic or benzylic chlorination, ensure a sufficient amount of a suitable radical initiator is used and that the reaction is heated or irradiated to induce its decomposition.[4]

  • Temperature: Gently heating the reaction mixture can increase the rate, but this must be balanced against potential decreases in selectivity and product stability.[1]

  • Solvent: The choice of solvent can impact reaction rates. For example, solvent-free conditions can sometimes increase reaction rates by raising the effective concentration of reactants.[3] Acetonitrile (B52724) and N,N-dimethylformamide (DMF) have also been shown to be effective solvents for certain NCS chlorinations.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of substrate to NCS for selective monochlorination?

For most selective monochlorination reactions, a slight excess of NCS is recommended, typically in the range of 1.0 to 1.2 equivalents relative to the substrate.[4] For example, a protocol for the α-chlorination of acetophenone (B1666503) uses 1.1 mmol of NCS for 1.0 mmol of the ketone.[9] Using an exact stoichiometric amount can sometimes result in incomplete conversion, while a significant excess increases the risk of dichlorination.[7][8]

Q2: How does the choice of solvent affect the selectivity and mechanism of NCS chlorination?

The solvent plays a critical role in determining the reaction pathway.[4]

  • Non-polar solvents , such as carbon tetrachloride (CCl₄) or benzene, are typically used for radical chlorinations (e.g., allylic and benzylic positions).[4]

  • Polar solvents , like dichloromethane, methanol (B129727), or acetonitrile, are commonly used for electrophilic chlorinations of aromatic rings and carbonyl compounds.[3][9][10]

  • Aqueous media can also be used, particularly for activated aromatic compounds, often in the presence of an acid catalyst.[8]

Q3: When should I use a catalyst or a radical initiator with NCS?

The need for a catalyst or initiator depends on the substrate and the desired reaction type.[4]

  • Acid Catalysts (e.g., p-TsOH, HCl, H₂SO₄): Use for electrophilic chlorination of less-activated or deactivated aromatic rings and for the α-chlorination of carbonyl compounds via an enol mechanism.[4][5][9]

  • Radical Initiators (e.g., AIBN, benzoyl peroxide) or UV Light: Use for the selective chlorination of allylic or benzylic C-H bonds. These conditions promote the formation of a chlorine radical, initiating a chain reaction.[4]

Q4: How can I purify N-chlorosuccinimide (NCS) before use and why is it important?

Commercial NCS can contain succinimide (B58015) as an impurity, which can affect reaction outcomes. Purity is crucial for reproducible results, especially in sensitive reactions.[1] A common purification method is recrystallization:

  • Method: Dissolve the impure NCS in preheated glacial acetic acid (e.g., at 65–70 °C), cool the solution to induce crystallization, filter the white crystals, wash with cold glacial acetic acid and then hexane, and dry under vacuum.[2]

Q5: What is the difference between electrophilic and radical chlorination with NCS?

NCS is a versatile reagent that can act as a source for either an electrophilic chlorine species (Cl⁺) or a chlorine radical (Cl•), depending on the conditions.[4]

  • Electrophilic Chlorination: Occurs with electron-rich substrates like alkenes, alkynes, and activated aromatic rings.[4] The polarized N-Cl bond allows the chlorine to act as an electrophile. This pathway is often favored in polar solvents and can be enhanced by acid catalysts.[4][11]

  • Radical Chlorination: Occurs at allylic and benzylic positions.[4] This pathway is initiated by light or a radical initiator in a non-polar solvent. A chlorine radical is generated, which then abstracts a hydrogen atom from the substrate to create a resonance-stabilized radical, continuing the chain reaction.[4]

Data Presentation: Stoichiometry and Reaction Conditions

Table 1: Selective Chlorination of Aromatic Compounds with NCS

Substrate TypeNCS (Equivalents)CatalystSolventTemperatureTypical YieldReference
Activated Arenes (e.g., Anilines, Phenols)1.0 - 1.2None or Acid CatalystAcetonitrile, Water, CH₂Cl₂Room Temp.75-96%[4][10]
Deactivated Arenes1.2Protic Acid (e.g., H₂SO₄)Water60-80 °CLow to No Yield
Indole Derivatives1.0NoneAcetonitrile25 °C~82%[10]
2-Hydroxypyridine1.0NoneAcetonitrile75 °C90%[10]

Table 2: α-Chlorination of Ketones with NCS

SubstrateNCS (Equivalents)CatalystSolventTemperatureTypical YieldReference
Acetophenone1.1p-TsOH (0.1 equiv.)MethanolRoom Temp.High[9]
Cyclohexanone1.0NoneGlacial Acetic AcidRoom Temp.High[4]

Table 3: Allylic and Benzylic Chlorination with NCS

SubstrateNCS (Equivalents)InitiatorSolventTemperatureTypical YieldReference
Cyclohexene (B86901)1.1Benzoyl PeroxideCCl₄Reflux75-85%[4]
Toluene1.1AIBNCCl₄Reflux60-70%[4]
Ethylbenzene1.1Benzoyl PeroxideBenzeneReflux55%[4]

Experimental Protocols

Protocol 1: Electrophilic Chlorination of an Activated Aromatic Compound (e.g., Acetanilide)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate (10 mmol) in a suitable solvent such as acetonitrile or an aqueous medium (20 mL).[4][10]

  • Reagent Addition: Add N-Chlorosuccinimide (1.1-1.2 equivalents, 11-12 mmol). If the substrate is only moderately activated, a catalytic amount of a protic acid (e.g., HCl or H₂SO₄) can be added.[4][8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. Reactions are typically complete within 1.5-3 hours.[8]

  • Workup: Once the reaction is complete, quench by adding water. If using an organic solvent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.[9]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.[4]

Protocol 2: α-Chlorination of a Ketone (e.g., Acetophenone)

  • Setup: To a stirred solution of acetophenone (1.0 mmol) in methanol (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).[9]

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 mmol) to the mixture.[9]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.[9]

  • Workup: Upon completion, remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract the mixture with ethyl acetate (B1210297) (2 x 20 mL).[9]

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the α-chloroacetophenone product.[9]

Protocol 3: Radical Allylic Chlorination (e.g., Cyclohexene)

  • Setup: Prepare a solution of cyclohexene (10 mmol) and N-Chlorosuccinimide (11 mmol) in a dry, non-polar solvent (e.g., CCl₄, 50 mL) in a flask equipped with a reflux condenser.[4]

  • Initiator Addition: Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.1-0.5 mmol) to the mixture.[4]

  • Reaction: Heat the reaction mixture to reflux (or irradiate with a UV lamp) and stir for several hours. Monitor the progress by GC or TLC.[4]

  • Workup: After completion, cool the mixture to room temperature and remove the succinimide byproduct by filtration. Wash the filtrate with water, 10% sodium thiosulfate (B1220275) solution, and brine.[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. Purify the crude product by distillation.[4]

Visualizations

Troubleshooting_Workflow Start Problem: Poor Selectivity or Yield Check_Stoichiometry 1. Check Stoichiometry (Substrate:NCS Ratio) Start->Check_Stoichiometry Check_Purity 2. Verify Reagent Purity (NCS, Substrate, Solvent) Check_Stoichiometry->Check_Purity Ratio OK Dichlorination Issue: Dichlorination Check_Stoichiometry->Dichlorination Excess NCS? Check_Conditions 3. Evaluate Reaction Conditions (Temp, Solvent, Catalyst) Check_Purity->Check_Conditions Reagents Pure Low_Yield Issue: Low Yield Check_Purity->Low_Yield Impure? Check_Conditions->Low_Yield Non-optimal? Wrong_Isomer Issue: Wrong Isomer Check_Conditions->Wrong_Isomer Wrong Pathway? Adjust_Ratio Action: Use 1.0-1.1 eq. NCS Slow Addition Dichlorination->Adjust_Ratio Purify_NCS Action: Recrystallize NCS Use Dry Solvents Low_Yield->Purify_NCS Add_Catalyst Action: Add Acid Catalyst Increase Temperature Low_Yield->Add_Catalyst Adjust_Pathway Action: Change Solvent or Add Catalyst/Initiator Wrong_Isomer->Adjust_Pathway End Selective Product Adjust_Ratio->End Purify_NCS->End Adjust_Pathway->End Add_Catalyst->End

Caption: Troubleshooting workflow for poor selectivity in NCS chlorination.

Reaction_Pathway_Selection Substrate Substrate Type Alkene Alkene / Alkyne Activated Arene Substrate->Alkene Ketone Ketone / Ester Substrate->Ketone Allylic_H Substrate with Allylic / Benzylic C-H Substrate->Allylic_H Electrophilic Electrophilic Pathway (Cl+) Alkene->Electrophilic Ketone->Electrophilic Radical Radical Pathway (Cl•) Allylic_H->Radical Conditions_Elec Conditions: - Polar Solvent - Acid Catalyst (optional) Electrophilic->Conditions_Elec Conditions_Rad Conditions: - Non-polar Solvent - Radical Initiator / Light Radical->Conditions_Rad Product_Elec Product: Electrophilic Addition or Substitution Conditions_Elec->Product_Elec Product_Rad Product: Allylic / Benzylic Chloride Conditions_Rad->Product_Rad

Caption: Factors influencing the NCS chlorination reaction pathway.

Experimental_Workflow Start Start Setup 1. Reaction Setup - Dissolve Substrate - Add Solvent/Catalyst Start->Setup Addition 2. Reagent Addition - Add NCS (and Initiator) - Control Temperature Setup->Addition Monitor 3. Monitor Reaction (TLC, GC, etc.) Addition->Monitor Workup 4. Workup - Quench Reaction - Filter Succinimide - Wash Organic Layer Monitor->Workup Reaction Complete Purify 5. Purification - Dry & Concentrate - Column or Distillation Workup->Purify End Final Product Purify->End

Caption: General experimental workflow for NCS chlorination.

References

Challenges and solutions for scaling up 4-Amino-5-chloro-2-methoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for scaling up the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most established industrial method starts with the inexpensive and readily available raw material, p-aminosalicylic acid.[1] The synthesis involves a four-step process:

  • Methylation: Both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid are methylated using dimethyl sulfate (B86663).[1]

  • Chlorination: The resulting intermediate, 4-amino-2-methoxy-benzoic acid methyl ester, undergoes regioselective chlorination using N-chlorosuccinimide (NCS).[1]

  • Saponification (De-esterification): The methyl ester is hydrolyzed to the carboxylic acid using an alkaline solution like potassium hydroxide (B78521).[1]

  • Acidification: The final product is precipitated from the solution by adjusting the pH with an acid, typically hydrochloric acid.[1]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Careful control of reaction parameters is crucial for ensuring high yield and purity. Key parameters include:

  • Temperature Control: The methylation step should be maintained between 20-30°C, while the chlorination is typically performed at 65-75°C.[1][2]

  • Molar Ratios: The molar ratio of intermediates to reagents, such as the 1:1 ratio of the methyl ester to N-chlorosuccinimide in the chlorination step, must be strictly controlled.[2]

  • Reaction Time: Sufficient reaction time is necessary for completion. For instance, methylation may require 5-6 hours, and chlorination 3-4 hours.[2]

  • pH Control: During the final acidification step, the pH must be carefully adjusted to 5 to ensure maximum precipitation of the product.[1][2]

Q3: What are the primary safety considerations for this process at an industrial scale?

A3: Scaling up this synthesis requires strict adherence to safety protocols. Primary hazards include:

  • Chemical Handling: Dimethyl sulfate, used in the methylation step, is toxic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[3] Strong acids (HCl) and bases (KOH, NaOH) are corrosive.[4][5]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and fire/flame-resistant clothing.[4]

  • Ventilation: Use only outdoors or in a well-ventilated area to avoid breathing dust or vapors.[6]

  • Emergency Procedures: In case of skin contact, wash with plenty of water.[7] If inhaled, move the person to fresh air.[7] In case of eye contact, rinse cautiously with water for several minutes.[7]

Q4: How can the reaction progress be effectively monitored?

A4: On a laboratory or pilot scale, reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] These techniques allow for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion before proceeding to the next step.

Section 2: Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up process.

Problem: Low Product Yield

Q: My overall yield is significantly lower than the reported 85-90% range. What are the potential causes? A: Low yield can often be traced back to incomplete reactions or product loss during workup.

  • Incomplete Reactions: Ensure that each step (methylation, chlorination, saponification) is running to completion by monitoring with TLC or HPLC.[8] Verify the stoichiometry and quality of your reagents. For example, an insufficient amount of N-chlorosuccinimide will lead to a low yield in the chlorination step.[2]

  • Product Loss During Workup: Significant product can be lost during filtration and extraction. During the final precipitation, ensure the pH is precisely controlled to 5 for maximal product isolation.[1] When washing the filtered product, use minimal amounts of cold solvent to avoid redissolving it.[3]

Problem: Product Purity Issues

Q: My final product is discolored or shows significant impurities via HPLC analysis. How can I identify and minimize these? A: Impurities can arise from unreacted starting materials, side-products, or residual reagents.

  • Unreacted Starting Material: If analysis shows the presence of 4-amino-2-methoxy-benzoic acid methyl ester or other precursors, it indicates an incomplete reaction in the prior step. Increase reaction time or temperature as appropriate and monitor for completion.[8]

  • Side-Products: An alternative synthesis route involving direct chlorination of 4-amino-2-methoxybenzoic acid can lead to undesired N-chloroaniline byproducts.[1] To avoid this, the amino group must be protected, typically by protonation in a strongly acidic medium.[1] The described multi-step synthesis starting from p-aminosalicylic acid is designed to prevent such side reactions.[1]

  • Residual Reagents: Ensure the product is washed thoroughly to remove any remaining salts (e.g., from the base used in saponification) or acids.[8] Decolorization with activated carbon can be performed after the saponification step to remove colored impurities.[2]

Problem: Difficulties in Product Isolation

Q: I am having trouble with the final precipitation and filtration steps. The product is not precipitating cleanly or the filtration is very slow. What can I do? A: Isolation issues are common during scale-up due to larger volumes.

  • Poor Precipitation: The precipitation of the final product is highly dependent on pH. A slow, dropwise addition of hydrochloric acid to adjust the pH to exactly 5 is critical.[1][2] Ensure the solution is well-stirred during acidification to avoid localized pH imbalances.

  • Slow Filtration: Fine particles can clog the filter medium. Using a filter aid like Celite® can significantly improve the filtration rate.[8] Additionally, for intermediate steps that require filtration (e.g., after the chlorination step), performing the filtration while the mixture is hot can help by reducing the solution's viscosity.[2][8]

Section 3: Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound.

StepKey ReagentsMolar Ratio (Reactant:Reagent)Temperature (°C)Time (hours)Reported Yield (%)Reference
1. Methylation p-Aminosalicylic acid, Dimethyl sulfate, KOHNot Specified20-305-6High (Implied)[2]
2. Chlorination 4-Amino-2-methoxy-benzoic acid methyl ester, N-chlorosuccinimide (NCS)1:1703-487.5 - 88.3[2]
3. Saponification 4-Amino-5-chloro-2-methoxy-benzoic acid methyl ester, KOH1:2.2Reflux2-390.8 - 91.4[2]
4. Acidification Aqueous solution from Saponification, HClAdjust pH to 5Cooled SolutionNot Applicable(Included in Saponification)[2]

Section 4: Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on established, high-yield industrial methods.[1][2]

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reactor, mix p-aminosalicylic acid and potassium hydroxide in an acetone (B3395972) solution and stir.

  • Cool the mixture to a temperature of 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the solution while maintaining the temperature.

  • Continue the reaction with stirring for 5-6 hours.

  • After the reaction is complete, remove the solvent and extract the product with ethyl acetate (B1210297).

  • Evaporate the ethyl acetate to obtain the solid intermediate, 4-amino-2-methoxy-benzoic acid methyl ester.

Step 2: Chlorination

  • Dissolve the 4-amino-2-methoxy-benzoic acid methyl ester from the previous step and N-chlorosuccinimide (NCS) in DMF in a 1:1 molar ratio.

  • Heat the solution to 70°C and stir for 3-4 hours.

  • While still hot, pour the reaction mixture into ice water to precipitate the solid product.

  • Filter the solid and dry it to obtain 4-amino-5-chloro-2-methoxy-benzoic acid methyl ester.

Step 3: Saponification (De-esterification)

  • Mix the 4-amino-5-chloro-2-methoxy-benzoic acid methyl ester and potassium hydroxide (in a 1:2.2 molar ratio) in a mixed solution of methanol (B129727) and water (5:2 volume ratio).

  • Heat the mixture to reflux and stir for 2-3 hours.

  • Add activated carbon to the solution and continue to reflux for 30 minutes for decolorization.

  • Filter the hot solution to remove the activated carbon.

Step 4: Acidification and Product Isolation

  • Remove the methanol solvent from the filtrate via rotary evaporation.

  • Add water to the remaining residue to form an aqueous solution.

  • Slowly add 3mol/L hydrochloric acid dropwise to the solution, with stirring, until the pH reaches 5.

  • A white solid, the final product, will precipitate from the solution.

  • Filter the solid, wash with a small amount of cold water, and dry to obtain pure this compound.

Section 5: Visualizations

Diagrams illustrating the experimental workflow and troubleshooting logic are provided below.

G cluster_reactants Starting Materials cluster_products Intermediates & Final Product A p-Aminosalicylic Acid P1 4-Amino-2-methoxy-benzoic acid methyl ester A->P1 Step 1: Methylation B Dimethyl Sulfate KOH, Acetone B->P1 Step 1: Methylation C N-Chlorosuccinimide (NCS), DMF P2 4-Amino-5-chloro-2-methoxy-benzoic acid methyl ester C->P2 Step 2: Chlorination D KOH / NaOH Methanol/Water P3 Potassium 4-amino-5-chloro- 2-methoxybenzoate (in solution) D->P3 Step 3: Saponification E Hydrochloric Acid (HCl) P4 4-Amino-5-chloro-2-methoxybenzoic acid (Final Product) E->P4 Step 4: Acidification (pH 5) P1->P2 Step 2: Chlorination P2->P3 Step 3: Saponification P3->P4 Step 4: Acidification (pH 5)

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting logic for scaling up production.

References

Addressing incomplete reactions in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established and widely used synthetic route starts from p-aminosalicylic acid. This multi-step process involves:

  • Methylation: Both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid are methylated, typically using dimethyl sulfate (B86663), to form methyl 4-amino-2-methoxybenzoate.[1][2]

  • Chlorination: The intermediate ester undergoes regioselective chlorination using an agent like N-chlorosuccinimide (NCS) to introduce a chlorine atom at the position ortho to the amino group, yielding methyl 4-amino-5-chloro-2-methoxybenzoate.[1][2]

  • Saponification: The final step is the hydrolysis (de-esterification) of the methyl ester to the desired carboxylic acid using an alkaline solution, followed by acidification.[1][2]

An alternative, more direct method involves the direct chlorination of 4-amino-2-methoxybenzoic acid, which bypasses the initial esterification step.[1]

Q2: What are the common impurities I might encounter in my final product?

A2: Common impurities can include unreacted starting materials or intermediates from any of the synthesis steps.[3] Specifically, you may find residual 4-amino-2-methoxybenzoic acid or its methyl ester. Other potential impurities include isomeric aminobenzoic acids and byproducts from side reactions, such as N-chloroanilines if the chlorination conditions are not optimal.[1][3] Discoloration often indicates the presence of oxidized species.[3]

Q3: My purified this compound is discolored. What is the likely cause and how can I fix it?

A3: Discoloration, often appearing as a yellow or brown tint, is typically caused by the oxidation of the amino group or the presence of residual aromatic impurities.[3] To resolve this, you can perform a recrystallization from a suitable solvent. If the color persists, treating the solution with activated carbon during the purification process can effectively remove the colored impurities.[2][3] Storing the final product protected from light and air is also crucial to prevent future degradation.[3]

Q4: I am having difficulty with the final crystallization. What can I do to improve it?

A4: Crystallization challenges often arise from impurities that inhibit the formation of a proper crystal lattice.[3] Ensure your crude product is as pure as possible before attempting crystallization. You can screen various solvent systems; mixtures like ethanol/water are often effective.[3][4] If the product "oils out," try inducing nucleation by scratching the inside of the flask at the solvent-air interface with a glass rod. Seeding the supersaturated solution with a tiny, pure crystal of the product can also be an effective way to initiate crystallization.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has proceeded to completion.[3] If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature.[3]
Loss of Product During Workup Optimize the extraction procedure. Ensure the pH of the aqueous layer is correctly adjusted (around 5) to minimize product solubility in water during precipitation.[2] Use an adequate volume of extraction solvent and perform multiple extractions to maximize recovery.[3]
Hydrolysis of Activated Intermediates During the chlorination and methylation steps, ensure that all glassware is dry and anhydrous solvents are used where specified to prevent hydrolysis of reagents or reactive intermediates.[4]
Issue 2: Incomplete Chlorination Step
Potential Cause Recommended Action
Insufficient Reagent Activity Use a fresh, high-purity source of N-chlorosuccinimide (NCS). Ensure the molar ratio of NCS to the methyl 4-amino-2-methoxybenzoate intermediate is at least 1:1.[2]
Suboptimal Reaction Conditions The reaction is typically conducted in DMF at a controlled temperature (e.g., 65-75°C) for several hours (3-4 hours).[2] Ensure these parameters are maintained. Monitor by TLC to determine the optimal reaction time for your specific setup.
Formation of N-chloro Byproducts The nucleophilic nitrogen atom of the amino group can react with the electrophilic chlorinating agent.[1] While the primary synthesis route described does not typically use strong acid, in direct chlorination approaches, conducting the reaction under acidic conditions protonates the amino group to form an anilinium ion (-NH₃⁺), which deactivates it towards N-chlorination.[1]

Experimental Protocols & Data

Key Experimental Parameters for Synthesis

The following table summarizes key quantitative data for the synthesis of this compound starting from p-aminosalicylic acid, based on established protocols.[2]

Step Reactants & Molar Ratios Solvent Temperature Time Typical Yield
1. Methylation p-Aminosalicylic acid, Dimethyl sulfate, KOHAcetone (B3395972)20-30°C5-6 hours-
2. Chlorination Methyl 4-amino-2-methoxybenzoate, N-chlorosuccinimide (1:1)DMF65-75°C3-4 hours~88%
3. Saponification Methyl 4-amino-5-chloro-2-methoxybenzoate, KOH (1:2.2)Methanol (B129727)/Water (5:2 v/v)Reflux2-3 hours~91%
Detailed Experimental Protocol

This protocol outlines the synthesis starting from p-aminosalicylic acid.[1][2]

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (B78521) in acetone with stirring.

  • Cool the mixture to a temperature between 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the solution.

  • Continue the reaction for 5-6 hours, monitoring for the consumption of the starting material.

  • Upon completion, process the reaction mixture to isolate the methyl 4-amino-2-methoxybenzoate intermediate. This typically involves extraction with a solvent like ethyl acetate (B1210297) followed by removal of the solvent via rotary evaporation.[2]

Step 2: Chlorination of the Intermediate

  • Dissolve the methyl 4-amino-2-methoxybenzoate intermediate and N-chlorosuccinimide (in a 1:1 molar ratio) in DMF.[2]

  • Heat the mixture to 65-75°C and stir for 3-4 hours.[2]

  • Monitor the reaction by TLC. Upon completion, pour the hot reaction mixture into ice water to precipitate the solid product.[2]

  • Filter the precipitate and dry it to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.[2]

Step 3: Saponification to Final Product

  • Combine the methyl 4-amino-5-chloro-2-methoxybenzoate and potassium hydroxide (in a 1:2.2 molar ratio) in a mixed solvent of methanol and water (5:2 volume ratio).[2]

  • Heat the mixture to reflux and stir for 2-3 hours.[2]

  • (Optional Purification) Add activated carbon and continue to reflux for 30 minutes to decolorize the solution. Filter the hot solution to remove the carbon.[2]

  • Remove the solvent via rotary evaporation. Dissolve the remaining solid in water.

  • Adjust the pH of the aqueous solution to approximately 5 by slowly adding 3M hydrochloric acid. A white solid will precipitate.[2]

  • Filter the solid, wash with water, and dry to yield the final product, this compound.[2]

Visual Guides

G cluster_0 Synthesis Workflow p-Aminosalicylic Acid p-Aminosalicylic Acid Methyl 4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate p-Aminosalicylic Acid->Methyl 4-amino-2-methoxybenzoate Step 1: Methylation (Dimethyl Sulfate, KOH) Methyl 4-amino-5-chloro-2-methoxybenzoate Methyl 4-amino-5-chloro-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate->Methyl 4-amino-5-chloro-2-methoxybenzoate Step 2: Chlorination (NCS, DMF) This compound This compound Methyl 4-amino-5-chloro-2-methoxybenzoate->this compound Step 3: Saponification (KOH, H₂O/MeOH; then HCl)

Caption: Overall workflow for the synthesis of this compound.

G cluster_1 Troubleshooting: Incomplete Reaction start Incomplete Reaction Observed (via TLC/GC) check_time Was reaction time sufficient (e.g., 3-4h for chlorination)? start->check_time extend_time Action: Extend reaction time and continue monitoring. check_time->extend_time No check_temp Was reaction temperature correct (e.g., 65-75°C for chlorination)? check_time->check_temp Yes extend_time->start Re-evaluate inc_temp Action: Increase temperature slightly within safe limits. check_temp->inc_temp No check_reagents Are reagents (e.g., NCS) fresh and stoichiometry correct? check_temp->check_reagents Yes inc_temp->start Re-evaluate replace_reagents Action: Use fresh reagents and verify molar ratios. check_reagents->replace_reagents No complete Reaction Complete check_reagents->complete Yes replace_reagents->start Re-evaluate

Caption: Decision tree for troubleshooting an incomplete reaction.

References

Validation & Comparative

Structural confirmation of 4-Amino-5-chloro-2-methoxybenzoic acid using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of pharmaceutical intermediates and active pharmaceutical ingredients is a critical step in drug discovery and development. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural confirmation, against common spectroscopic techniques for the characterization of 4-Amino-5-chloro-2-methoxybenzoic acid.

At a Glance: Method Comparison

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a molecule, offering precise bond lengths, bond angles, and stereochemistry. While unparalleled in its definitive nature, it requires a suitable single crystal, which can be challenging to obtain. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer valuable and often complementary information about the molecular structure, connectivity, and functional groups from more readily available sample forms.

Performance Data: X-ray Crystallography vs. Spectroscopic Alternatives

The following tables summarize the key quantitative data obtained from X-ray crystallography and alternative spectroscopic methods for the structural confirmation of this compound.

Table 1: Single-Crystal X-ray Crystallography Data
ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 7.3904
b (Å) 10.7933
c (Å) 10.8999
α (°) 73.120
β (°) 87.919
γ (°) 82.953
Volume (ų) 825.71
Z 2
Radiation type MoKα
Wavelength (Å) 0.71073
Temperature (K) 273

Note: The crystallographic data is referenced from the Crystallography Open Database (COD) entry 7240980.[1]

Table 2: NMR Spectroscopy Data (Solvent: DMSO-d6)
¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Chemical Shift (ppm) Assignment
~7.6s~167.0C=O (Carboxylic Acid)
~7.3s~153.0C-O (Methoxy)
~6.0 (br s)NH₂~142.0C-N (Amino)
~3.8s~129.0Aromatic C-H
~117.0Aromatic C-Cl
~113.0Aromatic C-H
~107.0Aromatic C-CO₂H
~60.5-OCH₃

Note: Approximate chemical shifts are based on typical values for similar structures and publicly available spectral data.[2][3][4]

Table 3: Mass Spectrometry (Electron Ionization) Data
m/z Proposed Fragment
201/203[M]⁺ (Molecular Ion, showing isotopic pattern for Cl)
184/186[M-OH]⁺
158/160[M-COOH]⁺
154[M-OH-CH₂O]⁺

Note: Fragmentation data is based on publicly available mass spectra.[5]

Table 4: FTIR Spectroscopy (KBr Pellet) Data
Wavenumber (cm⁻¹) Assignment
3400-3200N-H stretching (Amino group)
3200-2500O-H stretching (Carboxylic acid)
~1700C=O stretching (Carboxylic acid)
~1600N-H bending (Amino group)
~1250C-O stretching (Aryl ether)
~800C-Cl stretching

Note: Characteristic absorption bands are based on typical values for the present functional groups.[6][7]

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for each analytical technique.

xray_workflow X-ray Crystallography Workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis a Synthesize Compound b Grow Single Crystal (e.g., slow evaporation) a->b c Mount Crystal on Diffractometer b->c d Expose to X-ray Beam & Collect Diffraction Data c->d e Solve Phase Problem d->e f Refine Structural Model e->f g Generate Final Structure (CIF file) f->g nmr_workflow NMR Spectroscopy Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis a Dissolve 5-25 mg of Sample in Deuterated Solvent (e.g., DMSO-d6) b Transfer to NMR Tube a->b c Place Tube in NMR Spectrometer b->c d Acquire ¹H and ¹³C Spectra c->d e Process Raw Data (FID) d->e f Analyze Chemical Shifts, Coupling, and Integration e->f g Assign Signals to Protons and Carbons f->g ms_workflow Mass Spectrometry Workflow cluster_sample Sample Introduction cluster_analysis_process Analysis cluster_data Data Interpretation a Introduce Small Amount of Sample (solid probe or GC inlet) b Ionization (e.g., Electron Ionization) a->b c Mass Analyzer (Separation by m/z) b->c d Detector c->d e Generate Mass Spectrum d->e f Analyze Molecular Ion and Fragmentation Pattern e->f ftir_workflow FTIR Spectroscopy Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis a Grind Sample with KBr b Press into a Transparent Pellet a->b c Place Pellet in Spectrometer b->c d Acquire IR Spectrum c->d e Identify Characteristic Absorption Bands d->e f Correlate Bands to Functional Groups e->f

References

A Comparative Guide to Purity Assessment of 4-Amino-5-chloro-2-methoxybenzoic Acid: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 4-Amino-5-chloro-2-methoxybenzoic acid is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two common analytical techniques for purity assessment of this compound: traditional acid-base titration and modern gas chromatography (GC). We will delve into the experimental protocols for each method, present comparative performance data, and explore alternative techniques, offering a comprehensive resource for analytical scientists in the pharmaceutical industry.

Executive Summary

Both aqueous acid-base titration and gas chromatography are established methods for determining the purity of this compound.[1] Titration offers a cost-effective and straightforward approach for assaying the bulk acidic content, while gas chromatography, particularly after silylation, provides a more specific and sensitive analysis capable of separating and quantifying volatile impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the expected nature of impurities, and available instrumentation.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of titration and GC for the purity assessment of this compound. For a more comprehensive comparison, data for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are also included as viable alternative methods.

ParameterAcid-Base TitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Neutralization of the acidic carboxylic group with a standardized base.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material.[2]
Specificity Low; measures total acidity and is not specific to the target molecule if other acidic or basic impurities are present.High; capable of separating the target analyte from volatile impurities.High; excellent for separating non-volatile and thermally labile impurities.High; provides structural information and can distinguish between isomers and structurally similar impurities.
Sensitivity Lower; suitable for assay of the main component.High; capable of detecting trace-level volatile impurities.[3]High; suitable for detecting trace-level non-volatile impurities.[4]Moderate to high; dependent on the magnetic field strength and the number of scans.
Precision (%RSD) < 1%< 2%< 1%< 1%
Accuracy (% Recovery) 98-102%95-105%98-102%99-101%
Throughput HighModerateHighLow to Moderate
Cost LowModerate to HighModerate to HighHigh
Typical Purity Range ≥98.0%[1]≥98.0%[1]>99.0%>99.0%

Experimental Protocols

Purity Assessment by Acid-Base Titration

This method determines the purity of this compound by quantifying its acidic carboxylic group through titration with a standardized sodium hydroxide (B78521) solution.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (B145695) or a suitable solvent to dissolve the sample

  • Deionized water

  • Burette, pipette, conical flask, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a conical flask.

  • Dissolve the sample in a suitable volume of ethanol (e.g., 50 mL). If necessary, gently warm the mixture to ensure complete dissolution.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with standardized 0.1 M NaOH solution from a burette until a persistent faint pink color is observed, indicating the endpoint.

  • Record the volume of NaOH solution consumed.

  • Perform a blank titration using the same volume of solvent and indicator, and subtract the blank volume from the sample titration volume.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (V × M × E) / W × 100

    Where:

    • V = Volume of NaOH solution consumed (in L)

    • M = Molarity of the NaOH solution

    • E = Equivalent weight of this compound (201.61 g/mol )

    • W = Weight of the sample (in g)

Purity Assessment by Gas Chromatography (GC)

This method is suitable for the determination of volatile impurities and the assay of this compound after derivatization to increase its volatility. A common derivatization technique is silylation.

Materials and Reagents:

  • This compound sample

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)

  • A suitable solvent (e.g., Pyridine, Acetonitrile, or Dimethylformamide)

  • Internal standard (optional, for quantitative analysis)

  • Helium or Nitrogen (carrier gas)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Add a known amount of internal standard (if used).

    • Add 1 mL of a suitable solvent and 0.2 mL of the silylating agent (e.g., BSTFA with TMCS).

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 300°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Inject the prepared sample into the GC system.

    • Identify the peaks corresponding to the derivatized this compound and any impurities.

    • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Purity Assessment Methods

Beyond titration and GC, other powerful analytical techniques are available for the purity assessment of pharmaceutical intermediates.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique in the pharmaceutical industry.[4] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for identifying and quantifying a broad range of potential impurities in this compound.

  • Quantitative NMR (qNMR): qNMR is an absolute quantification method that does not require a calibration curve using a reference standard of the analyte.[2] By using a certified internal standard, the purity of the target compound can be directly determined with high accuracy and precision, making it a valuable tool for the certification of reference materials.

Visualizations

Experimental Workflows

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve indicator Add Indicator dissolve->indicator titrate Titrate with Standardized NaOH indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate GCWorkflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize inject Inject into GC derivatize->inject separate Separation in Capillary Column inject->separate detect Detection by FID separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate MethodComparison compound 4-Amino-5-chloro- 2-methoxybenzoic acid titration Titration compound->titration Measures total acidity gc Gas Chromatography (GC) compound->gc Requires derivatization for volatility hplc HPLC / qNMR compound->hplc Direct analysis of non-volatile compounds titration_adv Advantages: - Low cost - High throughput - Simple titration->titration_adv titration_dis Disadvantages: - Low specificity titration->titration_dis gc_adv Advantages: - High specificity - High sensitivity for  volatile impurities gc->gc_adv gc_dis Disadvantages: - Derivatization required - Higher cost gc->gc_dis hplc_adv Advantages: - High specificity & sensitivity - Broad applicability hplc->hplc_adv hplc_dis Disadvantages: - Higher cost - Solvent consumption hplc->hplc_dis

References

Characterizing Impurities in 4-Amino-5-chloro-2-methoxybenzoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. For 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents, rigorous impurity profiling is essential.[1][2] This guide provides a comparative overview of analytical methodologies for the characterization of impurities generated during its synthesis, offering experimental protocols and performance data to aid researchers in selecting the most appropriate techniques for their needs.

Synthetic Pathways and Potential Impurities

Two primary synthetic routes are commonly employed for the preparation of this compound.[3] Understanding these pathways is crucial for predicting and identifying potential process-related impurities.

Route 1: From p-Aminosalicylic Acid

This multi-step process involves:

  • Methylation: p-Aminosalicylic acid is methylated using dimethyl sulfate.

  • Chlorination: The intermediate is then chlorinated.

  • Saponification: The ester is hydrolyzed to the carboxylic acid.[3]

  • Acidification: The final product is obtained through acidification.[3]

Route 2: Direct Chlorination

A more direct approach involves the chlorination of 4-amino-2-methoxybenzoic acid.[3]

Based on these synthetic routes, potential impurities may include:

  • Unreacted Starting Materials: p-Aminosalicylic acid or 4-amino-2-methoxybenzoic acid.

  • Intermediates: Such as the methyl ester of this compound.

  • Isomeric Impurities: Arising from non-selective chlorination.

  • Over-chlorinated Products: Dichloro- or trichloro-substituted benzoic acid derivatives.

  • Degradation Products: Formed during the reaction or work-up steps.

The following diagram illustrates the general synthetic pathway starting from p-aminosalicylic acid and highlights potential points of impurity introduction.

G cluster_0 Synthesis of this compound A p-Aminosalicylic Acid B Methylation (Dimethyl Sulfate) A->B I1 Unreacted p-Aminosalicylic Acid A->I1 C 4-Amino-2-methoxybenzoic acid methyl ester B->C I2 Incomplete Methylation B->I2 D Chlorination (NCS) C->D E 4-Amino-5-chloro-2-methoxy- benzoic acid methyl ester D->E I3 Isomeric and Over-chlorinated Products D->I3 F Saponification E->F G This compound F->G I4 Unreacted Ester F->I4

Synthetic Pathway and Impurity Formation

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and whether the goal is routine quality control or in-depth structural elucidation. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of impurities in this compound.

The following workflow provides a high-level overview of the analytical process for impurity characterization.

G cluster_1 Analytical Workflow for Impurity Characterization cluster_2 Choice of Technique start Sample of This compound prep Sample Preparation (Dissolution, Derivatization if needed) start->prep analysis Analytical Technique prep->analysis data Data Acquisition and Processing analysis->data hplc HPLC-UV gcms GC-MS nmr qNMR results Impurity Identification and Quantification data->results

General Analytical Workflow
Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of HPLC-UV, GC-MS (with derivatization), and quantitative NMR (qNMR) for the analysis of impurities in this compound. These values are based on typical performance for similar pharmaceutical compounds.[4]

ParameterHPLC-UVGC-MS (with Derivatization)Quantitative NMR (qNMR)
Limit of Detection (LOD) 10 - 50 ng/mL0.5 - 10 ng/mL0.1 - 0.5% (relative to main component)
Limit of Quantitation (LOQ) 30 - 150 ng/mL1.5 - 30 ng/mL0.3 - 1.5% (relative to main component)
Linearity (R²) > 0.998> 0.999> 0.999
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.5 - 100%
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (% RSD) < 2%< 5%< 1%
Throughput HighMediumLow to Medium
Structural Information Low (Retention Time)High (Mass Spectrum)High (Chemical Shifts, Coupling)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for routine quality control and purity assessment.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for the identification and quantification of trace-level volatile and semi-volatile impurities. Due to the low volatility of this compound and its potential impurities, a derivatization step is necessary.[4][5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization (Silylation):

  • Dry a known amount of the sample under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for both structural elucidation and quantification of impurities without the need for specific impurity reference standards.[6] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Instrumentation:

  • NMR spectrometer (≥400 MHz is recommended for better resolution and sensitivity).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the sample.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Carefully integrate the signals of the analyte and the internal standard.

    • Calculate the concentration and purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion

The characterization of impurities in the synthesis of this compound is a critical aspect of quality control in pharmaceutical development. Each of the discussed analytical techniques—HPLC-UV, GC-MS, and qNMR—offers distinct advantages and is suited for different analytical needs. HPLC-UV is a robust method for routine purity analysis, while GC-MS provides excellent sensitivity for trace impurity identification after derivatization. qNMR stands out for its ability to provide both structural information and accurate quantification without the need for specific impurity standards. A comprehensive approach that utilizes a combination of these techniques will provide the most complete understanding of the impurity profile of this compound, ultimately ensuring the quality and safety of the final pharmaceutical products.

References

A Comparative Analysis of Ester and Amide Derivatives of 4-Amino-5-chloro-2-methoxybenzoic Acid: Bioactivity at the 5-HT4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of ester versus amide derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid, a key scaffold in the development of ligands for the serotonin (B10506) 5-HT4 receptor. This analysis is supported by experimental data from key research, offering insights into structure-activity relationships and providing detailed experimental protocols.

The functionalization of the carboxylic acid group of this compound into either an ester or an amide linkage has profound effects on the resulting compound's pharmacological profile at the 5-HT4 receptor. Seminal work in this area has demonstrated a notable advantage of the ester linkage in achieving high-affinity agonists and antagonists.[1] This guide will dissect these differences through a presentation of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Data Presentation: Ester Derivatives Exhibit Potent 5-HT4 Receptor Affinity

Research has consistently shown that ester derivatives of this compound can act as potent 5-HT4 receptor agonists and antagonists. The bioactivity is significantly influenced by the nature of the alcohol moiety attached to the ester. For instance, benzoates derived from substituted 1-piperidineethanol have been found to be potent 5-HT4 receptor agonists.[1]

Conversely, the corresponding amide derivatives generally exhibit lower activity at the 5-HT4 receptor. The direct comparison of ester and amide analogues reveals a clear trend favoring the ester functionality for potent receptor interaction.[1]

Compound (Ester Derivative)R Group (on Ester)Bioactivity TypeKᵢ (nM) for 5-HT₄ Receptor[1]pA₂ Value[1]
7a (ML 10302) 2-(piperidin-1-yl)ethylPartial Agonist1.07 ± 0.5-
7k 2-(4-carbamoylpiperidin-1-yl)ethylPartial Agonist1.0 ± 0.3-
7g 2-(cis-3,5-dimethylpiperidin-1-yl)ethylAntagonist0.26 ± 0.068.6

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

5-HT₄ Receptor Binding Assay

This assay determines the affinity of the test compounds for the 5-HT₄ receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [³H]GR113808

  • Tissue Source: Rat striatum homogenates

  • Assay Buffer: Tris-HCl 50 mM, pH 7.4

  • Wash Buffer: Ice-cold Tris-HCl 50 mM, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize rat striatum tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in fresh assay buffer.

  • Assay Setup: In test tubes, combine the membrane homogenate, [³H]GR113808 (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a saturating concentration of a known 5-HT₄ ligand (e.g., unlabeled GR113808) is used instead of the test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the Kᵢ (inhibition constant) values using the Cheng-Prusoff equation.

Functional Bioassay in Electrically Stimulated Guinea Pig Ileum

This ex vivo assay assesses the functional activity (agonist or antagonist) of the compounds on the 5-HT₄ receptor in a physiological context.

Materials:

  • Guinea pig ileum segment

  • Tyrode's solution (physiological salt solution)

  • Organ bath with stimulating electrodes

  • Isotonic transducer and recording system

  • Agonist (e.g., 5-HT or a known 5-HT₄ agonist)

  • Test compounds

Procedure:

  • Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time until a stable baseline is achieved.

  • Electrical Stimulation: The myenteric plexus is electrically stimulated to induce contractions.

  • Agonist Activity: To determine agonist effects, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound to the organ bath and measuring the potentiation of electrically induced contractions.

  • Antagonist Activity: To assess antagonist properties, the tissue is pre-incubated with the test compound for a specific period. Then, a concentration-response curve for a known 5-HT₄ agonist is generated. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, is then calculated.

Mandatory Visualizations

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT4 Receptor g_protein Gαsβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) pka->cellular_response Phosphorylates Downstream Targets ligand Agonist (Ester/Amide Derivative) ligand->receptor Binds and Activates antagonist Antagonist antagonist->receptor Binds and Blocks

Caption: Canonical 5-HT4 receptor signaling pathway initiated by agonist binding.

Experimental Workflow for Bioactivity Comparison

The logical flow for comparing the bioactivity of the ester and amide derivatives is outlined below.

experimental_workflow cluster_assays Bioactivity Assays start Start: This compound synthesis Chemical Synthesis start->synthesis ester Ester Derivative synthesis->ester amide Amide Derivative synthesis->amide binding_assay 5-HT4 Receptor Binding Assay (Ki determination) ester->binding_assay functional_assay Guinea Pig Ileum Functional Assay (Agonist/Antagonist activity, pA2 determination) ester->functional_assay amide->binding_assay amide->functional_assay comparison Data Comparison and Structure-Activity Relationship (SAR) Analysis binding_assay->comparison functional_assay->comparison conclusion Conclusion: Ester derivatives show superior bioactivity comparison->conclusion

Caption: Workflow for synthesis and comparative bioactivity evaluation.

References

A Comparative Analysis of 4-Amino-5-chloro-2-methoxybenzoic acid and its Derivatives with Other 5-HT4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Amino-5-chloro-2-methoxybenzoic acid and its derivatives against other prominent 5-HT4 receptor agonists. The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence, to aid in research and drug development endeavors.

Introduction to 5-HT4 Receptor Agonists

The 5-hydroxytryptamine 4 (5-HT4) receptor, a Gs-protein coupled receptor, is a significant target in the development of therapeutics for gastrointestinal motility disorders such as chronic idiopathic constipation (CIC) and gastroparesis. Agonism of the 5-HT4 receptor stimulates peristalsis and intestinal secretion, offering relief from these conditions. This compound serves as a foundational scaffold for a class of potent 5-HT4 receptor agonists. This guide compares this chemical class with other notable 5-HT4 agonists, including the newer generation selective agonists like prucalopride (B966) and velusetrag (B1683485), as well as older agents such as cisapride (B12094) and the dual-action agonist/antagonist renzapride (B52152).

Quantitative Comparison of 5-HT4 Receptor Agonists

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of selected 5-HT4 receptor agonists. This data provides a quantitative basis for comparing their interaction with the 5-HT4 receptor.

Table 1: 5-HT4 Receptor Binding Affinity (Ki)

CompoundReceptor SubtypeKi (nM)Reference(s)
Derivatives of this compound
ML 103025-HT41.07 ± 0.5
Prucalopride human 5-HT4a2.5[1]
human 5-HT4b8[1]
Velusetrag human 5-HT4>500-fold selective over other 5-HT receptors[2]
Cisapride 5-HT4Potent, but also high hERG affinity[3]
Renzapride Guinea-pig 5-HT4477[4][5]
Cloned human 5-HT4115[5]

Table 2: 5-HT4 Receptor Functional Potency (EC50)

CompoundAssay TypeEC50 (nM)EfficacyReference(s)
Prucalopride Rat oesophagus relaxationpEC50 = 7.8Full Agonist[1]
Velusetrag human and rodent GI tissuepEC50 = 8.3High intrinsic activity[6]
Cisapride 5-HT4E31-[7]
Renzapride Rat isolated oesophagus11,000Full Agonist[4]

Table 3: Selectivity Profile of 5-HT4 Receptor Agonists

CompoundOff-Target Receptor/ChannelAffinity (Ki or IC50 in nM)NotesReference(s)
Prucalopride hERG5,700Low affinity for hERG channel.[3]
5-HT1, 5-HT2 receptors>10,000Highly selective for 5-HT4.
Velusetrag Other 5-HT receptors>500-fold selectiveHighly selective for 5-HT4.
Cisapride hERG2.4 - 16.4Potent hERG blocker, associated with cardiotoxicity.[3][8]
Renzapride 5-HT317Potent 5-HT3 antagonist.[4]
5-HT2B2,200

Table 4: Comparative Pharmacokinetic Properties

ParameterThis compound DerivativesPrucaloprideVelusetragCisaprideRenzapride
Bioavailability (%) Varies with derivative>90-~33-
Tmax (hours) -2-3---
Half-life (hours) -~24-10~10
Metabolism -Minimal (CYP3A4 substrate)-Hepatic (CYP3A4)Not metabolized by CYP450
Excretion -Primarily renal (unchanged)-Kidney, Bile ductRenal
Reference(s) [9][10][11][12][13][6][14][15][16][17][18][19][20][21][22][4][23][24][25][26][27]

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological response, such as increased gastrointestinal motility.

Caption: Canonical Gs-coupled signaling pathway of the 5-HT4 receptor.

Experimental Workflow for 5-HT4 Agonist Evaluation

The evaluation of novel 5-HT4 receptor agonists typically involves a series of in vitro assays to determine their binding affinity and functional potency, followed by in vivo studies to assess their efficacy and pharmacokinetic properties.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Decision1 Potent & Selective? Binding_Assay->Decision1 Functional_Assay cAMP Functional Assay (Determine EC50 & Efficacy) Functional_Assay->Decision1 Selectivity_Screen Selectivity Screening (Off-target effects) PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies Efficacy_Models Efficacy Models (e.g., GI motility) PK_Studies->Efficacy_Models Decision2 Favorable PK & Efficacy? Efficacy_Models->Decision2 Start Compound Synthesis Start->Binding_Assay Start->Functional_Assay Decision1->Selectivity_Screen Yes Lead_Candidate Lead Candidate Decision2->Lead_Candidate Yes

Caption: A streamlined workflow for the evaluation of novel 5-HT4 agonists.

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for the 5-HT4 receptor by assessing its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing the human 5-HT4 receptor.

  • Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Test compounds and a reference non-labeled ligand for determining non-specific binding (e.g., 10 µM serotonin).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Determine the protein concentration of the final membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Binding buffer, membrane preparation, and [3H]-GR113808.

    • Non-Specific Binding (NSB): Binding buffer, membrane preparation, [3H]-GR113808, and a high concentration of a non-labeled 5-HT4 ligand.

    • Test Compound: Binding buffer, membrane preparation, [3H]-GR113808, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28][29][30][31]

cAMP Functional Assay (for determining EC50 and Efficacy)

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the 5-HT4 receptor signaling pathway.

Materials:

  • Cells stably expressing the desired 5-HT4 receptor subtype (e.g., HEK293 or CHO cells).

  • Cell Culture Medium.

  • Stimulation Buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).

  • Test compounds and a reference full agonist (e.g., serotonin).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Multi-well plates (e.g., 96- or 384-well).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Compound Addition: On the day of the assay, replace the culture medium with stimulation buffer containing varying concentrations of the test compound or reference agonist.

  • Incubation: Incubate the plate at 37°C for a specified period to allow for cAMP accumulation (e.g., 30 minutes).

  • cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect) values. The efficacy of the test compound is determined by comparing its Emax to that of a known full agonist.[32][33][34][35]

Conclusion

The comparative analysis reveals that while this compound and its derivatives are potent 5-HT4 receptor agonists, the newer generation of agonists such as prucalopride and velusetrag exhibit superior selectivity profiles, with significantly lower affinity for off-target receptors like the hERG channel. This enhanced selectivity is a critical factor in mitigating the risk of adverse cardiovascular events observed with older, less selective agonists like cisapride. Renzapride presents a unique profile with its dual 5-HT4 agonism and 5-HT3 antagonism. The choice of agonist for therapeutic development will depend on the desired balance of potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows provided in this guide offer a robust framework for the continued evaluation and development of novel 5-HT4 receptor agonists.

References

Evaluating New 4-Amino-5-chloro-2-methoxybenzoic Acid Esters: A Comparative Guide to Efficacy and Potency at the 5-HT4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 4-Amino-5-chloro-2-methoxybenzoic acid esters targeting the 5-HT4 receptor. The data presented herein is derived from preclinical studies and is intended to inform research and development in areas such as gastrointestinal motility disorders and neurodegenerative diseases, where 5-HT4 receptor modulation is a key therapeutic strategy.[1][2] This document summarizes quantitative efficacy and potency data, details key experimental methodologies, and visualizes the relevant signaling pathway.

Data Presentation: Comparative Efficacy and Potency

The following tables summarize the binding affinity and functional potency of a series of this compound esters at the 5-HT4 receptor. The parent acid, this compound, is a known potent 5-HT4 receptor agonist.[3] The introduction of different ester moieties significantly influences the pharmacological profile, yielding compounds that range from full agonists to partial agonists and potent antagonists.[4]

A notable finding is the dramatic shift in pharmacological activity with the substitution on the piperidine (B6355638) ring of the ester. Monosubstitution with methyl, hydroxyl, acetylamino, or carbamoyl (B1232498) groups results in compounds with potent agonist or partial agonist activity.[4] However, the introduction of two methyl groups on the piperidine ring, as seen in compound 7g , leads to a potent antagonist profile.[4] The ester linkage has been shown to be advantageous for 5-HT4 receptor activity when compared to corresponding amidic derivatives.[4]

Compound IDSubstitution on Piperidine RingBinding Affinity (Ki, nM) at Rat Striatum 5-HT4 ReceptorsFunctional Activity ProfilePotency (pA2) in Rat Esophagus
7a (ML 10302) Unsubstituted1.07 ± 0.5Partial Agonist-
7k 4-OH1.0 ± 0.3Partial Agonist-
7g cis-3,5-di-Me0.26 ± 0.06Antagonist8.6

Table 1: Binding Affinity and Functional Profile of Key this compound Esters. Data sourced from studies on cloned rat 5-HT4 receptors.[4] Ki values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand. The pA2 value for compound 7g indicates its potency as an antagonist.

CompoundMaximal Response (% of Serotonin) in Guinea Pig Ileum
7a 60-80%
7k 60-80%
Serotonin (B10506) (5-HT) 100%

Table 2: Agonist Efficacy Comparison. The maximal response of compounds 7a and 7k relative to serotonin indicates their partial agonist nature in this functional assay.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel esters.

Radioligand Binding Assays

This assay determines the affinity of the test compounds for the 5-HT4 receptor by measuring their ability to displace a radiolabeled ligand.[5]

Materials:

  • Radioligand: [3H]GR 113808, a potent 5-HT4 receptor antagonist.[4][5]

  • Membrane Preparation: Homogenates of rat striatum, a brain region with high 5-HT4 receptor density.[4][5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]

  • Wash Buffer: Ice-cold assay buffer.[6]

  • Non-specific Binding Competitor: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., 20 µM GR113808).[7]

  • Apparatus: Glass fiber filters, filtration apparatus, and a scintillation counter.[6]

Procedure:

  • Membrane Preparation: Prepare cell membranes from rat striatum. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and [3H]GR 113808.

    • Non-Specific Binding (NSB): Assay buffer, membrane preparation, [3H]GR 113808, and a saturating concentration of the non-specific binding competitor.

    • Test Compound: Assay buffer, membrane preparation, [3H]GR 113808, and varying concentrations of the test ester.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) for each test compound is calculated from the IC50 value (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Functional Assays: Isolated Tissue Preparations

These assays assess the functional activity of the compounds as agonists or antagonists by measuring their effect on the contraction or relaxation of isolated tissues that express 5-HT4 receptors.

Example: Rat Esophagus Muscle Relaxation Assay [4]

Materials:

  • Isolated rat esophagus muscle strips.

  • Krebs solution (physiological salt solution).

  • Carbachol (a cholinergic agonist to pre-contract the tissue).

  • Serotonin (5-HT) as a reference agonist.

  • Test compounds (this compound esters).

  • Organ bath setup with a force transducer.

Procedure:

  • Tissue Preparation: Mount strips of rat esophagus muscle in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Contraction: Pre-contract the tissues with carbachol.

  • Agonist Testing: Once a stable contraction is achieved, add cumulative concentrations of the test compound or 5-HT and record the relaxation response.

  • Antagonist Testing: To determine the pA2 value of an antagonist (e.g., compound 7g ), incubate the tissues with a fixed concentration of the antagonist for a period before adding the agonist (5-HT). Repeat this with several concentrations of the antagonist to generate a Schild plot.

  • Data Analysis: For agonists, calculate the EC50 (concentration producing 50% of the maximal response) and the maximal effect (Emax). For antagonists, the pA2 value is determined from the Schild plot and represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Mandatory Visualization

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR).[8] Upon activation by an agonist, it initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.[8][10] this compound esters, as agonists, partial agonists, or antagonists, modulate this pathway at the receptor level.

G 5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Synthesizes agonist Agonist / Partial Agonist (e.g., Ester 7a, 7k) agonist->receptor Activates antagonist Antagonist (e.g., Ester 7g) antagonist->receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) pka->response Phosphorylates Downstream Targets

Caption: 5-HT4 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of the test compounds.

G Workflow for Radioligand Binding Assay start Start prep_membranes Prepare Receptor Membranes (e.g., from rat striatum) start->prep_membranes setup_assay Set up Assay Plates (Total, Non-Specific, Test Compound) prep_membranes->setup_assay add_radioligand Add [3H]GR 113808 setup_assay->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to Method Validation for the Quantitative Analysis of 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 4-Amino-5-chloro-2-methoxybenzoic acid is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the quantitative analysis of this compound, supported by detailed experimental protocols and comparative data based on established analytical principles.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the anticipated performance characteristics of three common analytical techniques for the quantification of this compound.

Validation ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Limit of Detection (LOD) 15 - 60 ng/mL0.7 - 12 ng/mL0.2 - 2 µg/mL
Limit of Quantitation (LOQ) 50 - 200 ng/mL2.5 - 40 ng/mL0.6 - 6 µg/mL
Linearity (R²) > 0.998> 0.999> 0.995
Linear Range 0.2 - 150 µg/mL0.05 - 75 µg/mL1 - 30 µg/mL
Accuracy (% Recovery) 97 - 103%98 - 102%92 - 108%
Precision (% RSD) < 3%< 4%< 6%
Sample Throughput HighModerateHigh
Selectivity HighVery HighLow to Moderate
Cost ModerateHighLow

Experimental Workflows and Methodologies

A generalized workflow for the validation of an analytical method is crucial to ensure that the chosen technique yields reliable and reproducible results.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Sample Preparation cluster_2 Analysis & Data Acquisition cluster_3 Validation & Assessment Dev_HPLC Develop & Optimize HPLC-UV Method Prep_Stds Prepare Standard Solutions & QC Samples Dev_GC Develop & Optimize GC-MS Method Dev_UV Develop & Optimize UV-Vis Method Analyze Analyze Samples by Selected Method(s) Prep_Stds->Analyze Compare Evaluate Validation Parameters (Linearity, Accuracy, Precision, etc.) Analyze->Compare Assess Assess Method Performance Compare->Assess Identify Identify & Address Any Issues Assess->Identify Establish Establish Method Suitability Identify->Establish Establish->Assess Re-evaluation

Caption: General workflow for analytical method validation.

The following decision tree can guide the selection of the most appropriate analytical technique based on the specific requirements of the analysis.

Analytical_Method_Selection Start Start: Define Analytical Needs High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity Complex_Matrix Complex Matrix? High_Sensitivity->Complex_Matrix No Use_GCMS Use GC-MS High_Sensitivity->Use_GCMS Yes High_Throughput High Throughput Needed? Complex_Matrix->High_Throughput No Use_HPLC Use HPLC-UV Complex_Matrix->Use_HPLC Yes High_Throughput->Use_HPLC Yes Use_UVVis Use UV-Vis High_Throughput->Use_UVVis No

Caption: Decision tree for analytical method selection.

Experimental Protocols

The following protocols provide a starting point for the development and validation of analytical methods for the quantitative analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk drug substances and intermediates.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid) in a suitable ratio (e.g., 40:60 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity, making it ideal for the identification and quantification of trace levels of this compound. A derivatization step is necessary due to the low volatility of the analyte.[2]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Derivatization:

    • React the dried sample extract with a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at an elevated temperature (e.g., 70°C) for a specified time to form the volatile trimethylsilyl (B98337) derivative.

  • Chromatographic and MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: A suitable temperature gradient to ensure separation of the analyte from other components.

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • MS Detection: Electron Ionization (EI) at 70 eV. Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a suitable solvent.

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).

    • Evaporate the solvent and perform the derivatization step on both standards and samples.

UV-Vis Spectrophotometry

This is a simple and cost-effective method suitable for the rapid quantification of this compound in simple matrices where high selectivity is not required.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: Prepare all solutions using a suitable solvent in which the analyte is soluble and stable (e.g., methanol (B129727) or a buffered aqueous solution).

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent. From this, prepare a series of calibration standards by dilution.

    • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the assay.

    • Measurement: Determine the wavelength of maximum absorbance (λmax) for this compound. Measure the absorbance of the standard and sample solutions at the λmax.

    • Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the sample from this curve.

Conclusion

The choice of an analytical method for the quantitative analysis of this compound should be based on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. HPLC-UV offers a robust and reliable method for routine analysis. GC-MS provides superior sensitivity and specificity for trace-level detection, although it requires a derivatization step. UV-Vis spectrophotometry serves as a simple and rapid screening tool for samples with a simple matrix. The validation of the chosen method according to established guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data, which is paramount in research and drug development.

References

Comparison of different synthetic routes for 4-Amino-5-chloro-2-methoxybenzoic acid based on yield and cost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies Based on Yield and Cost.

4-Amino-5-chloro-2-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably for gastroprokinetic agents. The efficiency and economic viability of its production are critical for drug development and manufacturing. This guide provides a detailed comparison of two primary synthetic routes to this compound, evaluating them based on reaction yield, and a qualitative assessment of cost.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From p-Aminosalicylic AcidRoute 2: From 4-Amino-2-methoxybenzoic Acid
Starting Material p-Aminosalicylic acid4-Amino-2-methoxybenzoic acid
Key Steps 1. Methylation2. Chlorination3. Saponification1. Chlorination2. (Implied Saponification if starting from ester)
Overall Yield ~71-73% (calculated from reported step-wise yields)Estimated ~80-85% (based on similar reactions)
Starting Material Cost LowerHigher
Process Complexity Multi-step processPotentially shorter process
Key Reagents Dimethyl sulfate (B86663), N-Chlorosuccinimide (NCS)N-Chlorosuccinimide (NCS)

Synthetic Route Overviews

A visual comparison of the two synthetic pathways is presented below.

G cluster_0 Route 1: From p-Aminosalicylic Acid cluster_1 Route 2: From 4-Amino-2-methoxybenzoic Acid A1 p-Aminosalicylic acid B1 Methyl 4-amino-2-methoxybenzoate A1->B1 Methylation (Dimethyl sulfate, KOH) C1 Methyl 4-amino-5-chloro-2-methoxybenzoate B1->C1 Chlorination (NCS, DMF, 70°C) Yield: 87.5-88.3% D1 This compound C1->D1 Saponification (KOH, MeOH/H2O) Yield: 90.8-91.4% A2 4-Amino-2-methoxybenzoic acid B2 This compound A2->B2 Direct Chlorination (NCS) Estimated Yield: ~85-90%

Caption: Comparative workflow of the two main synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from p-Aminosalicylic Acid

This route involves a three-step process starting from the readily available and inexpensive p-aminosalicylic acid.[1][2]

Step 1: Methylation of p-Aminosalicylic Acid

  • Procedure: In a suitable reaction vessel, p-aminosalicylic acid is dissolved in acetone, and potassium hydroxide (B78521) is added. The mixture is cooled to 20-30°C. Dimethyl sulfate is then added dropwise, and the reaction is allowed to proceed for 5-6 hours.[1] Upon completion, the solvent is removed, and the intermediate, methyl 4-amino-2-methoxybenzoate, is extracted.

  • Yield: A reported yield for this step is approximately 90.8%.[1]

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

  • Procedure: The methyl 4-amino-2-methoxybenzoate from the previous step is dissolved in N,N-dimethylformamide (DMF). N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio, and the mixture is heated to 70°C for 3-4 hours.[1] The reaction mixture is then poured into ice water to precipitate the product, which is subsequently filtered and dried.

  • Yield: The reported yield for this chlorination step is in the range of 87.5-88.3%.[1]

Step 3: Saponification of Methyl 4-amino-5-chloro-2-methoxybenzoate

  • Procedure: The chlorinated ester is refluxed in a mixture of methanol (B129727) and water with potassium hydroxide for 2-3 hours.[1] After the reaction, the methanol is removed, and the aqueous solution is acidified with hydrochloric acid to a pH of 5, causing the final product to precipitate. The solid is then filtered and dried.

  • Yield: This final step has a reported yield of 90.8-91.4%.[1]

Route 2: Direct Chlorination of 4-Amino-2-methoxybenzoic Acid

Hypothesized Experimental Protocol:

  • Procedure: 4-Amino-2-methoxybenzoic acid would be dissolved in a suitable solvent, likely a polar aprotic solvent like DMF. N-chlorosuccinimide (NCS) would be added as the chlorinating agent. The reaction would likely be heated to facilitate the electrophilic aromatic substitution. The product, this compound, would then be isolated through precipitation and filtration.

  • Estimated Yield: Based on the high yields (87.5-88.3%) reported for the chlorination of the very similar methyl 4-amino-2-methoxybenzoate, it is reasonable to expect a high yield for the direct chlorination of the free acid as well, potentially in the range of 85-90%.[1] However, this remains an estimation without direct experimental validation.

Yield and Cost Analysis

Yield Comparison

Route 1, despite being a multi-step synthesis, demonstrates high yields at each stage, leading to a respectable overall calculated yield of approximately 71-73%.[1] For Route 2, while seemingly more efficient due to fewer steps, the lack of a definitive reported yield makes a direct comparison challenging. However, based on analogous reactions, a high yield is anticipated.

Cost Comparison

A qualitative cost analysis suggests that Route 1 may be more cost-effective for large-scale production.

  • Starting Materials: p-Aminosalicylic acid, the starting material for Route 1, is generally less expensive than 4-amino-2-methoxybenzoic acid, the starting material for Route 2.

  • Reagents: Both routes utilize N-chlorosuccinimide. Route 1 requires the additional use of dimethyl sulfate and potassium hydroxide for the methylation and saponification steps. While these add to the overall reagent cost, the lower cost of the primary starting material in Route 1 could offset this.

The following diagram illustrates the logical relationship in the cost-yield trade-off between the two routes.

G Route1 Route 1 Starting Material: p-Aminosalicylic Acid Lower Cost Starting Material Multi-step Process Established High Yields Decision Decision Factors Route1->Decision Cost vs. Complexity Route2 Route 2 Starting Material: 4-Amino-2-methoxybenzoic Acid Higher Cost Starting Material Fewer Steps (Potentially) Estimated High Yield Route2->Decision Simplicity vs. Cost Conclusion Optimal Route Selection Decision->Conclusion Yield, Cost, Scalability

Caption: Decision matrix for selecting a synthetic route based on key factors.

Conclusion

Both synthetic routes present viable options for the preparation of this compound.

  • Route 1 (from p-Aminosalicylic Acid): This is a well-documented and high-yielding multi-step process. The use of a cheaper starting material makes it an attractive option for large-scale, cost-effective synthesis, despite the greater number of steps.

  • Route 2 (from 4-Amino-2-methoxybenzoic Acid): This route offers the advantage of being more direct. However, the higher cost of the starting material and the lack of a well-established, high-yield protocol in the available literature are significant considerations.

For researchers and drug development professionals, the choice between these two routes will depend on the specific requirements of their project. For large-scale production where cost is a primary driver, Route 1 appears to be the more prudent choice. For smaller-scale laboratory synthesis where process simplicity might be prioritized and the cost of the starting material is less of a concern, Route 2 could be a suitable alternative, pending further optimization and validation of the reaction conditions and yield.

References

Binding affinity assays for 4-Amino-5-chloro-2-methoxybenzoic acid derivatives at 5-HT4 receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Binding Affinity of 4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives at 5-HT4 Receptors

This guide provides a detailed comparison of the binding affinities of various derivatives of this compound for the serotonin (B10506) 5-HT4 receptor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships of 5-HT4 receptor ligands. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

This compound serves as a foundational scaffold for the development of potent ligands targeting the 5-HT4 receptor.[1][2] This receptor is a member of the G-protein coupled receptor (GPCR) family and is implicated in a variety of physiological processes, particularly in the gastrointestinal tract and the central nervous system.[3][4] Consequently, it is a significant target for therapeutic intervention in conditions such as gastrointestinal motility disorders and cognitive impairments.[2][3] Understanding the binding affinity of novel compounds is a critical first step in the drug discovery process.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) of several ester derivatives of this compound for the 5-HT4 receptor. The data is derived from competitive radioligand binding assays using [3H]GR 113808 as the radioligand in rat striatum tissue preparations.[2] A lower Ki value indicates a higher binding affinity.

Compound IDChemical Name/DescriptionFunctional ActivityBinding Affinity (Ki) [nM]
7a (ML 10302)2-(1-Piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoatePartial Agonist1.07 ± 0.5[2]
7k 2-(4-Hydroxy-1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoatePartial Agonist1.0 ± 0.3[2]
7g 2-(cis-3,5-Dimethyl-1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoateAntagonist0.26 ± 0.06[2]
Serotonin (5-HT) (Endogenous Ligand)Agonist-
GR 113808 (Reference Antagonist)AntagonistK_d_ = 0.13 - 0.20[5]

Note: The Ki values represent the mean ± standard error of the mean (SEM).

The data clearly indicates that substitutions on the piperidine (B6355638) ring of the ester side chain significantly influence the binding affinity and functional activity at the 5-HT4 receptor. Notably, the introduction of two methyl groups on the piperidine ring, as seen in compound 7g , not only enhances the binding affinity but also switches the compound's profile from a partial agonist to a potent antagonist.[2]

Experimental Protocols

The determination of binding affinity for these compounds is typically achieved through a competitive radioligand binding assay. This method is considered a gold standard for quantifying the interaction between a ligand and a receptor.[6]

Radioligand Binding Assay (Competitive)

Objective: To determine the affinity (Ki) of a test compound for the 5-HT4 receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.[6][7]

Materials:

  • Membrane Preparation: Homogenates of cells or tissues expressing the 5-HT4 receptor (e.g., guinea-pig or rat striatum).[5][8]

  • Radioligand: A tritiated 5-HT4 receptor antagonist with high specific activity, such as [3H]GR 113808.[5][9]

  • Test Compounds: The this compound derivatives of interest.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7][8]

  • Wash Buffer: Ice-cold assay buffer.[7]

  • Non-specific Binding Competitor: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., 20 µM GR 113808) to determine non-specific binding.[9]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.1-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[7][9]

  • Scintillation Cocktail & Counter: For quantifying radioactivity.[7][8]

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.[8][9]

  • Assay Setup: The assay is performed in triplicate in a 96-well plate. Each well contains:

    • The membrane preparation (e.g., 50 µg protein).[9]

    • A fixed concentration of the radioligand ([3H]GR 113808), typically at or below its Kd value.[7][9]

    • Varying concentrations of the unlabeled test compound (usually spanning several orders of magnitude).[6]

    • Control wells are included for:

      • Total Binding: Contains membrane, radioligand, and buffer (no test compound).[7]

      • Non-Specific Binding (NSB): Contains membrane, radioligand, and a saturating concentration of the non-specific binding competitor.[7][9]

  • Incubation: The plate is incubated, typically for 30-60 minutes at 25-30°C, to allow the binding to reach equilibrium.[8][9]

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8][9]

  • Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[7][8]

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[8]

Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]

  • Ki Calculation: The inhibitory constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:[7]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying biological pathway.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Membrane Homogenate - Radioligand ([3H]L) - Test Compound (C) - Buffer Incubation Incubation (Receptor + [3H]L + C) Reagents->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Calculate IC50 & Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

5HT4_Signaling_Pathway Ligand 5-HT4 Agonist Receptor 5-HT4 Receptor Ligand->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates Src_Kinase Src Tyrosine Kinase Receptor->Src_Kinase G-protein independent activation AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK Pathway PKA->ERK CREB CREB Activation PKA->CREB ERK->CREB Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Synaptic Plasticity) CREB->Cellular_Response Src_Kinase->ERK

Caption: Simplified 5-HT4 receptor signaling cascade.

Conclusion

The derivatives of this compound demonstrate high affinity for the 5-HT4 receptor, with minor structural modifications leading to significant changes in both binding affinity and functional activity. The competitive radioligand binding assay is a robust and essential tool for characterizing these interactions, providing the quantitative data necessary to guide structure-activity relationship studies. The antagonist compound 7g , with its sub-nanomolar affinity, represents a particularly promising lead for further investigation in the development of novel therapeutics targeting the 5-HT4 receptor.

References

A Comparative Analysis of 4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives and Serotonin: A Partial Agonist Profile at the 5-HT4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the partial agonist profile of 4-Amino-5-chloro-2-methoxybenzoic acid derivatives against the endogenous ligand, serotonin (B10506), at the 5-HT4 receptor. This document outlines supporting experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows.

Derivatives of this compound have emerged as a significant area of interest in medicinal chemistry due to their potential therapeutic applications, including in the treatment of gastrointestinal disorders. These compounds have been shown to act as potent 5-HT4 receptor agonists. This guide delves into the nuances of their partial agonism in comparison to serotonin, the natural full agonist for this receptor.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the binding affinity and functional activity of representative this compound derivatives in comparison to serotonin at the 5-HT4 receptor.

Table 1: 5-HT4 Receptor Binding Affinity

CompoundDerivative StructureRadioligandPreparationKᵢ (nM)
Serotonin (5-HT)Endogenous Ligand[³H]GR113808Rat StriatumNot Reported in this study
Derivative 7a (ML 10302)2-(1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate[³H]GR113808Rat Striatum1.07 ± 0.5
Derivative 7k2-(4-hydroxy-1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate[³H]GR113808Rat Striatum1.0 ± 0.3

Table 2: 5-HT4 Receptor Functional Activity

CompoundExperimental ModelMeasured ResponsePotency (pD₂)Maximal Response (% of Serotonin)
Serotonin (5-HT)Electrically-stimulated guinea pig ileumMyenteric plexus contractionNot Reported100%
Derivative 7a (ML 10302)Electrically-stimulated guinea pig ileumMyenteric plexus contractionAs potent as 5-HT60-80%
Derivative 7kElectrically-stimulated guinea pig ileumMyenteric plexus contractionAs potent as 5-HT60-80%
Serotonin (5-HT)Rat esophagus muscleRelaxationNot Reported100%
Derivative 7a (ML 10302)Rat esophagus muscleRelaxationAs potent as 5-HT60-80%
Derivative 7kRat esophagus muscleRelaxationAs potent as 5-HT60-80%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol outlines the determination of the binding affinity (Kᵢ) of test compounds for the 5-HT4 receptor using a competition binding assay with a radiolabeled ligand.

Materials:

  • Test Compounds: this compound derivatives and serotonin.

  • Radioligand: [³H]GR113808 (a high-affinity 5-HT4 antagonist).

  • Membrane Preparation: Homogenates of rat striatum, a brain region with high 5-HT4 receptor density.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Rat striata are dissected and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Membrane preparation and [³H]GR113808.

    • Non-specific Binding: Membrane preparation, [³H]GR113808, and a high concentration of a non-labeled 5-HT4 ligand (e.g., unlabeled GR113808) to saturate the receptors.

    • Competition Binding: Membrane preparation, [³H]GR113808, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay for 5-HT4 Receptor Agonist Activity (cAMP Accumulation)

This protocol measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the 5-HT4 receptor signaling cascade.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Test Compounds: this compound derivatives and serotonin.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

  • Multi-well plates (e.g., 384-well).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture and Plating: The cells are cultured to an appropriate confluency and then seeded into multi-well plates.

  • Compound Addition: The cell culture medium is removed, and the cells are incubated with varying concentrations of the test compounds (or serotonin as a positive control) prepared in the stimulation buffer.

  • Incubation: The plate is incubated for a specific time at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the test compound concentration. The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) are determined from this curve. The Eₘₐₓ of the derivatives is then compared to that of serotonin to determine their partial agonist nature.

Mandatory Visualizations

Signaling Pathway of the 5-HT4 Receptor

The following diagram illustrates the canonical Gαs-mediated signaling cascade of the 5-HT4 receptor.

5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gαsβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP serotonin Serotonin or Derivative serotonin->receptor Binds atp->camp pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates

Caption: Canonical Gαs-mediated signaling of the 5-HT4 receptor.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in the radioligand binding assay used to determine the binding affinity of the test compounds.

Radioligand Binding Assay Workflow start Start prep Prepare Rat Striatum Membrane Homogenate start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep->setup incubate Incubate at Room Temperature setup->incubate filter Vacuum Filtration (Separates Bound/Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for the 5-HT4 receptor radioligand binding assay.

Synthesis of this compound Ester Derivatives

The following diagram illustrates a general synthetic route for the ester derivatives of this compound.

Synthesis of Derivatives start_acid 4-Amino-5-chloro- 2-methoxybenzoic acid activated_acid Activated Acid (e.g., Acid Chloride) start_acid->activated_acid Activation (e.g., SOCl₂) final_product Ester Derivative activated_acid->final_product Esterification alcohol Substituted 1-Piperidineethanol alcohol->final_product

Caption: General synthesis of ester derivatives.

Safety Operating Guide

Proper Disposal of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of 4-Amino-5-chloro-2-methoxybenzoic acid is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety data sheets and best practices for chemical waste management.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To prevent eye contact which can cause serious irritation.[1][2][3][4]
Skin Protection Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[2]To avoid direct skin contact which can cause irritation.[1][2][3][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or exposure limits are exceeded.[2]To prevent inhalation which may cause respiratory irritation.[1][2][3][4]

II. Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved waste disposal plant.[3][4] Always conduct disposal procedures in accordance with local, regional, and national regulations.

1. Waste Identification and Segregation:

  • Identify the waste as "this compound" or by its CAS number: 7206-70-4.
  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Use a designated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.
  • Ensure the container is kept tightly closed when not in use and stored in a well-ventilated area.[1][3][4]

3. Chemical Treatment (if applicable and permitted):

  • For liquid solutions, careful neutralization with sodium bicarbonate or sodium hydroxide (B78521) may be an option, but this should only be performed by trained personnel and in accordance with institutional guidelines.
  • Another method involves dissolving or mixing the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This method should only be carried out by a licensed waste disposal company.

4. Spill Management:

  • In case of a minor spill, alert personnel in the immediate vicinity.[5]
  • Wearing the appropriate PPE, gently sweep or shovel the solid material into a suitable, labeled container for disposal, avoiding the generation of dust.[5]
  • Clean the spill area with a damp cloth or paper towel and place all cleanup materials into a sealed, labeled container for proper disposal.[5]
  • For major spills, evacuate the area and contact your institution's EHS office immediately.[5]

5. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.
  • Provide the waste disposal company with a complete and accurate safety data sheet for the material.

Table 2: Quantitative Disposal Data

ParameterValueSource
Occupational Exposure Limits No data available[1]
Biological Limit Values No data available[1]
pH of Saturated Solution 3-4[5]

Note: The absence of specific quantitative limits for disposal underscores the importance of consulting with your institution's EHS department for guidance based on local regulations.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Identify Waste: This compound B Is the container empty and clean? A->B C Dispose as non-hazardous waste (consult EHS) B->C Yes D Segregate and store in a labeled, sealed container B->D No E Consult Institutional & Local Regulations D->E F Is on-site treatment permitted? E->F G Follow approved neutralization or solvent-incineration protocol F->G Yes H Arrange for collection by a licensed waste disposal company F->H No G->H I Final Disposal at an approved facility H->I

Caption: Disposal decision-making process.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and ensure environmental responsibility. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 4-Amino-5-chloro-2-methoxybenzoic acid (CAS No: 7206-70-4). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices, outlining necessary personal protective equipment (PPE), procedural steps, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment
PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. Protects against dust particles and splashes that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves.Wear compatible chemical-resistant gloves.[1][3] While specific breakthrough times for this compound are not readily available, nitrile or neoprene gloves are generally recommended for handling similar chemicals. Always inspect gloves for integrity before use.
Body Protection Laboratory coat.A standard laboratory coat should be worn to prevent skin contact.[1]
Respiratory Protection Dust mask or respirator (e.g., N95).To be used in case of inadequate ventilation or when generating dust, to prevent respiratory tract irritation.[2][3]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes key physical and safety information.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance Beige solid/powder
Melting Point 206 - 210 °C
Occupational Exposure Limits No data available. Safety Data Sheets indicate that no occupational exposure limits have been established.[2][3]N/A

Experimental Protocols: Safe Handling and Disposal

A systematic approach to handling this compound is essential for laboratory safety. The following protocols provide step-by-step guidance.

Engineering Controls

Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize dust inhalation.[4] Ensure that eyewash stations and safety showers are readily accessible.[3]

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents to minimize movement and the potential for spills.

  • Weighing and Transferring : Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust. Avoid creating dust clouds.

  • Dissolving : When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[1] Clean the work area and decontaminate any equipment used.

Spill and Emergency Procedures
  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

    • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.

    • Clean the spill area with a damp cloth or paper towel.

    • Place all cleanup materials into a sealed, labeled container for proper disposal.

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.

    • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing.

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] It is recommended to dispose of the chemical waste through a licensed contractor. Containers should be tightly closed and properly labeled.

Visualized Workflows

The following diagrams illustrate the logical flow of operations for safely handling and disposing of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Don PPE: - Safety Goggles - Lab Coat - Gloves - Respirator (if needed) B Prepare Workspace: - Chemical Fume Hood - Eyewash/Shower Accessible A->B C Weighing and Transferring (in fume hood) B->C D Chemical Reactions/ Dissolving C->D E Decontaminate Glassware and Equipment D->E F Clean Work Area E->F G Wash Hands Thoroughly F->G

Caption: Step-by-step workflow for the safe handling of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Collect Solid Waste in a Labeled, Sealed Container C Store in a Designated Hazardous Waste Area A->C B Collect Contaminated Labware (e.g., gloves, wipes) Separately B->C D Arrange for Pickup by a Licensed Waste Contractor C->D E Follow all Local, State, and Federal Regulations D->E

Caption: Logical workflow for the proper disposal of this compound waste.

References

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